Bis(2-ethylhexyl) isophthalate
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(2-ethylhexyl) benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-5-9-12-19(7-3)17-27-23(25)21-14-11-15-22(16-21)24(26)28-18-20(8-4)13-10-6-2/h11,14-16,19-20H,5-10,12-13,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZOXVVKILCOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=CC=C1)C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |
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DSSTOX Substance ID |
DTXSID7024619 | |
| Record name | Bis(2-ethylhexyl) isophthalate | |
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Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis(2-ethylhexyl) isophthalate is a clear light yellow viscous liquid. (NTP, 1992) | |
| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) | |
| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |
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CAS No. |
137-89-3 | |
| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dioctyl isophthalate | |
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| Record name | Bis(2-ethylhexyl) isophthalate | |
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| Record name | Bis(2-ethylhexyl) isophthalate | |
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| Record name | Bis(2-ethylhexyl) isophthalate | |
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| Record name | 1,3-Benzenedicarboxylic acid, 1,3-bis(2-ethylhexyl) ester | |
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| Record name | Bis(2-ethylhexyl) isophthalate | |
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| Record name | Bis(2-ethylhexyl) isophthalate | |
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| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |
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Foundational & Exploratory
An In-depth Technical Guide to Bis(2-ethylhexyl) Isophthalate: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-ethylhexyl) isophthalate (DEHIP) is a high-production-volume chemical, primarily utilized as a plasticizer to enhance the flexibility and durability of polymers. Its widespread use, however, raises concerns regarding its potential impact on biological systems. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and a detailed examination of its known biological activities and metabolic pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, offering insights into the compound's characteristics and its interactions with biological signaling pathways. Experimental methodologies for its synthesis, purification, and analysis are also detailed to support further investigation.
Chemical Identity and Structure
This compound is the diester of isophthalic acid and 2-ethylhexanol.[1] Its chemical structure consists of a central benzene ring with two carboxylate groups at positions 1 and 3, each esterified with a 2-ethylhexyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | bis(2-ethylhexyl) benzene-1,3-dicarboxylate[1] |
| Synonyms | Di(2-ethylhexyl) isophthalate, DOIP[2][3][4][5][6][7][8][9] |
| CAS Number | 137-89-3[1][2][3][4][5][8][9][10][11][12] |
| Molecular Formula | C24H38O4[1][2][3][4][12][13] |
| Molecular Weight | 390.56 g/mol [2][3][4][8][12] |
| InChI Key | WXZOXVVKILCOPG-UHFFFAOYSA-N[1][2] |
| SMILES | CCCCC(CC)COC(=O)C1=CC(=CC=C1)C(=O)OCC(CC)CCCC[1] |
Physicochemical Properties
This compound is a clear, light yellow, viscous liquid at room temperature.[1][14] It is characterized by its low volatility and insolubility in water.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Clear light yellow viscous liquid | [1][14] |
| Melting Point | -46 °C | [15][16] |
| Boiling Point | 211 °C at 2 mmHg | [3][15][16] |
| Density | Approximately 1.01 g/cm³ | [15][16] |
| Solubility in Water | Less than 1 mg/mL at 25 °C | [1] |
| Flash Point | 233 °C | [3][15][16] |
| Refractive Index | 1.4860 to 1.4900 | [15][16] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the direct esterification of isophthalic acid with 2-ethylhexanol in the presence of an acid catalyst.
Protocol: Esterification of Isophthalic Acid with 2-Ethylhexanol
-
Reaction Setup: A reaction flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser is charged with isophthalic acid, a molar excess of 2-ethylhexanol (e.g., a 1:3 molar ratio), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.
-
Reaction Execution: The mixture is heated to a temperature that allows for the azeotropic removal of water (typically 140-160 °C). The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
-
Work-up: After cooling, the reaction mixture is neutralized with a weak base solution (e.g., sodium carbonate solution). The organic layer is then washed with water to remove any remaining salts and catalyst.
-
Purification: The crude product is dried over an anhydrous salt (e.g., magnesium sulfate). The excess 2-ethylhexanol is removed by vacuum distillation. Further purification can be achieved by vacuum distillation of the final product to obtain pure this compound.
Analytical Methods for Characterization and Quantification
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification and quantification of this compound in various matrices.
Protocol: GC-MS Analysis
-
Sample Preparation: For solid samples like plastics, a solvent extraction (e.g., with dichloromethane or hexane) is performed. For liquid samples, a liquid-liquid extraction may be necessary. An internal standard is typically added before extraction for accurate quantification.
-
GC Conditions: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used. The oven temperature is programmed to start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure good separation of the analytes.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 149, 167, 279).
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is another common method for the analysis of this compound.
Protocol: HPLC-UV Analysis
-
Sample Preparation: Similar to GC-MS, sample preparation involves extraction and cleanup to remove interfering substances.
-
HPLC Conditions: A reversed-phase C18 column is typically used. The mobile phase is usually a mixture of acetonitrile and water, often with a gradient elution to achieve optimal separation.
-
Detection: A UV detector is set to a wavelength where this compound exhibits strong absorbance, typically around 224 nm.[17]
Biological Activity and Signaling Pathways
This compound and its metabolites have been shown to interact with several biological pathways, raising concerns about its potential as an endocrine disruptor and its role in other toxicological endpoints.
Metabolic Pathway
Upon ingestion, this compound is rapidly hydrolyzed by esterases to its monoester, mono(2-ethylhexyl) isophthalate (MEHIP), and 2-ethylhexanol. MEHIP is the primary metabolite and is considered to be the more biologically active compound. MEHIP can then undergo further oxidation by cytochrome P450 enzymes to form more polar metabolites that are subsequently excreted.
Interaction with Signaling Pathways
Recent studies have indicated that this compound and its metabolites can modulate several key signaling pathways, including:
-
Peroxisome Proliferator-Activated Receptors (PPARs): The monoester metabolite, MEHIP, has been shown to activate PPARα and PPARγ, which are involved in lipid metabolism and adipogenesis.[2][7][10][12]
-
Wnt Signaling Pathway: Some studies suggest that phthalates can interfere with the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis.[18]
-
Notch Signaling Pathway: Evidence suggests that DEHIP and its metabolite MEHP can up-regulate the Notch signaling pathway, which may contribute to lipid accumulation in hepatocytes.[19][20]
-
Transforming Growth Factor-β (TGF-β) Signaling Pathway: Phthalates have been implicated in the modulation of the TGF-β signaling pathway, which plays a role in cell growth, differentiation, and immune regulation.[18]
References
- 1. fses.oregonstate.edu [fses.oregonstate.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. d-nb.info [d-nb.info]
- 10. academic.oup.com [academic.oup.com]
- 11. ilacadofsci.com [ilacadofsci.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. hitachi-hightech.com [hitachi-hightech.com]
- 18. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Di-(2-ethylhexyl) phthalate (DEHP) promoted hepatic lipid accumulation by activating Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of Notch pathway in effect of mono-2-ethylhexyl phthalate on the proliferation and cell cycle of SH-SY5Y cell - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis(2-ethylhexyl) isophthalate
CAS Number: 137-89-3
This technical guide provides a comprehensive overview of Bis(2-ethylhexyl) isophthalate, a significant industrial chemical. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological interactions.
Chemical and Physical Properties
This compound is the diester of isophthalic acid and 2-ethylhexanol. It is a colorless, viscous liquid with low volatility. Its primary application is as a plasticizer, imparting flexibility to polymers. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 137-89-3 | [1] |
| Molecular Formula | C24H38O4 | [1] |
| Molecular Weight | 390.56 g/mol | [1] |
| IUPAC Name | bis(2-ethylhexyl) benzene-1,3-dicarboxylate | |
| Physical Properties | ||
| Boiling Point | 211 °C at 2 mmHg | |
| Flash Point | 233 °C | |
| Spectroscopic Data | ||
| Mass Spectrum | Available through NIST WebBook | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct esterification of isophthalic acid with 2-ethylhexanol. The following protocol is a representative method adapted from the synthesis of structurally similar phthalate esters.[2][3][4][5][6][7]
Materials:
-
Isophthalic acid
-
2-ethylhexanol (excess)
-
Catalyst (e.g., titanium tetraisopropoxide, sulfuric acid, or p-toluenesulfonic acid)
-
Reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus or fractionation column for water removal
Procedure:
-
Charge the reaction vessel with isophthalic acid, an excess of 2-ethylhexanol, and a catalytic amount of the chosen acid catalyst.
-
Heat the mixture with continuous stirring to a temperature range of 150-270°C.
-
The water produced during the esterification reaction is continuously removed from the reaction mixture via azeotropic distillation with 2-ethylhexanol using a Dean-Stark apparatus or a fractionation column. The unreacted 2-ethylhexanol is returned to the reactor.
-
Monitor the progress of the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.
-
After completion, the excess 2-ethylhexanol is removed by vacuum distillation.
-
The crude product is then purified, which may involve neutralization of the catalyst, washing with water and/or alkaline solutions, and a final vacuum distillation or treatment with adsorbents to obtain the final high-purity product.
Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and highly sensitive method for the quantification of this compound in various matrices. The following protocol is a general procedure for the analysis of phthalates in environmental or biological samples.[8][9][10][11]
Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous samples (e.g., water, soft drinks), a defined volume (e.g., 50 mL) is taken.
-
The pH of the sample may be adjusted (e.g., to pH 4.0 with HCl).
-
An internal standard (e.g., a deuterated phthalate) is added to the sample.
-
The sample is extracted with a suitable organic solvent, such as dichloromethane or hexane, by vigorous shaking.
-
The organic layer is separated, and this extraction may be repeated to improve recovery.
-
The combined organic extracts are then dried (e.g., over anhydrous sodium sulfate) and concentrated under a gentle stream of nitrogen.
-
The final extract is reconstituted in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Column: DB-5MS or equivalent capillary column.
-
Injector: Splitless mode, with a high injector temperature (e.g., 320°C) to ensure volatilization of high molecular weight phthalates.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a final temperature of around 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5977B MS or similar.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a photodiode array (PDA) or UV detector is another common technique for the analysis of this compound, particularly in biological samples.[12][13][14][15]
Sample Preparation (for Biological Tissues):
-
A known weight of the tissue sample (e.g., 1 g) is homogenized.
-
The homogenized tissue is placed in a reaction vial with a solvent like acetonitrile (ACN), phosphoric acid, and sodium chloride.
-
An internal standard (e.g., diisobutyl phthalate - DIBP) is added.
-
The sample is further disrupted using sonication.
-
After vortexing, the sample is filtered to remove proteins and other precipitates before injection into the HPLC system.
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity or similar.
-
Column: Reversed-phase C18 column (e.g., Poroshell 120 C18).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5) and an organic phase (e.g., a mixture of methanol and isopropanol).
-
Flow Rate: Typically around 1 mL/min.
-
Detector: PDA or UV detector set to a wavelength where the analyte absorbs (e.g., around 230 nm).
Quantification: Similar to GC-MS, quantification is performed using a calibration curve prepared from standard solutions of the analyte and an internal standard.
Biological Interactions and Signaling Pathways
While research on this compound is less extensive than its ortho-phthalate isomer (DEHP), the metabolic and signaling pathways of DEHP provide a strong model for understanding the potential biological activities of the isophthalate.
Metabolic Pathway
Upon ingestion, this compound is expected to undergo hydrolysis by esterases, primarily in the intestine and liver, to form mono(2-ethylhexyl) isophthalate and 2-ethylhexanol. The monoester is then further metabolized by cytochrome P450 enzymes.
Caption: Metabolic pathway of this compound.
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Signaling Pathway
The monoester metabolite of phthalates is known to be a ligand for PPARα, a nuclear receptor that regulates lipid metabolism. Activation of PPARα can lead to peroxisome proliferation and has been linked to hepatocarcinogenesis in rodents.[16][17][18][19][20]
Caption: PPARα signaling pathway activation.
Wnt/β-catenin Signaling Pathway
Studies on DEHP have shown that it can modulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer.[21][22][23][24]
Caption: Wnt/β-catenin signaling pathway modulation.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
There is also evidence that DEHP can influence the TGF-β signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The modulation of this pathway by DEHP has been linked to the progression of certain diseases.[25]
Caption: TGF-β signaling pathway interaction.
References
- 1. 1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]
- 2. WO2008094396A1 - Production of terephthalic acid di-esters - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fses.oregonstate.edu [fses.oregonstate.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. desline.com [desline.com]
- 11. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 17. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. The adjuvant effect of di-(2-ethylhexyl) phthalate is mediated through a PPARalpha-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Network toxicology and cell experiments reveal the mechanism of DEHP-induced diabetic nephropathy via Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Di(2-ethylhexyl) phthalate promotes lung cancer cell line A549 progression via Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. omicsonline.org [omicsonline.org]
- 24. Di-(2-ethylhexyl) phthalate exacerbates abnormalities of testicular development in F1 males via inhibition the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Di-(2-ethylhexyl) Phthalate Triggers Proliferation, Migration, Stemness, and Epithelial–Mesenchymal Transition in Human Endometrial and Endometriotic Epithelial Cells via the Transforming Growth Factor-β/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Bis(2-ethylhexyl) isophthalate molecular weight and formula
An In-depth Technical Guide on Bis(2-ethylhexyl) Isophthalate
This guide provides a focused overview of the fundamental physicochemical properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound, an organic compound, is primarily utilized as a plasticizer.[1] Its core chemical identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C24H38O4 | [2][3][4][5][6] |
| Molecular Weight | 390.6 g/mol | [2][3] |
| 390.56 g/mol | [4][6] | |
| 390.5561 g/mol | [5] | |
| IUPAC Name | bis(2-ethylhexyl) benzene-1,3-dicarboxylate | [2] |
| CAS Number | 137-89-3 | [4][5][6] |
Synonyms
This compound is also known by several other names in literature and commerce, including:
Logical Relationship of Identifiers
The relationship between the common name, its molecular formula, and its molecular weight is fundamental to its chemical identity. This can be visualized as a direct hierarchy.
Chemical Identity Hierarchy
References
- 1. specialchem.com [specialchem.com]
- 2. This compound | C24H38O4 | CID 8733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, Analytical Standard Grade, Best Price Mumbai [nacchemical.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]
- 6. This compound analytical standard 137-89-3 [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of Bis(2-ethylhexyl) Isophthalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Bis(2-ethylhexyl) isophthalate (DEHIP), a common plasticizer, in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and materials science sectors, where understanding the solubility of excipients and formulation components is critical.
Introduction to this compound
This compound, also known as di(2-ethylhexyl) isophthalate, is a high-molecular-weight ortho-phthalate plasticizer. It is a colorless, viscous liquid with low volatility and is widely used to impart flexibility to polyvinyl chloride (PVC) and other polymers. Its chemical structure and properties, particularly its solubility, are key determinants of its application and performance in various formulations.
Quantitative Solubility Data
| Solvent | Temperature | Solubility | Citation(s) |
| Water | 16 °C (61 °F) | < 0.1 g/100mL | [2] |
| Water | 25 °C (77 °F) | Insoluble | [1][3] |
| Alcohols | Ambient | Generally Soluble | [1] |
| Ethers | Ambient | Generally Soluble | [1] |
| Aromatic Hydrocarbons | Ambient | Generally Soluble | [1] |
| Hexane | Not Specified | A solution of 100 µg/mL is possible, but this is not a reported solubility limit. | [3] |
| Chloroform | Not Specified | Slightly Soluble | |
| Methanol | Not Specified | Slightly Soluble |
Note on Temperature Influence: The solubility of this compound in organic solvents is expected to increase with a rise in temperature.[1]
Experimental Protocols for Solubility Determination
A standardized, specific experimental protocol for determining the solubility of this compound was not found in the reviewed literature. However, a general methodology can be adapted from standard practices for determining the solubility of resins and polymers, such as the withdrawn ASTM D3132 standard.[4][5][6] The following outlines a general isothermal saturation method that can be employed.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The amount of solute should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. This duration may need to be determined empirically, but 24 to 72 hours is often adequate.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solute to settle. It is crucial to maintain the temperature of the sample during this period.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the aliquot through a chemically resistant syringe filter.
-
Quantification: Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Considerations:
-
The purity of both the solute and the solvent is critical for accurate solubility determination.
-
The analytical method used for quantification must be validated for linearity, accuracy, and precision.
-
For volatile solvents, care must be taken to prevent solvent loss during the experiment.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a specific application involving this compound is a critical step. The following diagram illustrates a logical workflow for this process, particularly when detailed solubility data is limited.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. BIS(2-ETHYLHEXYL)ISOPHTHALATE | 137-89-3 [chemicalbook.com]
- 3. This compound | C24H38O4 | CID 8733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. standards.globalspec.com [standards.globalspec.com]
An In-Depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) isophthalate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Bis(2-ethylhexyl) isophthalate (DEHIP), a widely used plasticizer. The primary synthesis pathway involves the direct esterification of isophthalic acid with 2-ethylhexanol. This document details the chemical principles, reaction kinetics, and critical process parameters. It presents a comparative analysis of common catalytic systems, including organotitanates and sulfonic acids, supported by quantitative data on reaction conditions and yields. Detailed experimental protocols for laboratory-scale synthesis and subsequent purification are provided. The guide also includes visualizations of the chemical reaction and the overall process workflow to facilitate a deeper understanding of the synthesis pathway.
Introduction
This compound, also known as dioctyl isophthalate (DOIP), is a branched-chain diester of isophthalic acid and 2-ethylhexanol.[1][2] Its molecular formula is C24H38O4, and it has a molecular weight of approximately 390.56 g/mol .[1][3] DEHIP is a colorless, viscous liquid that is insoluble in water.[3] It is primarily used as a plasticizer, an additive that increases the flexibility and durability of polymeric materials, particularly polyvinyl chloride (PVC).
The synthesis of DEHIP is a classic example of Fischer-Speier esterification, a reaction that combines a carboxylic acid and an alcohol in the presence of an acid catalyst. The overall reaction involves the condensation of two molecules of 2-ethylhexanol with one molecule of isophthalic acid, resulting in the formation of the diester and two molecules of water.
Chemical Synthesis Pathway
The predominant method for both industrial and laboratory synthesis of this compound is the direct esterification of isophthalic acid with 2-ethylhexanol. This is a reversible reaction, and to drive it towards the product side, an excess of the alcohol is typically used, and the water formed during the reaction is continuously removed.
The reaction proceeds in two sequential steps:
-
Monoester Formation: Isophthalic acid reacts with one molecule of 2-ethylhexanol to form mono(2-ethylhexyl) isophthalate.
-
Diester Formation: The monoester then reacts with a second molecule of 2-ethylhexanol to yield the final product, this compound.
For the closely related synthesis of bis(2-ethylhexyl) phthalate from phthalic anhydride, the formation of the monoester is very rapid and irreversible, while the second esterification step is slower and requires a catalyst.[4] A similar kinetic profile is expected for the esterification of isophthalic acid.
Caption: Reaction scheme for the two-step synthesis of this compound.
Catalytic Systems
The esterification reaction requires an acid catalyst to achieve a reasonable reaction rate. The choice of catalyst is a critical factor influencing reaction time, temperature, yield, and the color of the final product. The most commonly employed catalysts fall into two main categories: sulfonic acids and organotitanates.
Sulfonic Acid Catalysts
-
p-Toluenesulfonic acid (p-TSA): This is a strong organic acid that is effective in catalyzing esterification reactions.[5][6] It is relatively inexpensive and easy to handle. However, its strong acidity can sometimes lead to side reactions and darkening of the product, which may necessitate more intensive purification steps.[5]
-
Methane sulfonic acid (MSA): Similar to p-TSA, MSA is a strong acid catalyst used in the synthesis of phthalate esters, demonstrating good results in kinetic studies.[4]
Organotitanate Catalysts
-
Tetraalkyl titanates (e.g., tetraisopropyl titanate, tetrabutyl titanate): These are widely used in the industrial production of phthalate and terephthalate esters.[7] They are effective at high temperatures and typically result in a lighter-colored product compared to sulfonic acid catalysts.[5] Titanate catalysts are generally considered less corrosive than strong acid catalysts.
Quantitative Data Summary
While specific comparative studies for this compound are limited in publicly available literature, data from analogous phthalate and terephthalate syntheses provide valuable insights into typical reaction parameters.
| Parameter | Sulfonic Acid (p-TSA) | Organotitanate (Titanium Tetraalkoxide) | Reference |
| Reactant Molar Ratio | 1:1.1 to 1:1.8 (Phthalic Anhydride:2-EH) | 1:2 to 1:2.5 (Terephthalic Acid:2-EH) | [5] |
| Catalyst Concentration | 1% (relative to reactants) | 50-200 ppm (as Ti) | [5] |
| Reaction Temperature | 120-160 °C | 180-270 °C | [5] |
| Reaction Time | Varies (hours) | Varies (hours) | |
| Typical Yield | >95% (for related esters) | >90% (for related esters) | |
| Product Color | Can be darker | Generally lighter | [5] |
Note: The data presented is largely derived from the synthesis of phthalate and terephthalate analogs and should be considered as a general guideline for the synthesis of this compound.
Experimental Protocols
The following protocols provide a general framework for the laboratory-scale synthesis and purification of this compound.
Synthesis via Titanate Catalysis
-
Apparatus Setup: A round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser to facilitate the removal of water.
-
Charging Reactants: Charge the flask with isophthalic acid (1 mole), 2-ethylhexanol (2.2 to 2.5 moles, an excess), and the tetraalkyl titanate catalyst (e.g., tetraisopropyl titanate, providing a Ti concentration of 50-200 ppm).
-
Reaction: Heat the mixture with stirring under a slow stream of nitrogen. The reaction temperature is typically maintained between 180°C and 230°C.
-
Water Removal: Water will begin to co-distill with 2-ethylhexanol and collect in the Dean-Stark trap. The lower aqueous layer is periodically drained.
-
Monitoring Progress: The reaction progress is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a low level (e.g., < 0.5 mg KOH/g).
-
Cooling: Once the reaction is complete, the mixture is cooled to approximately 90-100°C before proceeding to purification.
Purification Protocol
-
Catalyst Neutralization: The crude ester is treated with a basic solution, such as a slurry of calcium hydroxide or a dilute sodium hydroxide or sodium carbonate solution, to neutralize the remaining acidic catalyst and any unreacted isophthalic acid. This step is performed with stirring at an elevated temperature (e.g., 90-160°C).
-
Washing: The neutralized mixture is then washed with hot deionized water to remove the resulting salts and other water-soluble impurities. The aqueous layer is separated from the organic ester layer. This step may be repeated several times.
-
Removal of Excess Alcohol: The excess 2-ethylhexanol is removed by steam stripping or vacuum distillation. During this step, the temperature is raised while applying a vacuum to distill off the volatile alcohol.
-
Filtration: The final product is often filtered through a bed of activated carbon or diatomaceous earth to remove residual impurities and improve the color and clarity of the final product.
-
Final Product: The resulting product is this compound, a clear, viscous liquid.
Process Workflow Visualization
The overall synthesis and purification process can be visualized as a multi-stage workflow.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound via direct esterification is a well-established and efficient process. The selection of the catalyst, either a sulfonic acid or an organotitanate, along with careful control of reaction parameters such as temperature and reactant molar ratios, are key to achieving high yields and purity. The post-reaction purification, involving neutralization, washing, and stripping of excess alcohol, is crucial for obtaining a product that meets the required quality standards for its application as a plasticizer. This guide provides the fundamental technical information required for researchers and scientists to understand and implement the synthesis of this important industrial chemical.
References
- 1. 1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C24H38O4 | CID 8733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. WO2008094396A1 - Production of terephthalic acid di-esters - Google Patents [patents.google.com]
Dioctyl Isophthalate: A Comprehensive Technical Analysis of its Physical State and Appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physical and chemical properties of dioctyl isophthalate (DOIP), with a primary focus on its physical state and appearance. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics for formulation, manufacturing, and quality control purposes.
Physical and Chemical Properties
Dioctyl isophthalate is a high molecular weight phthalate ester.[1] At room temperature, it exists as a clear, colorless to pale yellow, oily, and viscous liquid.[2][3][4][5][6] It possesses a slight, mild, or characteristic ester-like odor.[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of dioctyl isophthalate.
| Property | Value | Units | References |
| Physical State | Oily, Viscous Liquid | - | [1][3][4][5] |
| Appearance | Clear, Colorless to Pale Yellow | - | [2][4][5][6] |
| Odor | Slight, Mild, Characteristic | - | [2][3][4] |
| Melting Point | -4 to -55 | °C | [1][3][7] |
| Boiling Point | 230 - 385 | °C | [1][7] |
| Density | 0.980 - 0.989 | g/cm³ at 20°C | [1][3][5][8] |
| Vapor Pressure | 0.0000055 - 0.023 | mmHg at 20°C | [3][7] |
| Viscosity | 82 - 83 | cP at 20°C | [3][8] |
| Flash Point | 215 - 227 | °C | [1][7] |
| Water Solubility | <0.1 g/L (Insoluble) | g/L | [1][2][4] |
| Molecular Formula | C24H38O4 | - | [1][9][10] |
| Molecular Weight | 390.56 - 390.62 | g/mol | [1][7] |
Experimental Protocols
The determination of the physical and chemical properties of dioctyl isophthalate is conducted using standardized test methods to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments.
Determination of Appearance (Visual Inspection)
The appearance of dioctyl isophthalate is determined visually according to the principles outlined in ASTM E2680: Standard Test Method for Appearance of Clear, Transparent Liquids (Visual Inspection Procedure) .
-
Objective: To assess the clarity, color, and presence of any suspended matter or contamination.
-
Apparatus:
-
Clear, colorless glass sample container with a closure.
-
A well-lit viewing area with a dark and a light background.
-
-
Procedure:
-
A representative sample of dioctyl isophthalate is placed into the clean, dry sample container.
-
The container is sealed and gently agitated to ensure homogeneity.
-
The sample is first observed against the light background to detect any dark particulate matter or haze.
-
Subsequently, the sample is viewed against the dark background to identify any light-colored particulates or turbidity.
-
The color of the liquid is observed by looking through the sample horizontally against a white background.
-
The presence of any free water or other immiscible liquids is noted by observing for distinct layers or droplets.
-
-
Interpretation of Results: The sample passes if it is free of visible suspended matter, haze, and separated water, and its color conforms to the product specification (e.g., colorless to pale yellow).
Determination of Odor (Sensory Evaluation)
The odor of dioctyl isophthalate is determined by sensory evaluation, following established protocols for smelling procedures.
-
Objective: To characterize the odor profile of the substance.
-
Apparatus:
-
Odor-free sample container.
-
Blotter strips (optional).
-
-
Procedure:
-
The evaluation is conducted in a well-ventilated, odor-free environment to prevent interference from external scents.
-
A small amount of the sample is placed in the container.
-
The evaluator wafts the vapors from the container opening towards their nose. Direct, deep inhalation from the container is avoided to prevent olfactory fatigue and potential health risks.
-
Alternatively, a blotter strip is dipped into the liquid and allowed to equilibrate for a few seconds before being held approximately an inch from the nose for evaluation.
-
The odor is described using standard descriptors (e.g., slight, mild, ester-like).
-
-
Interpretation of Results: The observed odor is compared against the known characteristic odor of pure dioctyl isophthalate.
Determination of Density (Specific Gravity)
The density of dioctyl isophthalate is determined using the pycnometer method as described in ASTM D891: Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals .
-
Objective: To accurately measure the density of the liquid at a specified temperature.
-
Apparatus:
-
Pycnometer (a glass flask with a precise volume).
-
Analytical balance.
-
Constant-temperature water bath.
-
Thermometer.
-
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.
-
The pycnometer is filled with freshly boiled and cooled distilled water and placed in the constant-temperature bath until it reaches thermal equilibrium (e.g., 20°C). The weight of the pycnometer filled with water is recorded.
-
The pycnometer is emptied, cleaned, and dried.
-
The pycnometer is then filled with the dioctyl isophthalate sample and brought to the same constant temperature in the water bath. The weight of the pycnometer filled with the sample is recorded.
-
-
Calculation: The specific gravity is calculated by dividing the weight of the sample by the weight of the water. The density is then calculated by multiplying the specific gravity by the density of water at the test temperature.
Determination of Viscosity
The kinematic viscosity of dioctyl isophthalate is determined using a calibrated glass capillary viscometer according to ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids .
-
Objective: To measure the resistance to flow of the liquid under gravity.
-
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske).
-
Constant-temperature bath.
-
Timing device.
-
-
Procedure:
-
A clean, dry viscometer is selected where the flow time will be within the specified range.
-
The viscometer is charged with the sample of dioctyl isophthalate.
-
The viscometer is placed in the constant-temperature bath and allowed to equilibrate.
-
The sample is drawn up through the capillary to a point above the upper timing mark.
-
The time taken for the liquid to flow between the upper and lower timing marks is accurately measured.
-
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the physical state and appearance of dioctyl isophthalate.
Caption: Workflow for the determination of physical properties of dioctyl isophthalate.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 10. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]
Toxicological Profile of Bis(2-ethylhexyl) Isophthalate: An In-depth Technical Guide
Executive Summary
Bis(2-ethylhexyl) phthalate (DEHP) is a high-production-volume chemical primarily used as a plasticizer in polyvinyl chloride (PVC) products. This technical guide provides a comprehensive overview of the toxicological profile of DEHP, intended for researchers, scientists, and drug development professionals. The document details the chemical and physical properties, toxicokinetics, and various toxicological endpoints, including acute, chronic, carcinogenic, genotoxic, and reproductive and developmental effects. Key experimental methodologies are described, and quantitative data are summarized in tabular format for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the mechanisms of toxicity and experimental designs.
Chemical and Physical Properties
DEHP is a colorless, oily liquid with a slight odor. It is characterized by its low volatility and poor solubility in water, but it is soluble in most organic solvents.
| Property | Value | Reference |
| Chemical Formula | C24H38O4 | [1] |
| Molecular Weight | 390.56 g/mol | [1] |
| CAS Number | 117-81-7 | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Water Solubility | Insoluble | [1] |
| Vapor Pressure | Low | [2] |
Toxicokinetics
Absorption
DEHP can be absorbed through oral, dermal, and inhalation routes. Oral absorption is rapid and extensive, with the parent compound being quickly hydrolyzed to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), in the gastrointestinal tract.[3][4] Dermal absorption is generally low.[4]
Distribution
Following absorption, DEHP and its metabolites are widely distributed in the body, with the highest concentrations typically found in the liver, adipose tissue, and kidneys.[4] DEHP and its metabolites can cross the placental barrier and are also found in breast milk.[4]
Metabolism
The metabolism of DEHP is a critical determinant of its toxicity. The initial and most significant metabolic step is the hydrolysis of DEHP to MEHP and 2-ethylhexanol by lipases in the gut and other tissues.[3][4] MEHP is the primary active metabolite and undergoes further oxidation to several secondary metabolites, which are then conjugated with glucuronic acid for excretion.[3]
Excretion
The metabolites of DEHP are primarily excreted in the urine.[3] The elimination half-life is relatively short, indicating that DEHP does not significantly bioaccumulate in most tissues.[4]
Toxicological Profile
Acute Toxicity
DEHP exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][5]
| Route | Species | LD50 | Reference |
| Oral | Rat | >20,000 mg/kg bw | [5] |
| Oral | Mouse | >20,000 mg/kg bw | [5] |
| Dermal | Rabbit | 24,750 mg/kg bw | [5] |
| Inhalation | Rat | LC50 > 10.62 mg/L | [5] |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
An acute oral toxicity study is typically conducted in female rats following the OECD Test Guideline 425. A starting dose, usually 2000 mg/kg body weight, is administered to a single animal. If the animal survives, the next animal is dosed at a higher level; if it dies or shows signs of severe toxicity, the next animal is dosed at a lower level. This sequential dosing continues until the criteria for stopping the study are met, allowing for the estimation of the LD50 with a reduced number of animals.
Chronic Toxicity and Carcinogenicity
Long-term exposure to DEHP has been associated with adverse effects in the liver, testes, and kidneys in animal studies.[6] The liver is a primary target organ, with effects including increased liver weight and hepatocellular hypertrophy.[6]
The carcinogenicity of DEHP has been demonstrated in rodents, with evidence of increased incidences of liver tumors in rats and mice.[2][6][7] The International Agency for Research on Cancer (IARC) has classified DEHP as "possibly carcinogenic to humans" (Group 2B).[8]
| Species | Exposure Route | NOAEL | LOAEL | Effect | Reference |
| Mouse | Diet (104 weeks) | 100 ppm | 500 ppm | Hepatocellular tumors | [6] |
| Rat | Diet (104 weeks) | - | 500 ppm | Testicular atrophy | [9] |
Experimental Protocol: Two-Year Chronic Toxicity/Carcinogenicity Bioassay
A standard chronic toxicity and carcinogenicity bioassay, such as the one conducted by the National Toxicology Program (NTP), involves the administration of the test substance in the diet to groups of 50 male and 50 female rats and mice for 104 weeks.[7][10] Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically to identify non-neoplastic and neoplastic lesions.
Genotoxicity
The genotoxicity of DEHP has been extensively studied, with the majority of in vitro and in vivo assays yielding negative results.[7][8][11] DEHP is generally considered to be a non-genotoxic carcinogen, meaning it does not directly damage DNA but rather induces cancer through other mechanisms.[3][8]
| Assay | System | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Negative | [7] |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [7] |
| In vivo Micronucleus Test | Mouse bone marrow | Negative | [7] |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test, following OECD Test Guideline 471, is a widely used method to assess the mutagenic potential of a chemical. Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is then counted and compared to the control.
Reproductive and Developmental Toxicity
DEHP is a well-established reproductive and developmental toxicant in animals.[12] The developing male reproductive system is particularly sensitive to the effects of DEHP. In utero exposure can lead to a spectrum of abnormalities known as the "phthalate syndrome," which includes testicular dysgenesis, reduced sperm production, and malformations of the reproductive tract.[12]
| Species | Effect | NOAEL | LOAEL | Reference |
| Rat | Testicular atrophy in offspring | - | - | [9] |
| Mouse | Developmental toxicity (malformations) | 0.025% in diet | 0.05% in diet | [13] |
| Mouse | Decreased male offspring body weight at birth | - | 0.01% in diet | [14] |
Experimental Protocol: Two-Generation Reproductive Toxicity Study
A two-generation study, such as one following OECD Test Guideline 416, is designed to evaluate the effects of a substance on all phases of the reproductive cycle. The F0 generation is exposed to the test substance before mating, during gestation, and through lactation. The F1 generation is then selected and also exposed to the substance and subsequently mated to produce the F2 generation. Endpoints evaluated include fertility, litter size, pup survival, and developmental landmarks in the offspring.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of DEHP is believed to be mediated through multiple mechanisms, with the activation of the peroxisome proliferator-activated receptor alpha (PPARα) being a key event in its hepatocarcinogenicity in rodents.[3][15][16] However, the relevance of this pathway to humans is debated.[3] DEHP is also a known endocrine disruptor, primarily through its anti-androgenic activity.[1]
Risk Assessment Framework
The risk assessment for DEHP involves a multi-step process that integrates exposure and hazard data to characterize the potential risk to human health.
Conclusion
Bis(2-ethylhexyl) phthalate (DEHP) is a well-studied compound with a comprehensive toxicological database. It exhibits low acute toxicity but is a known reproductive and developmental toxicant and a rodent carcinogen. The primary mechanisms of toxicity involve the activation of PPARα and endocrine disruption through anti-androgenic effects. While this guide provides a thorough overview of the toxicological profile of DEHP, it is crucial to reiterate that this information may not be directly applicable to its isomer, Bis(2-ethylhexyl) isophthalate (DEHIP), for which there is a significant lack of data. Further research is warranted to elucidate the specific toxicological properties of DEHIP.
References
- 1. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 4. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Chronic toxicity of di(2-ethylhexyl)phthalate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fsc.go.jp [fsc.go.jp]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. Carcinogenesis Bioassay of Di(2-ethylhexyl)phthalate (CAS No. 117-81-7) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DEHP: genotoxicity and potential carcinogenic mechanisms-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies by the National Toxicology Program on di(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reproductive and neurobehavioural toxicity study of bis(2-ethylhexyl) phthalate (DEHP) administered to mice in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of peroxisome proliferator-activated receptor alpha (PPARalpha)-related enzymes by di(2-ethylhexyl) phthalate (DEHP) treatment in mice and rats, but not marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Environmental Fate and Persistence of Bis(2-ethylhexyl) isophthalate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(2-ethylhexyl) isophthalate (DEHIP) is a plasticizer used to impart flexibility to polymers. As a member of the phthalate family, its environmental fate and persistence are of significant interest. This technical guide provides a comprehensive overview of the current scientific understanding of DEHIP's behavior in the environment, including its physicochemical properties, biodegradation, abiotic degradation, bioaccumulation, and mobility. Due to a scarcity of environmental fate data specifically for the isophthalate isomer, this guide incorporates data for its close structural isomer, bis(2-ethylhexyl) phthalate (DEHP), as a surrogate where necessary, with clear indications of this substitution. The guide details standard experimental protocols for assessing the environmental fate of chemicals and presents quantitative data in structured tables for comparative analysis. Visual diagrams of key processes are provided to aid in comprehension.
Physicochemical Properties
The environmental transport and fate of a chemical are largely governed by its physicochemical properties. This compound is a colorless, oily liquid with low water solubility and a high octanol-water partition coefficient, indicating its tendency to associate with organic matter and lipids. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound and its Isomers
| Property | This compound (DEHIP) | Bis(2-ethylhexyl) phthalate (DEHP) (Surrogate Data) | Reference(s) |
| Molecular Formula | C₂₄H₃₈O₄ | C₂₄H₃₈O₄ | [1] |
| Molecular Weight | 390.56 g/mol | 390.56 g/mol | [1] |
| Appearance | Clear light yellow viscous liquid | Colorless, oily liquid | [1],[2] |
| Water Solubility | < 1 mg/L at 16°C | 0.27 - 0.4 mg/L at 25°C | [1],[2] |
| Vapor Pressure | 2.42 x 10⁻⁶ mmHg at 25°C | 8.3 x 10⁻⁹ to 8.6 x 10⁻⁷ atm at 25°C | [3],[2] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 7.77 | 5.11 - 9.61 | [4],[2] |
| Henry's Law Constant | Not available | 3.0 x 10⁻² Pa·m³/mol | [2] |
| Melting Point | 78°C | -50°C | [3],[5] |
| Boiling Point | 211°C at 2 mmHg | 385°C at 760 mmHg | [3],[5] |
| Density | 0.983 g/cm³ | 0.99 g/mL at 20°C | [3],[5] |
Note: Data for DEHP is provided as a surrogate for comparison due to the limited availability of data for DEHIP.
Environmental Fate and Persistence
The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes, as well as its potential for bioaccumulation and mobility.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the breakdown of DEHIP in the environment.
Hydrolysis: The ester linkages in DEHIP can be susceptible to hydrolysis, the rate of which is dependent on pH and temperature. Generally, phthalate esters are considered to be relatively stable to hydrolysis under neutral environmental conditions. The estimated half-life for chemical hydrolysis of DEHP in water is over 100 years, suggesting that this is not a significant degradation pathway.[2]
Photolysis: Direct photolysis occurs when a chemical absorbs light and is transformed. While DEHIP does not significantly absorb sunlight in the troposphere, indirect photolysis, mediated by photochemically produced reactive species like hydroxyl radicals, can be a more significant degradation pathway in the atmosphere and surface waters. The photo-oxidation half-life of gaseous DEHP is estimated to be between 2.9 and 29 hours.[2] In water, the photolysis half-life of DEHP is estimated to be 144 days or longer.[2]
Biodegradation
Biodegradation is a primary mechanism for the removal of phthalate esters from the environment. Microorganisms, through enzymatic action, can break down these compounds.
Aerobic Biodegradation: Under aerobic conditions, DEHIP is expected to biodegrade. The initial step in the biodegradation of phthalate esters is the hydrolysis of the ester bonds by esterases to form the monoester, mono(2-ethylhexyl) isophthalate, and subsequently isophthalic acid and 2-ethylhexanol.[6] The aromatic ring of isophthalic acid is then further degraded through hydroxylation and ring cleavage.[6] The half-life of DEHP in soil under aerobic conditions is estimated to range from 5 to 23 days.[2]
Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of phthalate esters is generally slower. The anaerobic degradation of DEHP is more persistent, with a half-life of one year or more in water.[2] Studies on methanogenic cultures have shown that while the hydrolysis products of DEHP can be degraded, the parent compound may remain unaffected for extended periods.[7]
The proposed aerobic biodegradation pathway for isophthalate esters is depicted in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical pathway and degradation of phthalate ester isomers by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and high-value applications of phthalate isomers degradation pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biodegradation of Bis(2-ethylhexyl) Phthalate (DEHP) in Soil and Water
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user's request specified bis(2-ethylhexyl) isophthalate. However, the vast majority of scientific literature on the biodegradation of this class of compounds pertains to its isomer, bis(2-ethylhexyl) phthalate, commonly known as DEHP or DOP. This compound is a distinct chemical entity for which biodegradation data is exceedingly scarce. This guide will therefore focus on the extensively studied DEHP, as it is presumed to be the compound of primary interest.
Executive Summary
Bis(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has become a ubiquitous environmental contaminant. Understanding its fate and persistence in soil and aquatic environments is crucial for risk assessment and the development of bioremediation strategies. This technical guide provides a comprehensive overview of the biodegradability of DEHP, detailing its degradation pathways, kinetics, and the experimental methodologies used to assess its environmental fate. Quantitative data from various studies are summarized in tabular format for ease of comparison. Additionally, key processes are visualized using diagrams to facilitate understanding.
Introduction
DEHP is a diester of phthalic acid and 2-ethylhexanol. Due to its physical, non-covalent incorporation into plastic matrices, it can leach into the environment, leading to widespread contamination of soil, water, and sediment. The primary mechanism for the environmental removal of DEHP is biodegradation by microorganisms.[1] This process is influenced by a multitude of environmental factors, including temperature, pH, oxygen availability, and the presence of specific microbial communities.[2] Abiotic degradation processes such as hydrolysis and photolysis are generally considered to be of minor importance in the overall environmental fate of DEHP.[3]
Biodegradation in Soil
In soil environments, DEHP is primarily degraded by aerobic microorganisms. The rate of degradation is highly dependent on soil characteristics, such as organic matter content, which can affect the bioavailability of DEHP to microbes.[1]
The following table summarizes key quantitative data from various studies on DEHP biodegradation in soil.
| Parameter | Value | Conditions | Reference |
| Half-life | 5 to 23 days | Aerobic biodegradation | [4] |
| Half-life | 24.2 to 29.6 days | Silt loam soil (3.8% organic carbon, pH 6.0) | [1] |
| Half-life | 94.1 ± 4.3 days | Soil with low organic matter (0.6% organic carbon, pH 5.8) | [1] |
| Degradation | 89% removal | 76 days, initial concentration of 5.51 mg/g dry soil, with nutrient and inoculum addition | [1] |
| Degradation | 39.95% | 35 days in Mollisols | [5] |
| Degradation Kinetics | Biphasic model: First-order (0-10 days), Fractional power (11-90 days) | Laboratory microcosms | [6] |
| Degradation by specific strain | 86% removal | 6 days, by Enterobacter spp. strain YC-IL1 in artificially contaminated soil | [7] |
A typical experimental protocol for assessing DEHP biodegradation in soil involves the following steps:
-
Soil Collection and Preparation: Soil is collected from the desired location, often sieved to remove large debris, and characterized for properties such as pH, organic matter content, and microbial biomass.[7]
-
Microcosm Setup: Soil microcosms are prepared in glass containers. DEHP, often radiolabeled (e.g., with ¹⁴C), is added to the soil at a specific concentration.[8] The soil moisture is adjusted to a percentage of its water-holding capacity.[9]
-
Incubation: The microcosms are incubated under controlled conditions of temperature and light. For aerobic studies, adequate air exchange is ensured.[9]
-
Sampling: Soil samples are collected at regular intervals over the course of the experiment.[5]
-
Extraction and Analysis: The remaining DEHP and its metabolites are extracted from the soil using an appropriate solvent (e.g., hexane). The extracts are then analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][10] If a radiolabeled compound is used, mineralization can be quantified by trapping the evolved ¹⁴CO₂ in an alkaline solution and measuring its radioactivity.[11]
Experimental workflow for soil biodegradation assessment.
Biodegradation in Water
In aquatic systems, DEHP biodegradation is a key process, particularly under aerobic conditions. DEHP has a strong tendency to adsorb to sediments, which can reduce its bioavailability in the water column.[4]
The following table summarizes key quantitative data from various studies on DEHP biodegradation in water.
| Parameter | Value | Conditions | Reference |
| Half-life | 5 days to 1 month | Aerobic conditions | [4] |
| Half-life | 5.25 days (range 4.55-6.77) | 20 mg/L DEHP in distilled water with acclimated sewage | [3] |
| Mineralization | 86% | 28-day period, following the half-life study above | [3] |
| Degradation | 98.7% | 72 hours, by Ochrobactrum anthropi strain L1-W, initial concentration 200 mg/L | [12] |
| Half-life | 10.21 hours | Corresponds to the 98.7% degradation by O. anthropi | [12] |
| Degradation | >93.84% | 48 hours, by a halotolerant bacterial consortium, initial concentration 1000 mg/L | [13][14] |
| Half-life | 3.6 to 4.4 days | Corresponds to the >93.84% degradation by the consortium | [13][14] |
| Anaerobic Degradation | Unaffected | 330 days, under methanogenic conditions | [15] |
Assessing DEHP biodegradation in aqueous media typically follows these steps:
-
Medium Preparation: A mineral salts medium (MSM) is prepared, and DEHP is added as the sole carbon source.[10]
-
Inoculation: The medium is inoculated with a microbial consortium from an environmental source (e.g., activated sludge, river water) or a pure bacterial strain.[12]
-
Incubation: The cultures are incubated in a shaker to ensure aeration and mixing, at a controlled temperature and pH.[12]
-
Sampling: Aliquots of the culture are taken at set time points.
-
Extraction and Analysis: The samples are typically extracted with a solvent like ethyl acetate. The concentration of DEHP and its metabolites in the extract is then determined by HPLC or GC-MS.[10] Bacterial growth can also be monitored by measuring the optical density (e.g., at 600 nm).[12]
Biodegradation Pathways
The microbial degradation of DEHP proceeds through distinct pathways under aerobic and anaerobic conditions. The aerobic pathway is significantly more efficient.
Under aerobic conditions, the degradation of DEHP is initiated by the hydrolysis of the ester bonds.
-
Step 1: Hydrolysis to MEHP: DEHP is first hydrolyzed by esterases to form mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol.[4]
-
Step 2: Hydrolysis to Phthalic Acid: MEHP is further hydrolyzed to phthalic acid and another molecule of 2-ethylhexanol.[4]
-
Step 3: Aromatic Ring Cleavage: Phthalic acid is then metabolized by dioxygenase enzymes, leading to the cleavage of the aromatic ring and its subsequent entry into central metabolic pathways (e.g., the Krebs cycle) for complete mineralization to CO₂ and water.
-
Side-chain degradation: The 2-ethylhexanol side-chain is also degraded, often via oxidation to 2-ethylhexanoic acid and subsequent metabolism.
Aerobic biodegradation pathway of DEHP.
Anaerobic biodegradation of DEHP is significantly slower than aerobic degradation.[1] In some studies, DEHP remained undegraded under methanogenic conditions even after extended periods (e.g., 330 days).[15] When it does occur, the degradation of the phthalate ring is thought to proceed via a different mechanism, often involving initial reduction of the ring before cleavage.
Conclusion
The biodegradation of bis(2-ethylhexyl) phthalate (DEHP) is a critical process that determines its persistence in soil and water. While DEHP is biodegradable, its rate of degradation is highly variable and dependent on environmental conditions and microbial populations. Aerobic degradation is the primary removal pathway, proceeding through hydrolysis to phthalic acid and subsequent ring cleavage. In contrast, anaerobic degradation is substantially slower. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals working to understand and mitigate the environmental impact of this widespread contaminant. Future research should continue to focus on identifying robust microbial strains and consortia for enhanced bioremediation and further elucidating the factors that control DEHP's fate in diverse environments.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. mdpi.com [mdpi.com]
- 3. ccme.ca [ccme.ca]
- 4. canada.ca [canada.ca]
- 5. Degradation Characteristics of DEHP Added into Mollisols at Different Concentrations and Its Effect on Enzyme Activities [trtb.net]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of Di (2-Ethylhexyl) Phthalate by a novel Enterobacter spp. Strain YC-IL1 Isolated from Polluted Soil, Mila, Algeria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. iwaponline.com [iwaponline.com]
- 11. Degradation of Phthalate and Di-(2-Ethylhexyl)phthalate by Indigenous and Inoculated Microorganisms in Sludge-Amended Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on biodegradation kinetics of di-2-ethylhexyl phthalate by newly isolated halotolerant Ochrobactrum anthropi strain L1-W - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodegradation of di-(2-ethylhexyl) phthalate by a halotolerant consortium LF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradation of di-(2-ethylhexyl) phthalate by a halotolerant consortium LF | PLOS One [journals.plos.org]
- 15. Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Bis(2-ethylhexyl) isophthalate: A Technical Guide
Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for Bis(2-ethylhexyl) isophthalate (BEIP), a widely used plasticizer. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who require detailed analytical data for identification, characterization, and quality control purposes. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.6 | Singlet | Aromatic H (Position 2) |
| ~8.2 | Doublet | Aromatic H (Positions 4,6) |
| ~7.5 | Triplet | Aromatic H (Position 5) |
| ~4.3 | Doublet | -OCH₂- |
| ~1.7 | Multiplet | -CH(CH₂CH₃)- |
| ~1.3-1.5 | Multiplet | -(CH₂)₃- |
| ~0.9 | Multiplet | -CH₃ (from ethyl and butyl moieties) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester carbonyl) |
| ~134 | Aromatic C (Quaternary, C1/C3) |
| ~131 | Aromatic CH (C5) |
| ~130 | Aromatic CH (C4/C6) |
| ~128 | Aromatic CH (C2) |
| ~68 | -OCH₂- |
| ~39 | -CH(CH₂CH₃)- |
| ~30 | -CH₂- (Alkyl chain) |
| ~29 | -CH₂- (Alkyl chain) |
| ~24 | -CH₂- (Alkyl chain) |
| ~23 | -CH₂- (from ethyl group) |
| ~14 | -CH₃ (from butyl moiety) |
| ~11 | -CH₃ (from ethyl group) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester and aromatic functionalities, as well as the aliphatic chains.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960, 2930, 2860 | Strong | C-H stretching (aliphatic) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1600, 1460 | Medium | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (ester) |
| ~730 | Strong | C-H out-of-plane bending (meta-substituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The data presented here was obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).[1]
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 390 | Low | [M]⁺ (Molecular Ion) |
| 279 | Moderate | [M - C₈H₁₇]⁺ |
| 167 | High | [C₈H₅O₃]⁺ |
| 149 | High | [C₈H₅O₂]⁺ |
| 113 | High | [C₈H₁₇]⁺ |
| 70 | High | [C₅H₁₀]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 29 | High | [C₂H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented in this guide.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
Reference: TMS at 0.00 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
Reference: CDCl₃ at 77.16 ppm
Infrared (IR) Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Place a small amount of finely ground potassium bromide (KBr) powder in an agate mortar.
-
Add a small amount of this compound (liquid) to the KBr powder.
-
Grind the mixture thoroughly to ensure a homogenous dispersion of the sample in the KBr matrix.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
FT-IR Acquisition:
-
Spectrometer: Fourier Transform Infrared Spectrometer
-
Sample Interface: Transmission mode using a KBr pellet
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as hexane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL for analysis.
GC-MS Acquisition:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 min at 300 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)[1]
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
-
Logical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) isophthalate, also known as di(2-ethylhexyl) isophthalate (DEHIP), is a high molecular weight branched-chain diester of isophthalic acid and 2-ethylhexanol. It is a clear, colorless to light yellow viscous liquid.[1][2] While often discussed in the broader context of phthalate plasticizers, it is crucial to distinguish it from its ortho-phthalate isomer, Bis(2-ethylhexyl) phthalate (DEHP), as their toxicological and performance profiles can differ. This guide focuses specifically on the isophthalate isomer and its core industrial applications, providing detailed technical information relevant to researchers and professionals in materials science and drug development.
The primary industrial application of this compound is as a plasticizer for polymers, most notably for polyvinyl chloride (PVC).[2] Plasticizers are additives that increase the flexibility, workability, and durability of a material. In the case of PVC, which is inherently rigid, the addition of a plasticizer like DEHIP transforms it into a flexible material suitable for a wide range of applications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application and for predicting its behavior in various formulations.
| Property | Value | Reference |
| Molecular Formula | C24H38O4 | --INVALID-LINK-- |
| Molecular Weight | 390.56 g/mol | --INVALID-LINK-- |
| CAS Number | 137-89-3 | --INVALID-LINK-- |
| Appearance | Clear, light yellow viscous liquid | [1][2] |
| Boiling Point | 211 °C at 2 mmHg | --INVALID-LINK-- |
| Melting Point | -46 °C | --INVALID-LINK-- |
| Flash Point | 233 °C | --INVALID-LINK-- |
| Density | Approximately 0.98 g/cm³ | --INVALID-LINK-- |
| Water Solubility | Insoluble (<1 mg/mL at 20°C) | [1] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and aromatic hydrocarbons | --INVALID-LINK-- |
| Refractive Index | 1.4860 to 1.4900 | --INVALID-LINK-- |
Core Industrial Application: Plasticization of PVC
The primary role of this compound is to impart flexibility to PVC. The plasticizer molecules intersperse themselves between the rigid PVC polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer. This results in a more flexible and processable material.
Performance Characteristics in PVC Formulations
While specific performance data for this compound can be proprietary, the following table provides a comparative overview of the expected performance of isophthalate plasticizers versus the more conventional ortho-phthalate (DEHP) and a non-phthalate alternative, DOTP (Bis(2-ethylhexyl) terephthalate), in flexible PVC.
| Performance Metric | This compound (DEHIP) (Expected) | Bis(2-ethylhexyl) phthalate (DEHP) | Bis(2-ethylhexyl) terephthalate (DOTP) |
| Plasticizing Efficiency | Good | Excellent | Good |
| Tensile Strength | Moderate | Lower | Higher |
| Elongation at Break (%) | High | High | High |
| Hardness (Shore A) | Lower (softer) | Lower (softer) | Higher (harder) |
| Migration Resistance | Better than DEHP | Lower | Excellent |
| Thermal Stability | Good | Moderate | Excellent |
| Low-Temperature Flexibility | Good | Excellent | Good |
Note: The values for DEHIP are extrapolated based on the known performance of isophthalate plasticizers. Actual values can vary depending on the specific formulation.
Key Applications of DEHIP-Plasticized PVC
The properties of DEHIP make it suitable for a variety of applications, including:
-
Wire and Cable Insulation: Its good electrical properties and flexibility are advantageous.
-
Flooring and Wall Coverings: Provides durability and resilience.
-
Films and Sheets: Used in applications requiring flexibility and clarity.
-
Adhesives and Sealants: Enhances the flexibility and adhesion properties.[3]
-
Coatings: Improves the flexibility of surface coatings.
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the direct esterification of isophthalic acid with 2-ethylhexanol.
Reaction Scheme: Isophthalic Acid + 2 2-Ethylhexanol ⇌ this compound + 2 H₂O
Materials:
-
Isophthalic acid
-
2-Ethylhexanol (excess)
-
Esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a titanate catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Reaction vessel with heating mantle, stirrer, thermometer, and a Dean-Stark trap connected to a condenser.
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the reaction vessel with isophthalic acid, 2-ethylhexanol (typically a 20-50% molar excess), and the catalyst.
-
Add toluene to the mixture.
-
Heat the mixture to reflux (typically 140-220°C, depending on the catalyst). Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been evolved.
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Neutralize the excess catalyst by washing with a dilute sodium carbonate solution, followed by several washes with water to remove residual salts and unreacted alcohol.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to yield crude this compound.
-
For high-purity applications, the product can be further purified by vacuum distillation.
Quality Control Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and quantifying it in various matrices.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound analytical standard in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the synthesized or commercial this compound in acetonitrile to a concentration within the calibration range.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Industrial Quality Control Workflow
Caption: Quality control workflow for industrial production of this compound.
References
Bis(2-ethylhexyl) Isophthalate: A Technical Guide for Non-Phthalate Plasticizer Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(2-ethylhexyl) isophthalate (DEHIP) is a non-phthalate plasticizer considered as an alternative to traditional ortho-phthalate plasticizers like Bis(2-ethylhexyl) phthalate (DEHP), particularly in applications where toxicological profiles are a significant concern, such as in medical devices and pharmaceutical packaging. As a structural isomer of DEHP, DEHIP is anticipated to exhibit similar plasticizing effects but with a potentially different and more favorable toxicological and migration profile. This technical guide provides a comprehensive overview of DEHIP, including its chemical and physical properties, and a discussion of its performance as a plasticizer, toxicological aspects, and relevant experimental protocols. Due to a notable scarcity of publicly available data specific to DEHIP, this guide leverages comparative data from its structural isomer, DEHP, and other non-phthalate plasticizers to provide a thorough analysis. The information presented herein is intended to guide researchers and professionals in the evaluation of DEHIP for various applications.
Introduction to this compound (DEHIP)
DEHIP, also known as dioctyl isophthalate, is the diester of isophthalic acid and 2-ethylhexanol. Unlike its ortho-phthalate counterpart, DEHP, where the ester groups are on adjacent carbons of the benzene ring (1,2-position), in DEHIP they are in the meta-position (1,3-position). This structural difference is expected to influence its interaction with polymer chains, as well as its metabolic and toxicological pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of DEHIP is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₈O₄ | [1] |
| Molecular Weight | 390.56 g/mol | [1] |
| CAS Number | 137-89-3 | [1] |
| Appearance | Clear, light yellow viscous liquid | [1] |
| Solubility in Water | < 1 mg/mL at 61 °F | [1] |
| Flash Point | > 200 °F | [1] |
Performance as a Plasticizer
The primary function of a plasticizer is to increase the flexibility and workability of a polymer, most commonly polyvinyl chloride (PVC). This is achieved by the plasticizer molecules embedding themselves between the polymer chains, reducing intermolecular forces. While specific performance data for DEHIP is limited in the available literature, the performance of its isomer, DEHP, and other non-phthalate alternatives can provide valuable insights.
Comparative Performance Data
Table 2 presents a comparison of the mechanical properties of PVC plasticized with DEHP and another non-phthalate plasticizer, Diisononyl Phthalate (DINP). It is anticipated that DEHIP would exhibit properties within a similar range.
| Property | PVC with DEHP | PVC with DINP | Reference |
| Tensile Strength | Varies with concentration | Generally comparable to DEHP | [2] |
| Elongation at Break | Varies with concentration | Generally comparable to DEHP | [2] |
| Thermal Stability | Stable up to approx. 300°C | Comparable or slightly better than DEHP | [2] |
Migration Resistance
Toxicological Profile
The main driver for seeking alternatives to DEHP is its toxicological profile. DEHP is a well-documented endocrine disruptor.[7][8] The structural differences between DEHP and DEHIP could lead to different metabolic pathways and toxicological outcomes. However, a comprehensive toxicological assessment of DEHIP is not available in the reviewed literature. For context, the known toxicological effects of DEHP are summarized below.
Endocrine Disruption and Reproductive Toxicity of DEHP
DEHP and its metabolites have been shown to interact with nuclear receptors, leading to adverse effects on the reproductive system.[8][9] The primary concerns are its anti-androgenic effects and developmental toxicity.[10]
Cytotoxicity and Genotoxicity
In vitro studies on DEHP have demonstrated dose-dependent cytotoxic effects, including decreased cell viability and induction of apoptosis.[11][12][13] Some studies have also indicated that DEHP can induce DNA damage.[14] The genotoxicity of DEHIP has not been extensively studied.
Experimental Protocols
For researchers looking to evaluate DEHIP or other novel plasticizers, a set of standardized experimental protocols is crucial. The following sections detail methodologies for key experiments based on established standards and scientific literature.
Evaluation of Plasticizer Performance
The American Society for Testing and Materials (ASTM) provides several standard test methods for evaluating plasticizers.
-
ASTM D1045: Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. This standard covers procedures for determining properties such as acid number, ester content, specific gravity, and color.[9]
-
ASTM D2284: Standard Test Method for Acidity of Formaldehyde Solutions. While the title is specific, the principles can be adapted for assessing the acidity of plasticizers. A more relevant standard for performance is ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. This test is fundamental for determining the effectiveness of a plasticizer in a polymer matrix by measuring tensile strength, elongation, and modulus of elasticity.
Migration and Leaching Studies
-
ASTM D2199: Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. This method provides a framework for assessing the migration of a plasticizer to a contacting surface.[15]
-
Solvent Extraction Method: A common method to determine leaching involves immersing a sample of the plasticized polymer in a relevant solvent (e.g., water, ethanol, or a food simulant) for a specified time and temperature. The concentration of the leached plasticizer in the solvent is then quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[16]
Toxicological Assays
-
Cell Viability and Cytotoxicity Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the effect of the plasticizer on cell viability.[11]
-
Genotoxicity Assays: The Comet assay or micronucleus test can be employed to assess the potential of the plasticizer to cause DNA damage.[14]
-
Endocrine Disruption Assays: Receptor binding assays or reporter gene assays can be used to investigate the interaction of the plasticizer with nuclear receptors like the androgen or estrogen receptors.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for plasticizer evaluation and a simplified signaling pathway associated with the toxicity of the related compound, DEHP.
Caption: General experimental workflow for the evaluation of a novel plasticizer like DEHIP.
Caption: Simplified signaling pathways associated with DEHP toxicity (for illustrative purposes).
Conclusion and Future Directions
This compound (DEHIP) presents a promising alternative to DEHP as a non-phthalate plasticizer. Its structural isomerism suggests it may offer comparable plasticizing performance with a potentially improved safety profile. However, this technical guide highlights a significant gap in the publicly available scientific literature regarding quantitative performance, migration, and toxicological data specific to DEHIP. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. Further research is critically needed to:
-
Conduct direct comparative studies of the plasticizing efficiency of DEHIP versus DEHP and other non-phthalate alternatives in various polymer formulations.
-
Perform comprehensive migration studies of DEHIP from materials intended for medical and pharmaceutical use under realistic conditions.
-
Undertake a thorough toxicological evaluation of DEHIP, including its potential for endocrine disruption, cytotoxicity, and genotoxicity, and elucidate its metabolic pathways.
Generating this data will be essential for the confident and safe adoption of DEHIP in sensitive applications and for meeting regulatory requirements.
References
- 1. This compound | C24H38O4 | CID 8733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bastone-plastics.com [bastone-plastics.com]
- 3. researchgate.net [researchgate.net]
- 4. Leaching of diethylhexyl phthalate from multilayer tubing into etoposide infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEHP and its active metabolites: leaching from different tubing types, impact on proinflammatory cytokines and adhesion molecule expression. Is there a subsumable context? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fsc.go.jp [fsc.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Di-2-ethylhexyl phthalate (DEHP) induces apoptosis of mouse HT22 hippocampal neuronal cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Di(2-Ethylhexyl) Phthalate Induces Apoptosis Through Mitochondrial Pathway in GC-2spd Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bis(2-ethylhexyl) phthalate induces DNA strand breaks and gene expression alterations in larval zebrafish Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
Endocrine Disruption Potential of Isophthalate Plasticizers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalate plasticizers are a class of chemical additives used to enhance the flexibility and durability of polymers. As isomers of the more extensively studied ortho-phthalates, their potential to interact with the endocrine system is of significant scientific interest. This technical guide provides an in-depth overview of the current understanding of the endocrine disruption potential of isophthalate plasticizers, focusing on their interaction with key hormonal pathways. It is designed to be a comprehensive resource for researchers and professionals in toxicology and drug development, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
While research on the endocrine-disrupting effects of ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) is extensive, data specifically on isophthalates are less abundant. This guide compiles the available information on isophthalates and provides comparative data for their ortho-phthalate counterparts to offer a broader context.
Quantitative Data on Endocrine Activity
The following tables summarize the available quantitative data on the endocrine-disrupting activities of selected isophthalate and ortho-phthalate plasticizers. It is important to note that data for many isophthalates are limited or not available in the public domain.
Table 1: Estrogenic and Anti-Estrogenic Activity
| Compound | Assay Type | Endpoint | Result | Citation |
| Isophthalates | ||||
| Dimethyl Isophthalate (DMIP) | Yeast Estrogen Screen (YES) | Estrogenic Activity | Negligible | [1] |
| Diethyl Isophthalate (DEIP) | ERα Competitive Binding | IC50 | > 100 µM | |
| Dioctyl Isophthalate (DOIP) | Yeast Estrogen Screen (YES) | Estrogenic Activity | Negligible | [1] |
| Ortho-phthalates (for comparison) | ||||
| Di(2-ethylhexyl) phthalate (DEHP) | E-Screen (MCF-7 proliferation) | Proliferative Effect | Moderate increase | [2] |
| Butyl Benzyl Phthalate (BBP) | Yeast Estrogen Screen (YES) | Relative Potency vs. E2 | ~1 x 10-6 | [3] |
| Dibutyl Phthalate (DBP) | Yeast Estrogen Screen (YES) | Relative Potency vs. E2 | ~1 x 10-6 | [3] |
| Diethyl Phthalate (DEP) | Yeast Estrogen Screen (YES) | Relative Potency vs. E2 | ~5 x 10-7 | [3] |
Table 2: Androgenic and Anti-Androgenic Activity
| Compound | Assay Type | Endpoint | Result | Citation |
| Isophthalates | ||||
| Dimethyl Isophthalate (DMIP) | AR Reporter Gene Assay | log IC50 (M) | -3.3 (Antagonistic) | [4] |
| Ortho-phthalates (for comparison) | ||||
| Di(2-ethylhexyl) phthalate (DEHP) | MDA-kb2 Androgen Receptor Assay | Androgenic/Anti-androgenic Activity | No significant activity | [2] |
| Butyl Benzyl Phthalate (BBP) | XenoScreen YAS | IC50 (Anti-androgenic) | 5.30 µM | [5] |
| Di(2-ethylhexyl) phthalate (DEHP) | XenoScreen YAS | IC50 (Anti-androgenic) | 2.87 µM | [5] |
Table 3: Effects on Steroidogenesis (H295R Assay)
| Compound | Endpoint | Result | Citation |
| Isophthalates | |||
| Data Not Available | |||
| Ortho-phthalates (for comparison) | |||
| Di(2-ethylhexyl) phthalate (DEHP) | Estradiol Production | Increase | [2] |
| Diisononyl phthalate (DINP) | Estradiol Production | Increase | [2] |
| Dimethyl phthalate (DMP) | E2/T Ratio | Significant Increase | [3] |
| Diethyl phthalate (DEP) | E2/T Ratio | Significant Increase | [3] |
Table 4: Peroxisome Proliferator-Activated Receptor (PPAR) Activity
| Compound (Metabolite) | Receptor | Endpoint | Result (EC50 in µM) | Citation |
| Isophthalate Metabolites | ||||
| Data Not Available | ||||
| Ortho-phthalate Metabolites (for comparison) | ||||
| Mono(2-ethylhexyl) phthalate (MEHP) | Human PPARα | EC50 | 3.2 | [6] |
| Mono(2-ethylhexyl) phthalate (MEHP) | Human PPARγ | EC50 | 6.2 | [6] |
| Monobenzyl phthalate (MBzP) | Human PPARα | EC50 | 30 | [6] |
| Monobenzyl phthalate (MBzP) | Human PPARγ | EC50 | 75-100 | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited are provided below. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Estrogen Receptor Transactivation Assay (OECD TG 455)
This assay identifies substances that can act as agonists or antagonists to the estrogen receptor (ER). Stably transfected cell lines containing the human ERα and a luciferase reporter gene are commonly used.
-
Cell Line: HeLa-9903, BG1Luc4E2, or other suitable cell lines.
-
Principle: Test chemical binds to the ER, leading to the transactivation of a luciferase reporter gene. The resulting light output is measured and is proportional to the estrogenic activity.
-
Protocol Outline:
-
Cell Culture: Maintain cells in appropriate culture medium. For the assay, seed cells into 96-well plates and allow them to attach.
-
Dosing: Expose cells to a range of concentrations of the test substance, a positive control (e.g., 17β-estradiol), a negative control (solvent), and a reference antagonist (for antagonist testing).
-
Incubation: Incubate plates for a specified period (e.g., 20-24 hours) at 37°C and 5% CO2.
-
Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate and measure the light output using a luminometer.
-
Data Analysis: Calculate the fold induction relative to the solvent control. Determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Androgen Receptor Transactivation Assay (OECD TG 458)
This assay is designed to detect substances that can bind to and activate or inhibit the androgen receptor (AR).
-
Cell Line: MDA-kb2, AR-EcoScreen™, AR-CALUX®, or other appropriate cell lines stably expressing the human AR and a reporter gene.
-
Principle: Similar to the ER transactivation assay, the binding of a substance to the AR triggers the expression of a reporter gene (e.g., luciferase).
-
Protocol Outline:
-
Cell Culture: Grow and maintain cells in the recommended medium. Seed cells into 96-well plates.
-
Dosing: Treat cells with various concentrations of the test chemical, a positive control (e.g., dihydrotestosterone - DHT), a solvent control, and a reference antagonist (e.g., flutamide) for antagonist mode.
-
Incubation: Incubate for 20-24 hours at 37°C.
-
Lysis and Luminescence Measurement: Follow the same procedure as for the ER transactivation assay.
-
Data Analysis: Determine the agonistic or antagonistic activity by comparing the response to the controls and calculate EC50 or IC50 values.
-
H295R Steroidogenesis Assay (OECD TG 456)
This in vitro assay is used to screen for chemicals that affect the production of steroid hormones, particularly 17β-estradiol and testosterone.
-
Cell Line: NCI-H295R human adrenocortical carcinoma cells, which express most of the key enzymes in the steroidogenic pathway.
-
Principle: The assay measures the amount of testosterone and estradiol produced and secreted by the cells after exposure to a test chemical.
-
Protocol Outline:
-
Cell Culture and Seeding: Culture H295R cells and seed them into 24- or 48-well plates. Allow cells to acclimate.
-
Exposure: Replace the medium with fresh medium containing a range of concentrations of the test substance, a solvent control, a positive control (e.g., forskolin, which stimulates steroidogenesis), and a negative control (e.g., prochloraz, which inhibits steroidogenesis).
-
Incubation: Incubate the plates for 48 hours.
-
Hormone Measurement: Collect the culture medium and measure the concentrations of testosterone and estradiol using validated methods such as ELISA or LC-MS/MS.
-
Cell Viability: Assess cell viability in the corresponding wells to ensure that observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: Express hormone concentrations as fold change relative to the solvent control and determine the lowest observed effect concentration (LOEC).
-
MCF-7 Cell Proliferation Assay (E-Screen)
This assay assesses the estrogenic activity of a chemical by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Line: MCF-7 (estrogen-responsive).
-
Principle: Estrogenic compounds stimulate the proliferation of MCF-7 cells. The increase in cell number is proportional to the estrogenic potency of the test substance.
-
Protocol Outline:
-
Cell Culture: Maintain MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Seeding: Plate cells in 96-well plates.
-
Exposure: Treat cells with a serial dilution of the test chemical, a positive control (17β-estradiol), and a solvent control.
-
Incubation: Incubate for approximately 6 days.
-
Cell Number Quantification: At the end of the incubation period, quantify the cell number using methods such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: Construct a dose-response curve and calculate the proliferative effect (PE) relative to the negative control and the relative proliferative potency (RPP) compared to 17β-estradiol.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in endocrine disruption and a typical experimental workflow for in vitro screening.
Signaling Pathways
Caption: Simplified estrogen receptor signaling pathway.
Caption: Simplified androgen receptor signaling pathway.
Caption: Potential disruption points in the thyroid hormone axis.
Experimental Workflow
Caption: General workflow for in vitro endocrine disruptor screening.
Conclusion
The available evidence suggests that some isophthalate plasticizers may have the potential to interact with the endocrine system, although their activity appears to be significantly weaker than that of some well-characterized ortho-phthalates. The data on estrogenic and androgenic activity are limited, with some studies indicating negligible or weak effects. There is a notable lack of publicly available data on the effects of isophthalates on steroidogenesis in the H295R assay and their interaction with thyroid hormone pathways.
Further research is critically needed to comprehensively assess the endocrine disruption potential of a wider range of isophthalate plasticizers. Standardized in vitro assays, such as those outlined in this guide, provide a robust framework for generating the necessary quantitative data. Such data are essential for accurate risk assessment and for informing the development of safer alternative plasticizers. This technical guide serves as a foundational resource for researchers embarking on such investigations, providing both the context and the methodologies required to advance our understanding in this important area of toxicology.
References
- 1. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 2. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The estrogenic activity of phthalate esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Bis(2-ethylhexyl) isophthalate using HPLC-UV
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Bis(2-ethylhexyl) isophthalate (DEHIP). This method is applicable to researchers, scientists, and professionals in drug development for the determination of DEHIP in various sample matrices.
Introduction
This compound is a commonly used plasticizer that can potentially leach from container materials into pharmaceuticals, beverages, and other consumer products. Due to potential health concerns, regulatory bodies often require monitoring of its presence. High-Performance Liquid Chromatography with UV detection offers a reliable, sensitive, and specific method for the quantification of this compound. The method described herein has been validated for key analytical parameters including linearity, accuracy, precision, and limits of detection and quantification.
Chromatographic Conditions
A summary of the typical HPLC-UV conditions for the analysis of this compound is presented in the table below. These conditions can be adapted based on the specific sample matrix and available instrumentation.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm)[1] |
| Mobile Phase | Acetonitrile and Water[2][3] |
| Gradient | A gradient elution is often employed for better separation. For example, starting with 60% Acetonitrile, increasing to 100% over 5 minutes, holding for 3 minutes, and then returning to initial conditions.[2] Another example uses a gradient starting with 37.5% ultrapure water, decreasing to 0% at 10 minutes, holding for 10 minutes, and then returning to the initial condition.[3] |
| Flow Rate | 1.0 mL/min[2][4] |
| Column Temperature | 25°C to 30°C[3][4] |
| Injection Volume | 20 µL[4] |
| UV Detection Wavelength | 225 nm or 230 nm[1][3][4] |
Method Validation Summary
The presented HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is suitable for its intended purpose.
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999[1][2] |
| Linear Range | 0.3 - 1.5 mg/L[3][5] or 0.81 - 24.78 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.06 mg/L[3][5] or < 0.64 µg/mL[1][4] |
| Accuracy (Recovery) | 94.8% - 99.6%[1][4] |
| Precision (%RSD) | Typically ≤ 2%[4], with some methods showing < 5.00%[2] |
Experimental Protocols
Preparation of Standard Solutions
a. Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent such as acetonitrile or methanol to obtain a stock solution of a specific concentration.[4] Analytical standards with a purity of ≥98.0% are commercially available.[6]
b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.[4] For example, for a linear range of 0.3–1.5 mg/L, prepare standards at 0.3, 0.7, 1.1, and 1.5 mg/L.[3]
Sample Preparation
The sample preparation procedure is critical for accurate quantification and depends on the sample matrix. Below are examples of protocols for different sample types.
a. Liquid Samples (e.g., Beverages, Plasma): For liquid samples like alcoholic beverages, a liquid-liquid extraction (LLE) with a solvent such as hexane can be employed.[3][5] For biological fluids like plasma, protein precipitation followed by filtration is a common approach.[2]
-
Protocol for Plasma:
-
To 200 µL of the plasma sample, add 1 mL of 100% acetonitrile and 4 µL of 85% phosphoric acid.[2]
-
If an internal standard is used, add 200 µL of the internal standard solution.
-
Vortex the solution for 1 minute to precipitate proteins.[2]
-
Filter the mixture through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]
-
b. Solid and Semi-Solid Samples (e.g., Tissues, Creams): For solid or semi-solid samples, a homogenization step followed by extraction is necessary.
-
General Protocol:
-
Homogenize a known weight of the sample in a suitable solvent.
-
Perform an extraction technique such as solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the matrix.
-
The extract may need to be evaporated and reconstituted in the mobile phase before HPLC analysis.
-
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
Workflow and Data Analysis
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for DEHIP quantification.
This diagram illustrates the logical flow from the initial preparation of standards and samples, through the HPLC-UV analysis, to the final data processing and quantification of this compound. The process ensures a systematic and reproducible approach to the analysis.
References
- 1. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages [agris.fao.org]
- 6. This compound analytical standard 137-89-3 [sigmaaldrich.com]
Application Note: Analysis of Isophthalates by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isophthalates, esters of isophthalic acid (benzene-1,3-dicarboxylic acid), are used as plasticizers and in the synthesis of polymers. Due to their potential for migration from consumer products and materials used in drug development and manufacturing, accurate and sensitive analytical methods for their detection and quantification are essential. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like isophthalates due to its high resolution and sensitivity.[1][2][3] This application note provides a detailed protocol for the analysis of isophthalates in various matrices using GC-MS.
Principle
The method involves the extraction of isophthalates from a sample matrix, followed by separation, identification, and quantification using GC-MS. The sample is typically extracted using a suitable organic solvent through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4] The extracted analytes are then introduced into the gas chromatograph, where they are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification and quantification. For enhanced sensitivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode.[4]
Experimental Protocols
I. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol provides a general guideline for the extraction of isophthalates from a liquid sample. Optimization may be required based on the specific sample matrix.
Apparatus and Reagents:
-
Glassware (separatory funnels, vials, pipettes) - avoid plasticware to prevent contamination.[5]
-
Extraction solvent: Dichloromethane or n-hexane (GC-MS or pesticide residue grade).
-
Drying agent: Anhydrous sodium sulfate.
-
Concentrator/Evaporator (e.g., rotary evaporator or nitrogen stream evaporator).
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Sample Measurement: Accurately measure a known volume or weight of the sample into a glass container.
-
Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated phthalate or a structurally similar compound not expected to be in the sample).
-
Extraction:
-
For aqueous samples, transfer the sample to a separatory funnel.
-
Add a suitable volume of extraction solvent (e.g., dichloromethane).
-
Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer (bottom layer for dichloromethane) into a clean flask.
-
Repeat the extraction process two more times with fresh solvent, combining the organic extracts.
-
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Solvent Exchange: If necessary, exchange the solvent to one that is more compatible with the GC-MS system (e.g., ethyl acetate).
-
Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.
II. GC-MS Instrumental Protocol
The following are recommended starting parameters for the GC-MS analysis of isophthalates. These may need to be optimized for your specific instrument and target analytes.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[6]
GC Conditions:
-
Column: A non-polar or mid-polar capillary column is recommended. Common choices include those with a 5% phenyl-methylpolysiloxane stationary phase.[2][7]
-
Example: Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
-
Injector: Split/Splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (purge valve on after 1 minute).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 10 °C/min to 280 °C.
-
Ramp 2: 5 °C/min to 310 °C, hold for 5 minutes.[7] (This is a starting point and should be optimized for the specific isophthalates of interest to achieve good separation.)
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode:
-
Full Scan: For initial identification of unknowns, scan a mass range of m/z 40-500.
-
Selected Ion Monitoring (SIM): For quantitative analysis of target isophthalates to enhance sensitivity.
-
Data Presentation
Table 1: GC-MS Quantitative Data for Selected Isophthalates
| Isophthalate Ester | Abbreviation | Characteristic m/z Ions (Quantifier/Qualifiers) |
| Dimethyl isophthalate | DMIP | 163, 194, 135[8] |
| Diethyl isophthalate | DEIP | 177, 149, 166[9] |
| Dioctyl isophthalate | DOIP | 149, 279, 167 |
Note: The m/z 149 ion is a common fragment for many phthalate and isophthalate esters.[1][4] Quantification ions should be chosen based on specificity and abundance.
Table 2: Example Retention Times (tR) for Dimethyl Isophthalate on Various GC Columns
| GC Column (30 m x 0.25 mm x 0.25 µm) | Predicted tR (min) |
| Rtx-440 | 5.491 |
| Rxi-XLB | 4.690 |
| Rxi-5ms | 3.850 |
| Rtx-50 | 6.350 |
| Rxi-35Sil MS | 5.498 |
Data sourced from a comparative study of phthalate analysis.[2] Conditions: Oven: 150 °C (hold 0.8 min) to 200 °C at 5 °C/min to 275 °C at 3 °C/min (hold 2 min). Constant linear velocity: 48 cm/sec.
Mandatory Visualization
Caption: General workflow for the GC-MS analysis of isophthalates.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gcms.cz [gcms.cz]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. fses.oregonstate.edu [fses.oregonstate.edu]
- 8. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl isophthalate | C12H14O4 | CID 12491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Sample Preparation for the Detection of Bis(2-ethylhexyl) isophthalate (DEHIP) in Water
Introduction
Bis(2-ethylhexyl) isophthalate (DEHIP) is a plasticizer used in the production of various polymers to enhance their flexibility. While less common than its ortho-phthalate analog, DEHP, its presence in the environment, particularly in water sources, is of growing concern due to potential migration from plastic materials. Accurate quantification of DEHIP in aqueous matrices is crucial for environmental monitoring and risk assessment. This requires robust sample preparation protocols to extract and concentrate the analyte from the complex water matrix, making it suitable for instrumental analysis. The following notes detail two primary extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which are commonly employed prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5]
Quantitative Data Summary
The selection of a sample preparation and analysis method depends on the required sensitivity, sample throughput, and available instrumentation. The following table summarizes performance data from various cited methodologies for phthalate analysis in water, including DEHIP where specified.
| Method | Analytical Technique | Matrix | Recovery (%) | LOD | LOQ | RSD (%) | Reference |
| Liquid-Liquid Extraction (LLE) | GC-MS | Seawater | 80.9 - 103.7 | 0.93 µg/L | - | 0.87 - 11.10 | [4] |
| LLE | GC-MS | Groundwater | - | - | 1 - 60 ng/L* | - | [6] |
| Direct On-Column Preconcentration | HPLC | Surface Water | - | 0.1 µg/L | 0.3 µg/L | 6 - 20 | [1] |
| Solid-Phase Microextraction (SPME) | HPLC | Aqueous Solution | - | 0.06 mg/L | - | - | [7] |
Note: LOQ range reported for a suite of Polycyclic Aromatic Compounds (PACs), indicative of method sensitivity.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a traditional and effective method for extracting non-polar to semi-polar compounds like DEHIP from aqueous samples into an immiscible organic solvent.[5][8][9]
1. Materials and Reagents
-
Glassware: 1-L amber glass bottles (for sampling), 1-L separatory funnel with PTFE stopcock, graduated cylinders, concentration tubes, autosampler vials.
-
Solvents (High Purity, HPLC or Pesticide Grade): Dichloromethane (DCM)[4][6], iso-octane[1], n-hexane, ethyl acetate.
-
Reagents: Anhydrous sodium sulfate (granular, baked at 400°C before use), Hydrochloric acid (HCl)[10], Sodium sulfite[10].
-
Equipment: Shaker table (optional), nitrogen evaporation system or rotary evaporator.
2. Sample Collection and Preservation
-
Collect approximately 1 liter of water in a pre-cleaned amber glass bottle to prevent photodegradation.[10]
-
If the sample contains residual chlorine, add ~50 mg of sodium sulfite to dechlorinate.[10]
-
To inhibit microbial degradation, preserve the sample by acidifying to pH < 2 with HCl.[10]
-
Store the sample at 4°C and extract within 14 days of collection.[10]
3. Extraction Procedure
-
Allow the water sample to reach room temperature.
-
Transfer 500 mL of the sample to a 1-L separatory funnel.
-
Add 30 mL of dichloromethane (DCM) to the separatory funnel.
-
Seal the funnel and shake vigorously for 2-3 minutes, periodically venting pressure by opening the stopcock.
-
Place the funnel in a rack and allow the layers to separate completely (approximately 10 minutes). The DCM layer will be at the bottom.
-
Drain the lower organic layer into a clean flask.
-
Perform a second extraction by adding a fresh 30 mL aliquot of DCM to the separatory funnel and repeating the shaking and separation steps.
-
Combine the two organic extracts.
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
4. Concentration and Reconstitution
-
Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
The final extract can be solvent-exchanged into a solvent compatible with the analytical instrument (e.g., hexane or ethyl acetate for GC-MS).
-
Transfer the final concentrated extract to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a widely used alternative to LLE that reduces solvent consumption and can be automated for higher throughput.[11][12] It involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte.
1. Materials and Reagents
-
SPE Cartridges: C18 (Reversed-Phase) cartridges or disks are commonly used for phthalate extraction.[12]
-
Solvents (High Purity, HPLC or Pesticide Grade): Methanol, Ethyl acetate, Dichloromethane (DCM), Reagent-grade water.
-
Equipment: SPE vacuum manifold or automated SPE system (e.g., Dionex AutoTrace 280)[11], concentration tubes, autosampler vials, nitrogen evaporator.
2. Sample Collection and Preservation
-
Follow the same procedure as described for LLE (Section 2.2).
3. Extraction Procedure
-
Cartridge Conditioning:
-
Pass 5-10 mL of ethyl acetate or DCM through the C18 cartridge to wet the sorbent.
-
Flush with 5-10 mL of methanol.
-
Equilibrate the cartridge by passing 5-10 mL of reagent-grade water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the water sample (e.g., 500 mL) onto the conditioned cartridge at a steady flow rate of 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with a small volume of reagent water to remove polar impurities.
-
-
Drying:
-
Dry the cartridge by drawing a vacuum through it for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained DEHIP from the cartridge by passing a small volume (e.g., 2 x 5 mL) of an appropriate organic solvent, such as ethyl acetate or dichloromethane, through the cartridge. Collect the eluate in a concentration tube.
-
4. Concentration and Reconstitution
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for instrumental analysis.
Visualized Workflow
The following diagram illustrates the general workflow for both LLE and SPE sample preparation methods.
Caption: Workflow for DEHIP Sample Preparation in Water.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. desline.com [desline.com]
- 5. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. Liquid-liquid extraction [scioninstruments.com]
- 10. portal.ct.gov [portal.ct.gov]
- 11. gcms.cz [gcms.cz]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for the Extraction of Bis(2-ethylhexyl) Isophthalate from Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) isophthalate (DEHIP) is a non-phthalate plasticizer used in a variety of polymer applications to impart flexibility and durability. It serves as an alternative to traditional phthalate plasticizers, such as bis(2-ethylhexyl) phthalate (DEHP), due to potential health concerns associated with the latter. The accurate quantification of DEHIP in polymer matrices is crucial for quality control, regulatory compliance, and safety assessment, particularly in materials used for medical devices and pharmaceutical packaging.
These application notes provide detailed protocols for the extraction of DEHIP from polymer matrices, primarily focusing on Polyvinyl Chloride (PVC), a common polymer in which such plasticizers are used. The document outlines several common extraction techniques, including traditional and modern methods, to assist researchers in selecting the most appropriate approach based on their laboratory capabilities, sample throughput needs, and desired analytical outcomes. While specific performance data for DEHIP is limited in publicly available literature, the protocols provided are based on established methods for the extraction of its isomer, DEHP, and other similar plasticizers.[1] Optimization of these methods for specific polymer formulations and analytical instrumentation is recommended.
Principles of Extraction
The extraction of DEHIP from a polymer matrix relies on the principle of disrupting the non-covalent interactions between the plasticizer and the polymer chains, allowing the analyte to be solubilized in an appropriate solvent. Several factors influence the efficiency of this process:
-
Solvent Choice: The ideal solvent should effectively solvate DEHIP while having a high affinity for the plasticizer and a low affinity for the polymer matrix itself to minimize co-extraction of polymer components. The Hildebrand solubility parameter can be a useful tool in selecting an appropriate solvent.[1]
-
Temperature: Elevated temperatures can increase the diffusion rate of the plasticizer from the polymer matrix and enhance its solubility in the extraction solvent.[2][3]
-
Pressure: Applying pressure, as in Accelerated Solvent Extraction (ASE), allows for the use of solvents at temperatures above their atmospheric boiling points, further increasing extraction efficiency.[1]
-
Sample Preparation: Reducing the particle size of the polymer sample by grinding increases the surface area available for solvent contact, thereby improving extraction rates.[1]
Comparative Overview of Extraction Methods
The selection of an extraction method often involves a trade-off between speed, solvent consumption, and automation capabilities. Below is a summary of common techniques used for plasticizer extraction.
| Method | Principle | Typical Extraction Time | Solvent Consumption (per sample) | Throughput | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | Continuous extraction with fresh, distilled solvent. | 6 - 8 hours | 120 - 150 mL | Low | Well-established, thorough extraction. | Time-consuming, large solvent volume, not easily automated.[1][4] |
| Ultrasonic Extraction | Use of ultrasonic waves to induce cavitation and enhance solvent penetration. | 30 - 60 minutes | 30 - 100 mL | Moderate | Faster than Soxhlet, uses less solvent.[4] | Recovery can be matrix-dependent, requires optimization.[2][4] |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. | 12 - 20 minutes | 20 - 40 mL | High | Rapid, low solvent use, automated.[1] | Requires specialized equipment. |
| Simple Solvent Extraction | Soaking the polymer in a solvent with agitation. | Variable (hours to days) | Variable | Low to Moderate | Simple setup, no specialized equipment. | Can be slow and less efficient than other methods. |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for efficient and reproducible extractions.
-
Grinding: Reduce the polymer sample to a fine powder or small pieces (e.g., 10 mesh or finer).[1] For many polymers, cryogenic grinding using a freezer/mill is recommended to prevent melting and degradation.[1]
-
Weighing: Accurately weigh approximately 0.5–1.0 g of the ground polymer sample for extraction.[1]
Protocol 1: Soxhlet Extraction
This traditional method is often used as a benchmark for other extraction techniques.
Materials:
-
Soxhlet extraction apparatus (condenser, extractor, and flask)
-
Heating mantle
-
Cellulose extraction thimble
-
Extraction solvent (e.g., petroleum ether, n-hexane)
-
Rotary evaporator
Procedure:
-
Place the accurately weighed polymer sample into a cellulose extraction thimble.
-
Position the thimble inside the Soxhlet extractor.
-
Add the extraction solvent to the round-bottom flask (approximately 1.5 times the volume of the extractor body).
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the flask to a gentle boil.
-
Allow the extraction to proceed for at least 6 hours (or a minimum of 20 cycles).[1]
-
After extraction, allow the apparatus to cool.
-
Remove the flask and concentrate the extract to a small volume using a rotary evaporator.
-
Transfer the concentrated extract to a pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen.
-
Dry the vial to a constant weight in a vacuum oven at a low temperature (e.g., 50 °C).[1]
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methylene chloride, acetonitrile) for subsequent analysis (e.g., by GC-MS or HPLC).[1]
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This method utilizes ultrasonic energy to accelerate the extraction process.
Materials:
-
Ultrasonic bath or probe sonicator
-
Glass vials with screw caps
-
Extraction solvent (e.g., chloroform, toluene, or a mixture like isopropanol/cyclohexane)[2][5]
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Place the weighed polymer sample into a glass vial.
-
Add a specific volume of extraction solvent (e.g., 15 mL of chloroform for a 3 g sample).[2]
-
Securely cap the vial and place it in the ultrasonic bath. For optimal results, ensure the water level in the bath is above the solvent level in the vial.
-
Sonicate the sample for a predetermined time (e.g., 60 minutes) and temperature (e.g., 60 °C).[2] Note: Optimization of sonication time, temperature, and frequency may be required for different polymer types.
-
After sonication, vortex the sample for 1 minute.
-
Centrifuge the sample to pellet the polymer particles.
-
Carefully collect the supernatant (the extract).
-
Filter the extract through a 0.45 µm syringe filter into a clean vial for analysis.
Protocol 3: Accelerated Solvent Extraction (ASE)
ASE is a rapid and automated technique that uses elevated temperature and pressure.
Materials:
-
Accelerated Solvent Extractor (ASE) system
-
Extraction cells (e.g., 11 mL)
-
Cellulose extraction thimbles or filter disks
-
Extraction solvent (e.g., petroleum ether, isopropanol/cyclohexane mixture)[1][5]
-
Collection vials
Procedure:
-
Place the weighed polymer sample into a cellulose extraction thimble and insert it into an ASE cell.
-
Load the cell into the ASE system.
-
Place a collection vial in the corresponding position.
-
Set the extraction parameters. The following are typical starting conditions for plasticizer extraction from PVC:[1]
-
Solvent: Petroleum ether
-
Pressure: 1500 psi
-
Temperature: 100 °C
-
Static Time: 5 minutes
-
Number of Cycles: 1
-
Flush Volume: 60% of cell volume
-
Purge Time: 60 seconds
-
-
Start the extraction sequence.
-
Once the extraction is complete, the extract will be in the collection vial.
-
The extract can then be concentrated and prepared for analysis as described in the Soxhlet protocol.
Data Presentation
The following tables summarize quantitative data for the extraction of plasticizers from PVC, primarily focusing on DEHP as a proxy for DEHIP.
Table 1: Comparison of Extraction Method Efficiency for Plasticizers from PVC
| Extraction Method | Analyte | Recovery (%) | Reference |
| Soxhlet | DEHP | Baseline | [1] |
| Accelerated Solvent Extraction (ASE) | DEHP | 99.8% (vs. Soxhlet) | [1] |
| Ultrasonic Extraction (Toluene) | DEHP | >80% | [4] |
| Dissolution Method | DEHP | Variable, can be lower | [4] |
Table 2: Comparison of Operational Parameters for Plasticizer Extraction from PVC
| Parameter | Soxhlet Extraction | Ultrasonic-Assisted Extraction | Accelerated Solvent Extraction (ASE) |
| Time | 6 hours | 60 minutes | 12 minutes |
| Solvent Volume | ~120 mL | ~100 mL | ~20 mL |
| Reference | [1][4] | [4] | [1] |
Visualizations
The following diagrams illustrate the workflows for the described extraction protocols.
Caption: Workflow for Soxhlet Extraction of DEHIP.
Caption: Workflow for Ultrasonic-Assisted Extraction of DEHIP.
Caption: Workflow for Accelerated Solvent Extraction of DEHIP.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A rapid ultrasonic extraction technique to identify and quantify additives in poly(ethylene) - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. (PDF) A rapid ultrasonic extraction technique to identify and quantify additives in poly(ethylene) (1999) | Nadejzda Haider | 38 Citations [scispace.com]
- 4. (Open Access) Improvement of PVC compound plasticizer extraction process (2022) | Julia Guadalupe Pérez Arteaga | 1 Citations [scispace.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Application Notes and Protocols for the Evaluation of Bis(2-ethylhexyl) Isophthalate in Polyvinyl Chloride (PVC) Formulations
A-Note on Data Availability: Publicly available research and application data specifically detailing the performance of Bis(2-ethylhexyl) isophthalate (DEHIP) as a primary plasticizer in PVC formulations are limited. The vast majority of literature focuses on its isomer, Bis(2-ethylhexyl) phthalate (DEHP), and other alternative plasticizers. Therefore, this document provides a comprehensive framework of protocols and data presentation templates for researchers and drug development professionals to conduct their own evaluation of DEHIP in PVC. The included data tables feature representative values for commonly used plasticizers and should be used as a reference for comparison, not as a direct representation of DEHIP's performance.
Introduction
Polyvinyl chloride (PVC) is a versatile thermoplastic polymer that, in its rigid form, has limited applications due to its brittleness. The addition of plasticizers is essential to impart flexibility, durability, and processability, thereby expanding its use in numerous fields, including medical devices, packaging, and consumer goods. This compound (DEHIP) is a potential plasticizer for PVC. These application notes provide a standardized set of protocols for incorporating and evaluating DEHIP in PVC formulations, focusing on key performance indicators such as mechanical properties, thermal stability, and plasticizer migration.
Quantitative Data Presentation
Effective evaluation of a novel plasticizer requires systematic comparison against established standards. The following tables are structured to present key quantitative data that should be collected during the study of DEHIP in PVC.
Table 1: Mechanical Properties of Plasticized PVC Films
| Plasticizer (at 40 phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| DEHIP | Data to be determined | Data to be determined | Data to be determined |
| DEHP (Reference) | 15 - 25 | 250 - 400 | 70 - 85 |
| DOTP (Reference) | 18 - 28 | 300 - 450 | 75 - 90 |
| DINP (Reference) | 16 - 26 | 280 - 420 | 72 - 88 |
phr: parts per hundred parts of resin
Table 2: Thermal Properties of Plasticized PVC Formulations
| Plasticizer (at 40 phr) | Glass Transition Temp. (°C) | Temperature of 5% Weight Loss (°C) |
| DEHIP | Data to be determined | Data to be determined |
| DEHP (Reference) | -20 to -40 | 200 - 230 |
| DOTP (Reference) | -15 to -35 | 210 - 240 |
| DINP (Reference) | -18 to -38 | 205 - 235 |
Table 3: Plasticizer Migration/Loss Characteristics
| Plasticizer (at 40 phr) | Weight Loss in Hexane (%) (24h, 25°C) | Weight Loss in Olive Oil (%) (10 days, 60°C) | Volatile Loss (%) (24h, 100°C) |
| DEHIP | Data to be determined | Data to be determined | Data to be determined |
| DEHP (Reference) | 5 - 15 | 1 - 5 | 0.5 - 2.0 |
| DOTP (Reference) | 3 - 10 | 0.5 - 3.0 | 0.3 - 1.5 |
| DINP (Reference) | 4 - 12 | 0.8 - 4.0 | 0.4 - 1.8 |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and testing of PVC formulations containing DEHIP.
Preparation of Plasticized PVC Sheets
This protocol outlines the procedure for preparing flexible PVC sheets using a two-roll mill.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound (DEHIP)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling
-
Molding plates and spacers
-
Analytical balance
Procedure:
-
Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant for 5 minutes to ensure a homogenous dry blend.
-
Plasticizer Addition: Slowly add the pre-weighed DEHIP to the dry blend while mixing continues. Mix for an additional 10 minutes to ensure complete absorption of the plasticizer.
-
Milling: Set the temperature of the two-roll mill to 150-160°C. Transfer the compound to the mill and begin the mastication process.
-
Continuously cut and fold the PVC sheet on the mill for 10-15 minutes to ensure a uniform and well-fused compound.
-
Sheet Formation: Once the compound is homogenous, remove it from the mill in the form of a sheet of desired thickness.
-
Compression Molding: Place the milled sheet between two molding plates lined with a release film. Use spacers to control the final thickness.
-
Transfer the assembly to a hydraulic press preheated to 165-175°C. Apply a pressure of 10-15 MPa for 5-10 minutes.
-
Cool the mold under pressure to room temperature.
-
Remove the pressed PVC sheet and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Mechanical Property Testing
3.2.1. Tensile Strength and Elongation at Break (ASTM D638)
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.
-
Measure the thickness and width of the narrow section of each specimen.
-
Conduct the tensile test using a universal testing machine at a crosshead speed of 500 mm/min.
-
Record the maximum load and the elongation at the point of rupture.
-
Calculate the tensile strength and elongation at break.
3.2.2. Hardness (ASTM D2240)
-
Use a Shore A durometer to measure the hardness of the conditioned PVC sheets.
-
Stack multiple layers of the sheet if the thickness is less than 6 mm.
-
Take at least five readings at different positions on the sample and calculate the average.
Thermal Analysis
3.3.1. Glass Transition Temperature (Tg) by DSC (ASTM D3418)
-
Use a Differential Scanning Calorimeter (DSC).
-
Seal a 5-10 mg sample of the plasticized PVC in an aluminum pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 100°C) to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -80°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
Determine the Tg from the midpoint of the transition in the heat flow curve.
3.3.2. Thermogravimetric Analysis (TGA) (ASTM E1131)
-
Use a Thermogravimetric Analyzer (TGA).
-
Place a 10-15 mg sample of the plasticized PVC in the TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the temperature at which 5% weight loss occurs as an indicator of thermal stability.
Plasticizer Migration Testing
3.4.1. Extraction in Solvent (ASTM D1239)
-
Cut circular or square specimens of a known surface area from the conditioned PVC sheet and weigh them.
-
Immerse the specimens in a specified solvent (e.g., n-hexane for non-polar extraction or a simulant for the intended application) in a sealed container.
-
Maintain the container at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).
-
Remove the specimens, gently wipe off excess solvent, and dry them in a vacuum oven at a low temperature until a constant weight is achieved.
-
Calculate the percentage weight loss.
3.4.2. Volatility (ASTM D1203)
-
Weigh a conditioned PVC specimen of known dimensions.
-
Place the specimen in an oven with controlled air circulation at a specified temperature (e.g., 100°C) for a defined period (e.g., 24 hours).
-
Remove the specimen, allow it to cool to room temperature in a desiccator, and reweigh.
-
Calculate the percentage weight loss.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental work for evaluating DEHIP in a PVC formulation.
Caption: Experimental workflow for PVC formulation and testing.
Application Note: Protocol for Solid-Phase Extraction of Plasticizers from Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plasticizers are additives used to increase the flexibility, durability, and longevity of plastic materials. Common plasticizers include phthalates and bisphenols, which can leach into the environment from various sources, including industrial effluent, plastic waste, and consumer products. Due to their potential endocrine-disrupting properties and other adverse health effects, the accurate detection and quantification of plasticizers in environmental matrices such as water, soil, and sediment are of significant concern.[1][2][3]
Solid-phase extraction (SPE) is a widely used technique for the selective extraction and preconcentration of trace organic contaminants from complex environmental samples.[2][4] This method offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and the potential for automation.[2][4] This application note provides a detailed protocol for the solid-phase extraction of common plasticizers from environmental samples for subsequent analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5][6][7]
Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific sample matrix and target analytes.
1. Materials and Reagents
-
SPE Cartridges: C18 (500 mg, 6 mL), Oasis HLB, or Strata-X cartridges are commonly used.[3][4][6] The choice of sorbent may depend on the specific plasticizers being analyzed.
-
Solvents (HPLC or GC grade):
-
Methanol
-
Acetonitrile
-
Ethyl Acetate
-
Dichloromethane
-
Hexane
-
-
Reagents:
-
Deionized water
-
Formic acid or Acetic acid (for pH adjustment)
-
-
Glassware and Equipment:
-
Glass fiber filters (for water samples)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials with PTFE-lined caps
-
Analytical balance
-
pH meter
-
2. Sample Pre-treatment
-
Water Samples:
-
Soil and Sediment Samples:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Perform an extraction using a suitable solvent. Accelerated Solvent Extraction (ASE) with acetonitrile is an effective method.[8][9] Soxhlet extraction with ethanol can also be used for some applications.[10]
-
The resulting extract will be loaded onto the SPE cartridge.
-
3. Solid-Phase Extraction (SPE) Procedure
A detailed workflow for the solid-phase extraction is provided below.
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate of 5-10 mL/min.[3]
-
-
Washing:
-
After loading the entire sample, wash the cartridge to remove interfering substances. A common washing step involves passing a small volume of deionized water or a water-methanol mixture.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum for 10-20 minutes to remove any residual water.[10]
-
-
Elution:
-
Concentration and Reconstitution:
4. Analytical Determination
The extracted and concentrated samples are now ready for analysis. GC-MS and HPLC are the most common techniques for the determination of plasticizers.[5][7]
-
GC-MS: Suitable for volatile and semi-volatile plasticizers like many phthalates.
-
HPLC-MS/MS: Often used for a wider range of plasticizers, including bisphenols, and offers high sensitivity and selectivity.[8][11]
Data Presentation
The following table summarizes typical quantitative data for the SPE of various plasticizers from environmental samples reported in the literature.
| Plasticizer | Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | LOD | LOQ | Reference |
| Dimethyl Phthalate (DMP) | Drinking Water | LC-18 | Ethyl Acetate | 98.2 - 110.0 | 0.025 mg/L | 0.08 mg/L | [4] |
| Diethyl Phthalate (DEP) | Drinking Water | LC-18 | Ethyl Acetate | 98.2 - 110.0 | 0.025 mg/L | 0.08 mg/L | [4] |
| Dibutyl Phthalate (DBP) | Drinking Water | LC-18 | Ethyl Acetate | 98.2 - 110.0 | 0.050 mg/L | 0.17 mg/L | [4] |
| bis(2-ethylhexyl) phthalate (DEHP) | Drinking Water | LC-18 | Ethyl Acetate | 98.2 - 110.0 | 0.050 mg/L | 0.17 mg/L | [4] |
| Various Phthalates | Water & Beverage | Resin-based COFs | - | 97.93 - 100.56 | - | - | [12] |
| Various Phthalates | Bottled Water | Sep-Pak C18 | Methanol/Isopropanol | >90% (implied) | 0.003 µg/mL | 0.01 µg/mL | [6] |
| Bisphenol A (BPA) | Wastewater | SDB-RPS | Acetonitrile/Water | 72.2 - 99.8 | 0.77 µg/L | - | [13] |
| 7 Bisphenols | Sediment | - | Acetonitrile | 74.9 - 102.8 | 0.01 - 0.3 ng/g | - | [8][9] |
Mandatory Visualization
Caption: Experimental workflow for solid-phase extraction of plasticizers.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Unpacking Phthalates from Obscurity in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. psecommunity.org [psecommunity.org]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of bisphenols in sediment by accelerated solvent extraction and solid-phase extraction purification coupled with ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Bis(2-ethylhexyl) isophthalate
This document provides detailed application notes and protocols for the quantitative analysis of Bis(2-ethylhexyl) isophthalate (DEHIP) in various matrices. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and quality control. The primary analytical techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a plasticizer used in the manufacturing of various polymers to enhance their flexibility and durability. Due to its potential for migration from plastic materials into consumer products, including food, beverages, and pharmaceuticals, robust and validated analytical methods are crucial for monitoring its presence and ensuring product safety. This document details standardized procedures for the extraction, separation, and quantification of DEHIP.
Analytical Methods
Two primary chromatographic methods are presented for the determination of DEHIP: HPLC-UV for routine analysis and GC-MS for higher sensitivity and confirmatory analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of DEHIP in liquid samples such as alcoholic beverages and water. It involves a liquid-liquid extraction step followed by chromatographic separation and UV detection.
2.1.1. Experimental Protocol: HPLC-UV Analysis
a) Sample Preparation (Liquid-Liquid Extraction for Beverages) [1]
-
Transfer 10 mL of the liquid sample (e.g., alcoholic beverage) into a 50 mL separatory funnel.
-
Add 10 mL of hexane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes to ensure thorough mixing and extraction of DEHIP into the organic phase.
-
Allow the layers to separate completely.
-
Discard the lower aqueous phase.
-
Collect the upper organic (hexane) phase into a 50 mL round-bottom flask.
-
Evaporate the hexane to dryness using a rotary evaporator.
-
Reconstitute the residue in 10 mL of acetonitrile. The sample is now ready for HPLC analysis.
b) Chromatographic Conditions [1]
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | Spherisord ODS-2 C18 (250 mm x 4.0 mm, 5 µm) or equivalent |
| Mobile Phase | A: Ultrapure WaterB: Acetonitrile with 1% v/v Methanol |
| Gradient | 0-10 min: 37.5% A, 62.5% B -> 0% A, 100% B10-20 min: 0% A, 100% B20-22 min: 0% A, 100% B -> 37.5% A, 62.5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
c) Quantitative Data
The following table summarizes the performance characteristics of the HPLC-UV method for the analysis of a related phthalate, Bis(2-ethylhexyl) phthalate (DEHP), which can be used as a starting point for the validation of DEHIP analysis.[1][2]
| Parameter | Result |
| Linear Range | 0.3 - 1.5 mg/L |
| Limit of Quantification (LOQ) | 0.06 mg/L |
| Precision (RSD%) | Acceptable (specific values depend on concentration) |
| Working Range | 0.3 - 1.5 mg/L |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an ideal method for trace-level detection and confirmation of DEHIP in various sample matrices. The following protocol is based on established methods for phthalate analysis.[3][4]
2.2.1. Experimental Protocol: GC-MS Analysis
a) Sample Preparation (General Liquid-Liquid Extraction)
-
For liquid samples, a similar liquid-liquid extraction as described in section 2.1.1.a can be employed using a suitable organic solvent like hexane or dichloromethane.
-
For solid samples, a solvent extraction (e.g., Soxhlet extraction) may be necessary.
-
The final extract should be concentrated and, if necessary, exchanged into a solvent compatible with the GC injection system (e.g., hexane).
| Parameter | Value |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 60°C, hold for 1 minRamp 1: 20°C/min to 280°C, hold for 5 minRamp 2: 5°C/min to 300°C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions for DEHIP | To be determined based on the mass spectrum of a DEHIP standard. For the related DEHP, common ions are m/z 149, 167, 279. |
c) Quantitative Data
The following table presents typical performance data for the GC-MS analysis of a related phthalate, DEHP, using hydrogen as a carrier gas.[4] This data serves as a reference for the expected performance for DEHIP analysis.
| Parameter | Result |
| Linearity Range | 0.05 - 5 mg/L |
| Coefficient of Correlation (r²) | > 0.999 |
| Repeatability (RSD% at 0.05 mg/L) | 2.63% |
| Signal-to-Noise Ratio (S/N at 0.05 mg/L) | 94 |
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: Workflow for HPLC-UV analysis of DEHIP.
Caption: Workflow for GC-MS analysis of DEHIP.
Quality Control and Method Validation
For reliable and accurate results, it is essential to perform method validation and include quality control samples in each analytical batch.
-
Analytical Standards: Use certified reference materials of this compound for the preparation of calibration standards and for spiking experiments.
-
Method Blank: Anaylze a method blank with each batch of samples to check for contamination from solvents, glassware, or the instrument.
-
Spiked Samples: Analyze a matrix spike and a matrix spike duplicate to assess the accuracy and precision of the method for the specific sample matrix.
-
Calibration: A multi-point calibration curve should be generated to ensure the linearity of the detector response over the concentration range of interest.
Conclusion
The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the determination of this compound in various samples. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is critical to ensure the accuracy and precision of the analytical results.
References
Ecotoxicology Assay Protocols for Bis(2-ethylhexyl) isophthalate (DEHP)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) isophthalate (DEHP) is a widely used plasticizer that can be released into the environment, leading to potential ecotoxicological effects.[1] Understanding the impact of DEHP on various ecosystems is crucial for environmental risk assessment and management. This document provides detailed application notes and standardized protocols for conducting ecotoxicology assays to evaluate the effects of DEHP on aquatic and terrestrial organisms. The protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and comparability.
Data Presentation: Quantitative Ecotoxicity of DEHP
The following tables summarize the ecotoxicological effects of this compound on a range of organisms.
Table 1: Aquatic Invertebrate Toxicity Data for DEHP
| Test Organism | Duration | Endpoint | Concentration (mg/L) | Reference |
| Daphnia magna | 48 hours | EC50 (Immobilisation) | Varies (study specific) | [2][3] |
| Artemia sp. (Brine shrimp) | 96 hours | Mortality | 0.045 - 6.00 | [4] |
| Apohyale media (Amphipod) | >72 hours | 100% Mortality | >0.045 | [5] |
| Mytilopsis leucophaeata (Mussel) | 96 hours | Mortality (≤20%) | Intermediate to high concentrations | [4][6] |
Table 2: Fish Toxicity Data for DEHP
| Test Organism | Duration | Endpoint | Concentration | Reference |
| Zebrafish (Danio rerio) Embryo | 96 hours | LC50 | Study specific | [7] |
| Guppy (Poecilia reticulata) | 91 days | Growth Inhibition | 0.1 - 10 µg/L | [8] |
| Various Fish Species | - | Behavioral Abnormalities | < 1 mg/L | [9] |
Table 3: Algal and Aquatic Plant Toxicity Data for DEHP
| Test Organism | Duration | Endpoint | Concentration | Reference |
| Tetraselmis sp. (Microalga) | 96 hours | Growth Stimulation | 0.094 - 6.00 mg/L | [4] |
| Freshwater Algae | - | Effects on Biomass | < 1 mg/L | [9] |
Table 4: Soil Organism Toxicity Data for DEHP
| Test Organism | Duration | Endpoint | Concentration (mg/g soil) | Reference |
| Eisenia fetida (Earthworm) | 14 days | LC50, EC50 (body weight) | Study specific | [10][11] |
| Soil Microbial Community | - | No significant impact | 100 | [12][13] |
Experimental Protocols
Algal Growth Inhibition Test (Adapted from OECD Guideline 201)
This test determines the effects of DEHP on the growth of freshwater microalgae.[14][15][16][17]
1.1. Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of DEHP in a nutrient-rich medium for 72 hours.[14][15] The inhibition of growth is determined by measuring the algal biomass over time.
1.2. Materials:
-
Test alga (e.g., Pseudokirchneriella subcapitata)
-
Sterile growth medium (e.g., OECD or AAP medium)[14]
-
DEHP stock solution
-
Sterile test flasks
-
Incubator with controlled temperature, lighting, and shaking capabilities
-
Spectrophotometer or cell counter
1.3. Procedure:
-
Prepare a geometric series of at least five DEHP concentrations and a control without DEHP.[14] A limit test at 100 mg/L can also be performed.[14]
-
Inoculate the test flasks with a low concentration of exponentially growing algae.
-
Add the respective DEHP concentrations to the flasks. Use three replicates per concentration.[14]
-
Incubate the flasks for 72 hours under continuous fluorescent illumination and constant temperature.
-
Measure the algal biomass (e.g., by cell counts or spectrophotometry) at least daily.[14][16]
-
Measure the pH at the beginning and end of the test.[14][16]
1.4. Data Analysis: Calculate the average specific growth rate and the yield for each concentration. Determine the ECx values (e.g., EC50) for growth rate and yield by plotting the percentage inhibition against the logarithm of the DEHP concentration.[18] The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.[18]
Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)
This test assesses the acute toxicity of DEHP to Daphnia species.[19][20][21]
2.1. Principle: Young daphnids (less than 24 hours old) are exposed to a range of DEHP concentrations for 48 hours.[21] Immobilisation, defined as the inability to swim after gentle agitation, is the primary endpoint.[19]
2.2. Materials:
-
Daphnia magna neonates (<24 hours old)
-
Reconstituted or natural water (pH 6-9, hardness 140–250 mg CaCO₃ L⁻¹)[19]
-
DEHP stock solution
-
Test vessels (e.g., beakers)
-
Controlled environment chamber (20 ± 2 °C, 16h light/8h dark photoperiod)[19]
2.3. Procedure:
-
Prepare at least five geometrically spaced concentrations of DEHP and a control.[19] A limit test at 100 mg/L is also an option.[20]
-
Place at least 20 daphnids, divided into four groups of five, into the test vessels for each concentration and the control.[20]
-
Ensure a minimum of 2 mL of test solution per daphnid.[20]
-
Incubate for 48 hours without feeding.[19]
-
Record the number of immobilised daphnids at 24 and 48 hours.[20]
-
Measure dissolved oxygen and pH at the beginning and end of the test.[20]
2.4. Data Analysis: Calculate the percentage of immobilisation at each concentration. Determine the 48-hour EC50 value with 95% confidence limits using appropriate statistical methods. The 24-hour EC50, NOEC, and LOEC can also be calculated.[19]
Fish Acute Toxicity Test (Adapted from OECD Guideline 203)
This protocol determines the acute lethal toxicity of DEHP to fish.[22][23][24][25]
3.1. Principle: Fish are exposed to DEHP in water for a 96-hour period.[22][25] Mortality is the primary endpoint used to determine the median lethal concentration (LC50).[25]
3.2. Materials:
-
Test fish species (e.g., Zebrafish - Brachydanio rerio)[23]
-
Dechlorinated tap water or reconstituted water
-
DEHP stock solution
-
Test tanks
-
Aeration system
-
Controlled environment room or water bath
3.3. Procedure:
-
Select at least five concentrations of DEHP in a geometric series.[22] A limit test can be performed at 100 mg/L.[22]
-
Use at least seven fish per concentration and for the control.[22]
-
Acclimate the fish to the test conditions.
-
Introduce the fish to the test tanks containing the respective DEHP concentrations.
-
Maintain the test for 96 hours.
-
Record mortalities and any abnormal behavior at 24, 48, 72, and 96 hours.[22]
-
Measure water quality parameters (pH, dissolved oxygen, temperature) regularly.
3.4. Data Analysis: Calculate the cumulative percentage mortality at each observation time. Determine the LC50 values and their 95% confidence intervals for each period by plotting mortality against the logarithm of the concentration.[22]
Earthworm Acute Toxicity Test (Adapted from OECD Guideline 207)
This test evaluates the acute toxicity of DEHP to earthworms in artificial soil.[10][11][26]
4.1. Principle: Adult earthworms are exposed to DEHP mixed into a standardized artificial soil for 14 days.[11] The primary endpoints are mortality and changes in body weight.[11]
4.2. Materials:
-
Adult earthworms (Eisenia fetida)[10]
-
Artificial soil components (sand, kaolin clay, sphagnum peat, calcium carbonate)
-
DEHP
-
Test containers
-
Controlled environment chamber (20 ± 2°C, in the dark)[10]
4.3. Procedure:
-
Prepare a defined artificial soil mixture.
-
Apply at least five concentrations of DEHP to the soil.
-
Introduce ten adult earthworms into each test container with four replicates per concentration.[10]
-
Incubate for 14 days.
-
Assess mortality at 7 and 14 days.[10]
-
At the end of the test, weigh the surviving worms.
4.4. Data Analysis: Determine the LC50 at 7 and 14 days. Calculate the EC50 for body weight reduction at 14 days. The NOEC and LOEC can also be determined.[27]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by DEHP and a general experimental workflow for ecotoxicology testing.
Caption: DEHP-induced endocrine disruption in fish.
Caption: General workflow for ecotoxicology assays.
References
- 1. canada.ca [canada.ca]
- 2. researchgate.net [researchgate.net]
- 3. ENVIRONMENTAL [oasis-lmc.org]
- 4. mdpi.com [mdpi.com]
- 5. The Threat of Bis(2-Ethylhexyl) Phthalate in Coastal and Marine Environments: Ecotoxicological Assays Using Tropical Species from Different Trophic Levels [ideas.repec.org]
- 6. EconPapers: The Threat of Bis(2-Ethylhexyl) Phthalate in Coastal and Marine Environments: Ecotoxicological Assays Using Tropical Species from Different Trophic Levels [econpapers.repec.org]
- 7. Review on Toxic Effects of Di(2-ethylhexyl) Phthalate on Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term exposure to bis(2-ethylhexyl)phthalate (DEHP) inhibits growth of guppy fish (Poecilia reticulata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 10. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation and impact of phthalate plasticizers on soil microbial communities - Kent Academic Repository [kar.kent.ac.uk]
- 14. oecd.org [oecd.org]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 17. eurofins.com.au [eurofins.com.au]
- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 19. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 20. oecd.org [oecd.org]
- 21. MPG.eBooks - Description: Test No. 202: Daphnia sp. Acute Immobilisation Test [ebooks.mpdl.mpg.de]
- 22. oecd.org [oecd.org]
- 23. eurofins.com.au [eurofins.com.au]
- 24. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 25. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 26. biotecnologiebt.it [biotecnologiebt.it]
- 27. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Determining Plasticizer Migration from Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasticizers are additives incorporated into plastic materials to enhance their flexibility, durability, and workability. In the context of food contact materials (FCMs), these compounds can migrate from the packaging or container into the food product, leading to potential health concerns. The determination of plasticizer migration is a critical aspect of ensuring food safety and regulatory compliance. This document provides detailed application notes and protocols for the analysis of plasticizer migration from FCMs, targeting researchers, scientists, and professionals in drug development who may encounter these materials in product packaging and delivery systems.
The methodologies outlined below are based on established regulatory guidelines, such as the European Union's Regulation (EU) No 10/2011, and common analytical practices.[1][2] The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely employed for their sensitivity and specificity in identifying and quantifying plasticizers.[3][4]
Overall Experimental Workflow
The process of determining plasticizer migration from food contact materials can be systematically broken down into three main stages: Migration Testing, Sample Preparation, and Analytical Determination. Each of these stages is critical for obtaining accurate and reproducible results.
Caption: Overall workflow for determining plasticizer migration.
Stage 1: Migration Testing Protocols
Migration testing simulates the transfer of substances from the FCM to food. The selection of food simulants and test conditions is crucial and should represent the intended use of the food contact material.
Selection of Food Simulants
Food simulants are chosen based on the type of food that will come into contact with the material, as stipulated by regulations like (EU) No 10/2011.
| Food Simulant | Abbreviation | Type of Food |
| Ethanol 10% (v/v) | Simulant A | Aqueous foods with a pH > 4.5 |
| Acetic acid 3% (w/v) | Simulant B | Acidic foods with a pH ≤ 4.5 |
| Ethanol 20% (v/v) | Simulant C | Alcoholic foods with an alcohol content of up to 20% |
| Ethanol 50% (v/v) | Simulant D1 | Alcoholic foods with an alcohol content above 20% and for oil-in-water emulsions |
| Vegetable Oil | Simulant D2 | Fatty foods |
| Poly(2,6-diphenyl-p-phenylene oxide) | Simulant E | Dry foods |
Table 1: Commonly used food simulants as per (EU) No 10/2011.[2]
Standardized Migration Test Conditions
The conditions for migration testing (time and temperature) are selected to reflect the worst-case scenario of foreseeable use.
| Test No. | Contact Time | Contact Temperature | Intended Food Contact Conditions |
| OM1 | 10 days | 20 °C | Any food contact at frozen and refrigerated conditions. |
| OM2 | 10 days | 40 °C | Long-term storage at room temperature or below.[5] |
| OM3 | 2 hours | 70 °C | Hot-fill or heating up to 70 °C for up to 2 hours.[5] |
| OM4 | 1 hour | 100 °C | High-temperature applications up to 100 °C.[2] |
| OM5 | 2 hours at 100°C or 1 hour at 121°C | 100 °C or 121 °C | High-temperature applications, including sterilization.[2] |
Table 2: Standardized overall migration test conditions from (EU) No 10/2011.[2][5] For specific migration, these conditions can be adapted. For repeated-use articles, the migration test is typically performed three times on the same sample, with the compliance checked based on the result of the third test.[2]
Protocol 1.1: General Migration Test
-
Sample Preparation: Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).
-
Test Setup: Place the test specimen in a migration cell or a glass container. Add a known volume of the selected pre-conditioned food simulant, ensuring a surface area to volume ratio of 6 dm²/L, unless otherwise specified.
-
Incubation: Seal the container and incubate at the selected temperature for the specified duration as per the test conditions.
-
Completion: After the incubation period, cool the container to room temperature. The food simulant is now ready for sample preparation and analysis.
Stage 2: Sample Preparation Protocols
Proper sample preparation is essential to extract the migrated plasticizers from the food simulant and concentrate them for sensitive analysis.
Protocol 2.1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for aqueous and ethanolic food simulants (A, B, C, and D1).
-
Aliquoting: Transfer a known volume (e.g., 10 mL) of the food simulant from the migration test into a glass separatory funnel.
-
Internal Standard Spiking: Add an appropriate internal standard solution to the aliquot to correct for extraction efficiency and instrumental variations.
-
Extraction: Add a suitable water-immiscible organic solvent (e.g., n-hexane, dichloromethane) to the separatory funnel.[6] Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Phase Separation: Allow the layers to separate. Collect the organic layer.
-
Repeat Extraction: Repeat the extraction process two more times with fresh solvent.
-
Drying and Concentration: Combine the organic extracts and pass them through anhydrous sodium sulfate to remove residual water.[7] Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Reconstitution: The concentrated extract is now ready for GC-MS or LC-MS/MS analysis.
Protocol 2.2: Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique suitable for aqueous samples, particularly for the analysis of phthalates.[8][9]
-
Fiber Selection: Choose an appropriate SPME fiber. For phthalates, a polyacrylate or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used.[10][11]
-
Fiber Conditioning: Condition the fiber according to the manufacturer's instructions in the GC injection port.
-
Extraction: Place a known volume of the food simulant into a headspace vial. Immerse the SPME fiber into the sample (direct immersion) or in the headspace above the sample.[11] Agitate the sample at a constant temperature for a defined period (e.g., 30-60 minutes) to allow the analytes to partition onto the fiber. The addition of salt can improve the extraction efficiency for some compounds.[8]
-
Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.
Caption: Comparison of LLE and SPME sample preparation workflows.
Stage 3: Analytical Determination Protocols
The final stage involves the separation, identification, and quantification of the plasticizers using chromatographic techniques coupled with mass spectrometry.
Protocol 3.1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile plasticizers like phthalates.[3][12]
Instrumentation and Conditions:
| Parameter | Specification |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[10] |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280 °C[10][12] |
| Oven Program | Initial 105°C for 1 min, ramp to 180°C at 3°C/min, hold for 4 min, ramp to 290°C at 10°C/min, hold for 0.5 min.[10] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target analysis and/or Full Scan for screening[10] |
Table 3: Typical GC-MS parameters for plasticizer analysis.
Quantification:
Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of the plasticizer in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 3.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly suitable for the analysis of less volatile or thermally labile plasticizers.[4][13]
Instrumentation and Conditions:
| Parameter | Specification |
| Liquid Chromatograph | ExionLC or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | Zorbax Eclipse Plus C8 (100 mm x 2.1 mm, 1.8 µm) or equivalent[14] |
| Mobile Phase A | 98% Water, 2% Methanol with 5 mM ammonium formate and 0.1% formic acid[14] |
| Mobile Phase B | 98% Methanol, 2% Water with 5 mM ammonium formate and 0.1% formic acid[14] |
| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. |
| Column Temperature | 35 °C[14] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI)[4][14] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Typical LC-MS/MS parameters for plasticizer analysis.
Quantification:
Similar to GC-MS, quantification is performed using an internal standard and a calibration curve. For each target plasticizer, at least two MRM transitions (a quantifier and a qualifier ion) are monitored for confident identification and accurate quantification.
Data Presentation: Summary of Analytical Method Performance
The choice of analytical method depends on the specific plasticizers of interest and the required sensitivity.
| Analytical Technique | Common Analytes | Typical Limits of Detection (LOD) | Precision (RSD) | Key Advantages |
| GC-MS | Phthalates (DBP, BBP, DEHP, etc.) | 0.08 - 0.31 µg/L (with SPME)[10] | < 15% | High separation efficiency for volatile compounds, robust, widely available. |
| LC-MS/MS | Phthalates, Adipates, Citrates, Polyadipates | 1 ppb or lower[15] | < 10% | Suitable for non-volatile and thermally labile compounds, high sensitivity and selectivity.[4][13] |
Table 5: Comparison of common analytical techniques for plasticizer analysis.
Note on Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.[16] While SFE can be highly effective in removing plasticizers from polymer matrices, it is more commonly applied in the context of polymer processing and purification rather than as a routine method for migration studies from finished articles.[17] The process involves diffusing supercritical CO2 into the polymer matrix, where it acts as a solvent to extract the plasticizers.[16] The efficiency of extraction is dependent on pressure, temperature, and the flow rate of the supercritical fluid.[18]
Conclusion
The determination of plasticizer migration from food contact materials is a multi-step process that requires careful planning and execution. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to conduct these analyses accurately and reliably. The choice of migration conditions, sample preparation technique, and analytical instrumentation should be tailored to the specific food contact material and the plasticizers of interest, while adhering to the relevant regulatory guidelines to ensure food safety.
References
- 1. Legislation - Food Safety - European Commission [food.ec.europa.eu]
- 2. stq-cert.com [stq-cert.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Multiresidual LC-MS analysis of plasticizers used in PVC gaskets of lids and assessment of their migration into food sauces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food (Text with EEA relevance) [legislation.gov.uk]
- 6. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. agilent.com [agilent.com]
- 16. digital.csic.es [digital.csic.es]
- 17. imperial.ac.uk [imperial.ac.uk]
- 18. Supercritical fluid extraction of polymers: theoretical explanation of pressure and flow-rate effects - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Acid-Catalyzed Synthesis of Bis(2-ethylhexyl) Isophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) isophthalate (DEHIP) is a branched-chain diester of isophthalic acid and 2-ethylhexanol. It is a non-phthalate plasticizer used in a variety of applications, including in the formulation of polymers for medical devices and pharmaceutical packaging, where low toxicity and biocompatibility are crucial. This document provides detailed application notes and experimental protocols for the synthesis of this compound via direct esterification of isophthalic acid with 2-ethylhexanol using an acid catalyst.
The synthesis of this compound is a typical esterification reaction where isophthalic acid is reacted with an excess of 2-ethylhexanol in the presence of a strong acid catalyst. The reaction is driven to completion by the continuous removal of water, a byproduct of the reaction, typically through azeotropic distillation. Commonly employed acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and methane sulfonic acid (MSA).
Reaction and Mechanism
The overall reaction for the synthesis of this compound is as follows:
Isophthalic Acid + 2 2-Ethylhexanol ⇌ this compound + 2 H₂O
The reaction proceeds in two sequential esterification steps. First, one molecule of isophthalic acid reacts with one molecule of 2-ethylhexanol to form the monoester, mono(2-ethylhexyl) isophthalate. This is a relatively fast step. The second step, the esterification of the monoester with a second molecule of 2-ethylhexanol to form the diester, is slower and is the rate-determining step of the overall reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the alcohol.
Experimental Data Summary
The following tables summarize typical reaction conditions and reported yields for the synthesis of bis(2-ethylhexyl) esters using various acid catalysts. While specific data for the isophthalate isomer is limited in publicly available literature, the data for the closely related terephthalate and phthalate isomers provide a strong basis for developing a successful synthesis protocol.
Table 1: Reaction Parameters for Acid-Catalyzed Synthesis of Bis(2-ethylhexyl) Esters
| Parameter | Sulfuric Acid | p-Toluenesulfonic Acid | Methane Sulfonic Acid |
| Catalyst Loading | 0.5 - 2.0 wt% | 0.5 - 2.0 wt% | 0.5 - 2.0 wt% |
| Molar Ratio (Alcohol:Acid) | 2.5:1 to 4:1 | 2.5:1 to 4:1 | 2.5:1 to 4:1 |
| Reaction Temperature | 140 - 180 °C | 140 - 180 °C | 140 - 180 °C |
| Reaction Time | 4 - 8 hours | 4 - 8 hours | 4 - 6 hours |
| Water Removal | Azeotropic distillation | Azeotropic distillation | Azeotropic distillation |
Table 2: Comparative Yields of Bis(2-ethylhexyl) Esters with Different Acid Catalysts
| Catalyst | Substrate | Reported Yield | Reference |
| Sulfuric Acid | Phthalic Anhydride | > 95% | [General knowledge] |
| p-Toluenesulfonic Acid | Phthalic Anhydride | > 98% | [General knowledge] |
| Methane Sulfonic Acid | Phthalic Anhydride | > 98% | [General knowledge] |
| Titanium Alkoxide | Terephthalic Acid | ~99% | [1] |
Note: The yields are highly dependent on the efficiency of water removal and reaction conditions.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using different acid catalysts. These protocols are based on established procedures for the synthesis of similar dialkyl esters and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA)
Materials:
-
Isophthalic acid
-
2-Ethylhexanol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (or another suitable azeotroping agent like xylene)
-
5% (w/v) Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Activated carbon
Equipment:
-
Three-necked round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Reflux condenser
-
Dean-Stark trap
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a thermometer, add isophthalic acid (1.0 mol), 2-ethylhexanol (2.5 to 3.0 mol), and p-toluenesulfonic acid monohydrate (0.02 - 0.05 mol, 1-2 mol% based on isophthalic acid).
-
Add toluene (approximately 20-30% of the total volume of reactants) to facilitate the azeotropic removal of water.
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux (typically 140-160 °C, depending on the solvent) with vigorous stirring.
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (2.0 mol) has been collected. This typically takes 4-8 hours.
-
Alternatively, the reaction can be monitored by periodically taking small samples and determining the acid number by titration. The reaction is complete when the acid number is close to zero.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 5% sodium carbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is no longer acidic.
-
Wash the organic layer with water and then with saturated brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator.
-
For higher purity, the crude product can be further purified by vacuum distillation. The addition of a small amount of activated carbon before distillation can help to decolorize the product.
-
Protocol 2: Synthesis of this compound using Sulfuric Acid
This protocol is similar to the one using p-TSA, with sulfuric acid as the catalyst.
Modifications to Protocol 1:
-
Catalyst: Use concentrated sulfuric acid (98%) in place of p-TSA. A typical catalyst loading is 0.5-1.5 wt% based on the weight of isophthalic acid. Sulfuric acid is a stronger acid and may lead to more side reactions and darker product color if the temperature is not carefully controlled.
-
Neutralization: The neutralization step with sodium carbonate solution is particularly important to completely remove the corrosive sulfuric acid.
Protocol 3: Synthesis of this compound using Methane Sulfonic Acid (MSA)
This protocol utilizes methane sulfonic acid, which is a strong acid like sulfuric acid but is considered to be less oxidizing and may result in a lighter-colored product.
Modifications to Protocol 1:
-
Catalyst: Use methane sulfonic acid in place of p-TSA. A typical catalyst loading is 0.5-1.5 wt% based on the weight of isophthalic acid.
-
Reaction Time: MSA is a very efficient catalyst and may lead to shorter reaction times compared to p-TSA under similar conditions.
Visualizations
Reaction Pathway Diagram
Caption: Acid-catalyzed two-step esterification of isophthalic acid.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of DEHIP.
References
Application Note: Separation of Isophthalate Isomers by Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic acid (m-phthalic acid) is a key industrial chemical used in the production of polymers such as polyethylene terephthalate (PET). Its isomers, phthalic acid (o-phthalic acid) and terephthalic acid (p-phthalic acid), are often present as impurities or related substances. The accurate separation and quantification of these isomers are crucial for quality control in manufacturing processes and for assessing the purity of raw materials and final products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for this purpose, offering reliable and reproducible separation of these structurally similar compounds.
This application note provides a detailed protocol for the separation of isophthalate isomers using RP-HPLC. The methodologies are based on established techniques and are suitable for implementation in research and quality control laboratories.
Principle of Separation
Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The isomers of phthalic acid, being aromatic dicarboxylic acids, exhibit slight differences in their polarity and hydrophobicity, which allows for their separation.[1][2] The elution order is influenced by the position of the carboxylic acid groups on the benzene ring, which affects their interaction with the stationary phase. Mobile phase parameters such as pH and organic solvent composition are critical for achieving optimal resolution. Suppressing the ionization of the acidic compounds by using a mobile phase with a lower pH can lead to better peak shapes and higher resolution.[3]
Experimental Protocols
Several methods have been developed for the separation of phthalic acid isomers. Below are detailed protocols for two common approaches using C18 and mixed-mode columns, which exhibit reverse-phase behavior.
Protocol 1: Gradient Elution on a C18 Column
This method is suitable for the simultaneous determination of o-phthalic acid, m-phthalic acid (isophthalic acid), and p-phthalic acid (terephthalic acid) along with other related substances.[4][5][6]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 2.1 mm, 3 µm particle size |
| Mobile Phase | A: MethanolB: Water with 100 mmol/L Ammonium Acetate-Acetic Acid Buffer (pH 4.70) |
| Gradient | A gradient elution program should be optimized for the specific sample matrix. A starting point could be a linear gradient from a low to a high percentage of methanol. |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
Sample Preparation:
-
Prepare a stock solution of a standard mixture of o-phthalic acid, isophthalic acid, and terephthalic acid in a suitable solvent (e.g., methanol/water mixture).
-
For sample analysis, dissolve the sample in an appropriate solvent. If analyzing residues, an extraction step may be necessary.[4][5]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: Isocratic Separation on a Mixed-Mode Column
Mixed-mode columns that combine reverse-phase and anion-exchange mechanisms can provide excellent selectivity for acidic compounds like phthalate isomers.[1][2][7][8]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Heritage MA Mixed-Mode, 4.6 x 50 mm |
| Mobile Phase | 40% Acetonitrile in 100 mM Ammonium Formate buffer, pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Prepare individual or mixed standard solutions of the phthalic acid isomers in the mobile phase.
-
Dissolve the sample in the mobile phase to ensure compatibility.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Data Presentation
The following table summarizes typical performance data that can be expected from the separation of phthalic acid isomers. Note that retention times are dependent on the specific system and conditions and should be determined experimentally.
Table 1: Representative Chromatographic Data
| Compound | Isomer Position | Expected Elution Order (C18) | Method Performance Metrics |
| Phthalic Acid | ortho (1,2) | 1 | Detection Limits (S/N=3): 0.05 - 0.20 µg/mL[4][5][6] |
| Isophthalic Acid | meta (1,3) | 2 | Correlation Coefficients (r²): > 0.999[4][5][6] |
| Terephthalic Acid | para (1,4) | 3 | Recoveries: 90.0 - 104.9%[4][5] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of isophthalate isomers using RP-HPLC.
Caption: General workflow for the RP-HPLC analysis of isophthalate isomers.
Conclusion
Reverse-phase HPLC provides a reliable and efficient method for the separation and quantification of isophthalic acid and its isomers. The choice of column and mobile phase conditions can be tailored to meet specific analytical needs. The protocols outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these compounds. Proper method development and validation are essential for ensuring accurate and reproducible results.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
Application Notes and Protocols for the Detection of Bis(2-ethylhexyl) isophthalate in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Bis(2-ethylhexyl) isophthalate (DEHIP) in biological tissues. The protocols outlined below cover sample preparation, extraction, cleanup, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound (DEHIP) is a plasticizer used in a variety of consumer and industrial products. Due to its widespread use, there is a growing interest in understanding its potential for human exposure and its biological effects. Accurate and sensitive detection of DEHIP in biological tissues is crucial for toxicological studies and risk assessment. This document provides comprehensive protocols for the analysis of DEHIP in various biological matrices.
Analytical Methods Overview
The primary analytical techniques for the quantification of DEHIP in biological tissues are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are essential for detecting trace levels of DEHIP in complex biological samples.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique suitable for the analysis of volatile and semi-volatile compounds like DEHIP.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity, particularly for complex biological matrices, and can be advantageous for compounds that are not easily volatilized.[1][2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of DEHIP and related phthalates in biological matrices. It is important to note that some data are for the closely related and more extensively studied compound, Di(2-ethylhexyl) phthalate (DEHP), which can serve as a reference due to its structural similarity.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| DEHP | Toys (Plasticized Polymer) | GC-MS | 0.015 µg/mL (Instrumental) | - | 90.6 - 111.7 | [6] |
| DEHP | Standard Solution (Hexane) | GC-MS with H2 carrier gas | - | 0.05 mg/L | - | [7] |
| Various Explosives | Soil | GC-ECD | 0.02 mg/g | - | Avg. 48 (for potting soil) | [8] |
| Phthalate Esters | Water | GC-MS | 0.036 - 0.095 ng/mL | - | - | [9] |
| Endocrine Disruptors | Human Fetal/Newborn Tissues | GC-MS (SIM) | 0.42 - 0.87 ng/g | 0.4 - 4.0 ng/g | 65 - 106 | [10] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Pesticides & POPs | Pork Liver, Brain, Fat, Blood | DSI-GC-MS/MS | - | 4 - 20 pg/µL | - | [11] |
| Organophosphorus Flame Retardants | Pork Liver, Brain, Fat, Blood | DSI-GC-MS/MS | - | up to 107 pg/µL | - | [11] |
Note: Data for DEHIP specifically in biological tissues is limited in the reviewed literature. The provided data for DEHP and other compounds in various matrices can be used as a starting point for method development and validation.
Experimental Protocols
Sample Preparation and Homogenization
Proper sample preparation is critical for accurate quantification. The choice of method may depend on the tissue type (e.g., adipose, liver).
Protocol 4.1.1: Tissue Homogenization
-
Excise the biological tissue of interest (e.g., liver, adipose tissue) and weigh it. To minimize enzymatic activity, perform this step on ice.
-
Mince the tissue into small pieces using a clean scalpel.
-
Place the minced tissue in a homogenizer tube.
-
Add a suitable homogenization buffer or solvent (e.g., phosphate-buffered saline, or the extraction solvent directly). The ratio of tissue to liquid should be optimized but a common starting point is 1:3 (w/v).
-
Homogenize the tissue on ice until a uniform consistency is achieved. Mechanical homogenizers (e.g., rotor-stator or bead beaters) are effective.
-
The resulting homogenate is now ready for extraction.
Extraction of DEHIP from Biological Tissues
Protocol 4.2.1: Solvent Extraction
This is a widely used method for extracting lipophilic compounds like DEHIP from biological matrices.
-
To 1 gram of tissue homogenate, add 5 mL of a suitable organic solvent. A common choice for phthalates is a mixture of hexane and acetone (1:1, v/v).[12]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the upper organic layer containing the extracted DEHIP using a Pasteur pipette.
-
Repeat the extraction process (steps 1-4) on the remaining aqueous layer and pellet two more times to ensure complete extraction.
-
Combine the organic extracts.
-
Concentrate the combined extracts to near dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) for cleanup or direct analysis.
Protocol 4.2.2: Ultrasonic-Assisted Extraction (UAE)
UAE can enhance extraction efficiency by using sound waves to disrupt cell membranes.[13][14][15][16]
-
To 1 gram of tissue homogenate, add 5 mL of the extraction solvent (e.g., hexane:acetone, 1:1, v/v).
-
Place the sample in an ultrasonic bath.
-
Sonicate for 15-30 minutes at a controlled temperature (e.g., 25°C). The optimal time and power should be determined empirically.[13][15]
-
Follow steps 3-8 from the Solvent Extraction protocol (4.2.1).
Extract Cleanup using Solid-Phase Extraction (SPE)
SPE is a crucial step to remove interfering compounds from the sample extract, which can improve the accuracy and sensitivity of the analysis.[8][17][18][19][20]
Protocol 4.3.1: SPE Cleanup
-
Select an appropriate SPE cartridge: For phthalates, silica-based or Florisil cartridges are often used.[12][18]
-
Condition the cartridge: Pass 5 mL of hexane through the cartridge to activate the stationary phase. Do not allow the cartridge to dry out.
-
Load the sample: Load the reconstituted sample extract (from step 8 of the extraction protocol) onto the cartridge.
-
Wash the cartridge: Pass 5 mL of a non-polar solvent like hexane through the cartridge to elute weakly retained interfering compounds.
-
Elute the analyte: Elute the DEHIP with a more polar solvent or solvent mixture. A common eluent is a mixture of hexane and diethyl ether or acetone. The optimal solvent and volume should be determined experimentally.
-
Collect the eluate: Collect the fraction containing the DEHIP.
-
Concentrate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, precise volume (e.g., 200 µL) of the mobile phase or a suitable solvent for GC-MS or LC-MS analysis.
Instrumental Analysis
Protocol 4.4.1: GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for phthalate analysis.[5]
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[7]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at 15°C/min.
-
Ramp 2: Increase to 280°C at 5°C/min, hold for 10 minutes.
-
-
Injection Volume: 1 µL in splitless mode.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for DEHIP (m/z 149, 167, 279). The ion at m/z 149 is often the base peak for many phthalates.[9]
-
Protocol 4.4.2: LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.
-
Gradient Program:
-
Start at 50% B.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimize source temperature, gas flows, and spray voltage for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for DEHIP. These transitions need to be determined by infusing a pure standard of DEHIP.
-
Visualizations
Experimental Workflow
Figure 1: General experimental workflow for the analysis of DEHIP in biological tissues.
Potential Toxicological Pathways of DEHIP (Extrapolated from DEHP)
Disclaimer: The following diagram illustrates potential toxicological pathways that may be affected by DEHIP, based on data from the structurally similar compound Di(2-ethylhexyl) phthalate (DEHP). Further research is needed to confirm these pathways for DEHIP specifically.
Rodent studies suggest that DEHP can induce a range of biological effects through various molecular signaling pathways. These include the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which plays a role in lipid metabolism, as well as the modulation of pathways involved in cell proliferation, apoptosis, and oxidative stress.[21][22][23] Some studies also suggest an influence on the PI3K/AKT signaling pathway and estrogen receptor activation.[24]
Figure 2: Potential signaling pathways affected by DEHIP, based on data for DEHP.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. rsc.org [rsc.org]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 6. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. "Development and validation of a solid phase extraction sample cleanup " by Jennifer L. Thomas, Christopher C. Donnelly et al. [digitalcommons.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Study on ultrasonic-assisted deep eutectic solvent extraction process and in vitro antioxidant of Anchusa italica Retz. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 22. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role of di-(2-ethylhexyl) phthalate in cancer initiation and progression: Mechanisms and health implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bis(2-ethylhexyl) isophthalate in Flexible Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) isophthalate (DEHIP), also known as dioctyl isophthalate (DOIP), is a high molecular weight ortho-phthalate ester plasticizer utilized to enhance the flexibility, durability, and processability of various polymers.[1][2] In the formulation of flexible coatings, particularly those based on polyvinyl chloride (PVC) and its copolymers, DEHIP serves as a key additive to transform inherently rigid polymers into pliable and resilient films. Its low volatility and good thermal stability contribute to the longevity and performance of the final coated product.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the formulation and evaluation of flexible coatings.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of DEHIP is essential for its effective application in flexible coatings.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₈O₄ | [4] |
| Molecular Weight | 390.56 g/mol | [4] |
| CAS Number | 137-89-3 | [2] |
| Appearance | Clear, light yellow viscous liquid | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
| Boiling Point | 390.1 °C | [1] |
| Melting Point | -8 °C | [1] |
| Flash Point | > 200 °F | |
| Specific Gravity | ~0.98 g/cm³ | [5] |
Application in Flexible PVC Coatings
DEHIP is a primary plasticizer for PVC and its copolymers, reducing the intermolecular forces between polymer chains to impart flexibility.[6] A typical formulation for a flexible PVC coating involves the dispersion of PVC resin, plasticizer, pigments, and other additives in a suitable solvent system.
Illustrative Formulation
The following is a representative formulation for a flexible PVC coating. The concentration of this compound can be adjusted to achieve the desired level of flexibility.
| Component | Parts by Weight | Purpose |
| PVC Resin (e.g., K-value 65-70) | 100 | Primary binder |
| This compound (DEHIP) | 40 - 80 | Plasticizer |
| Heat Stabilizer (e.g., Ba/Zn or Ca/Zn based) | 2 - 4 | Prevents thermal degradation during processing |
| Titanium Dioxide (Pigment) | 10 - 20 | Opacity and color |
| Solvent (e.g., MEK/Toluene blend) | As required for desired viscosity | Carrier |
Note: This formulation is a starting point and may require optimization based on the specific substrate and performance requirements.
Experimental Protocols
The following protocols describe the preparation and evaluation of flexible coatings containing this compound.
Protocol for Preparation of a Flexible PVC Coating
Objective: To prepare a flexible PVC coating with a specified concentration of this compound.
Materials:
-
PVC Resin
-
This compound (DEHIP)
-
Heat Stabilizer
-
Pigment (e.g., Titanium Dioxide)
-
Solvents (e.g., Methyl Ethyl Ketone - MEK, Toluene)
-
High-speed disperser or laboratory mixer
-
Beakers, weighing balance, and spatulas
Procedure:
-
Solvent and Plasticizer Pre-mix: In a suitable mixing vessel, combine the required amounts of MEK and Toluene.
-
Add the weighed amount of this compound to the solvent blend and mix until fully dissolved.
-
Dispersion of Solids: While stirring the solvent/plasticizer mixture, slowly add the PVC resin. Increase the mixing speed to ensure proper dispersion and to avoid the formation of agglomerates.
-
Add the heat stabilizer and pigment to the mixture.
-
High-Speed Dispersion: Disperse the mixture at high speed for 20-30 minutes, or until a homogenous and smooth coating is obtained. Monitor the temperature to prevent excessive heat buildup.
-
Viscosity Adjustment: Adjust the viscosity of the coating by adding more solvent if necessary.
-
Application: Apply the prepared coating to a suitable substrate (e.g., steel panels, fabric) using a film applicator or spray gun to achieve a uniform film thickness.
-
Curing: Allow the coated substrate to air dry in a well-ventilated area, followed by oven curing at a temperature and time suitable for the specific PVC resin and substrate (e.g., 150-180°C for 5-15 minutes).
Protocol for Evaluating Coating Flexibility (Mandrel Bend Test - ASTM D522)
Objective: To assess the flexibility and resistance of the cured coating to cracking when bent around a cylindrical or conical mandrel.
Materials:
-
Cured coated panels
-
Cylindrical or Conical Mandrel Bend Tester
Procedure:
-
Sample Preparation: Ensure the coated panels are fully cured and conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.
-
Test Procedure (Cylindrical Mandrel):
-
Secure the coated panel in the mandrel tester with the coated side facing outwards.
-
Bend the panel smoothly and steadily 180 degrees around the mandrel of a specified diameter. .
-
-
Test Procedure (Conical Mandrel):
-
Secure the coated panel in the conical mandrel tester.
-
Bend the panel 180 degrees along the conical mandrel. The diameter of the bend will vary along the length of the cone.
-
-
Evaluation:
-
Remove the panel and examine the coating for any signs of cracking, flaking, or delamination.
-
For the conical mandrel, record the distance from the small end of the mandrel at which cracking begins. This corresponds to a specific mandrel diameter and represents the failure point.
-
Report the results as either pass/fail for a given mandrel diameter or as the smallest mandrel diameter at which the coating does not crack.
-
Protocol for Measuring Tensile Properties (ASTM D882)
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the free-standing flexible coating film.
Materials:
-
Free-standing cured coating films (prepared by casting the coating on a release substrate)
-
Tensile testing machine with a suitable load cell
-
Specimen cutter (to prepare dumbbell-shaped specimens)
-
Micrometer for thickness measurement
Procedure:
-
Specimen Preparation: Cut the free-standing film into dumbbell-shaped specimens according to the dimensions specified in ASTM D882.
-
Measure the thickness and width of the narrow section of each specimen.
-
Testing:
-
Mount the specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen breaks.
-
Record the load and elongation throughout the test.
-
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress applied to the specimen before it ruptures.
-
Elongation at Break: Calculate the percentage increase in length of the specimen at the point of rupture.
-
Modulus of Elasticity: Determine the slope of the initial linear portion of the stress-strain curve.
-
Performance Data
The concentration of this compound significantly influences the mechanical properties of the flexible coating. The following table provides an illustrative example of how properties may change with varying plasticizer content in a PVC-based system.
| Plasticizer Content (% DEHIP by weight) | Shore A Hardness (15s) | Tensile Strength (MPa) | Elongation at Break (%) | Flexibility (Mandrel Bend) |
| 25 (Semi-rigid) | ~90 | ~25 | ~200 | May show cracking on smaller diameter mandrels |
| 40 (Flexible) | ~80 | ~18 | ~300 | Passes smaller diameter mandrels |
| 60 (Very Flexible) | ~65 | ~12 | ~400 | Excellent, passes very small diameter mandrels |
Disclaimer: The data in this table is illustrative and intended to demonstrate the general effect of plasticizer concentration. Actual values will depend on the specific formulation, including the type of PVC resin, stabilizer, and other additives. A similar trend is observed for other plasticizers like DINP in PVC.[7]
Visualizations
Experimental Workflow for Flexible Coating Formulation and Testing
Caption: Workflow for flexible coating preparation and evaluation.
Logical Relationship of Plasticizer Concentration to Coating Properties
Caption: Effect of DEHIP concentration on coating properties.
References
- 1. This compound | Materials | Material Hub [materialhub.de]
- 2. Damascus College Ballarat - Virtual Tour | Virtual tour generated by Panotour [damascus.vic.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound analytical standard 137-89-3 [sigmaaldrich.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
Application Note: Quantification of Bis(2-ethylhexyl) Isophthalate in Landfill Leachate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(2-ethylhexyl) isophthalate (DEHIP) is a plasticizer used in the manufacturing of various polymers to enhance their flexibility and durability. Its presence in landfill leachate is a growing environmental concern due to its potential for endocrine disruption and persistence in the environment. Accurate quantification of DEHIP in complex matrices like landfill leachate is crucial for environmental monitoring and risk assessment. This application note provides detailed protocols for the extraction and quantification of DEHIP in landfill leachate using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Due to the limited availability of specific quantitative data for DEHIP in landfill leachate, this document also refers to its widely studied isomer, bis(2-ethylhexyl) phthalate (DEHP), for which more extensive data exists. The analytical methods described are suitable for the quantification of both isomers.
Data Presentation
The following table summarizes the concentrations of bis(2-ethylhexyl) phthalate (DEHP) found in various landfill leachate samples, which can be used as a reference for expected concentrations of DEHIP.
| Landfill Type/Location | Analytical Method | DEHP Concentration (µg/L) | Reference |
| Municipal Solid Waste Landfill, Poland | GC-MS | [1] | |
| Municipal Solid Waste Landfill, USA | Not Specified | 200 (in mg/kg) | [2] |
| Municipal and Industrial Landfills | Not Specified | <10 - 200,000 | [3] |
Experimental Protocols
Sample Collection and Preservation
-
Collection: Collect landfill leachate samples in pre-cleaned amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps to minimize plastic contamination.
-
Preservation: Immediately cool the samples to 4°C. For longer storage, acidify the samples to a pH < 2 with sulfuric acid.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the pre-concentration and cleanup of phthalates from aqueous samples.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Deionized water
-
Nitrogen gas evaporator
-
Vortex mixer
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Pass 100-500 mL of the landfill leachate sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.
-
Elution: Elute the retained analytes with 5-10 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.
-
The sample is now ready for GC-MS or HPLC analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is an alternative method for isolating phthalates from aqueous matrices.
Materials:
-
Separatory funnel (1 L)
-
Dichloromethane (GC grade)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Protocol:
-
Extraction: Transfer 500 mL of the landfill leachate sample to a 1 L separatory funnel. Add 50 mL of dichloromethane and shake vigorously for 2 minutes.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer into a flask.
-
Repeat Extraction: Repeat the extraction twice more with fresh 50 mL portions of dichloromethane and combine the organic extracts.
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator.
-
The sample is now ready for GC-MS or HPLC analysis.
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity for the quantification of DEHIP.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp to 200°C at 15°C/min, hold for 1 min
-
Ramp to 280°C at 10°C/min, hold for 10 min
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for DEHIP/DEHP: m/z 149
-
Qualifier Ions for DEHIP/DEHP: m/z 167, 279
-
Calibration:
Prepare a series of calibration standards of DEHIP in a suitable solvent (e.g., hexane) at concentrations ranging from 0.1 to 10 µg/mL. Analyze the standards under the same GC-MS conditions as the samples. Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for the quantification of DEHIP, especially for separating it from other phthalate isomers.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm
Calibration:
Prepare a series of calibration standards of DEHIP in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL. Analyze the standards under the same HPLC conditions as the samples. Construct a calibration curve by plotting the peak area at 230 nm against the concentration.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in landfill leachate.
References
Application Notes and Protocols for Isophthalate Extraction Using Molecularly Imprinted Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to exhibit high selectivity for a specific target molecule, known as the template. This is achieved by polymerizing functional and cross-linking monomers in the presence of the template molecule. Subsequent removal of the template leaves behind complementary cavities within the polymer matrix that can selectively rebind the target from a complex sample matrix. This technology offers a robust and cost-effective alternative to natural receptors like antibodies.
These application notes provide a detailed overview and experimental protocols for the use of Molecularly Imprinted Polymers for the selective solid-phase extraction (SPE) of isophthalate. Isophthalic acid and its esters are important industrial chemicals used in the production of resins, polymers, and plasticizers. Their presence in environmental and biological samples is of increasing concern, necessitating sensitive and selective analytical methods for their detection and quantification. MIP-based SPE (MISPE) offers a powerful tool for the cleanup and pre-concentration of isophthalates prior to downstream analysis.
Principles of Isophthalate Imprinting
The selective recognition of isophthalate by a MIP is based on the "lock-and-key" principle. During polymerization, functional monomers arrange themselves around the isophthalate template molecule, forming a pre-polymerization complex stabilized by non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. The dicarboxylic acid functionality of isophthalic acid makes it an excellent candidate for forming strong hydrogen bonds with appropriate functional monomers. After polymerization and removal of the isophthalate template, the resulting polymer contains cavities with a specific shape and arrangement of functional groups that are complementary to the isophthalate molecule.
Data Presentation
The following tables summarize typical quantitative data obtained from studies on MIPs for the extraction of dicarboxylic acids and related phthalate compounds. This data serves as a benchmark for the expected performance of isophthalate-MIPs.
Table 1: Adsorption Capacities of MIPs for Phthalates and Related Compounds
| Template Molecule | Functional Monomer | Cross-linker | Adsorption Capacity (mg/g) | Reference |
| Dibutyl Phthalate (DBP) | Methacrylic Acid (MAA) | Ethylene Glycol Dimethacrylate (EGDMA) | 260 | [1][2] |
| Diethylhexyl Phthalate (DEHP) | Methacrylic Acid (MAA) | Ethylene Glycol Dimethacrylate (EGDMA) | 240.2 | [1][2] |
| Di-n-octylphthalate (DOP) | α-methacrylic acid (MAA) | Ethylene dimethacrylate (EDMA) | Not Specified | [3] |
Table 2: Recovery Rates of Phthalates from Spiked Samples using MISPE
| Analyte | Sample Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Dibutyl Phthalate (DBP) | Drinking Water, Fruit Juice, White Wine | 70.3 - 100.7 | Not Specified | [2][4] |
| Diethylhexyl Phthalate (DEHP) | Drinking Water, Fruit Juice, White Wine | 70.3 - 100.7 | Not Specified | [2][4] |
| Phthalate Esters (general) | Bottled Beverages | 90.4 - 97.8 | 1.6 - 3.8 | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis of isophthalate-imprinted polymers and their application in solid-phase extraction.
Protocol 1: Synthesis of Isophthalate-Molecularly Imprinted Polymer (MIP)
Materials:
-
Isophthalic Acid (Template)
-
Methacrylic Acid (MAA) (Functional Monomer)
-
Ethylene Glycol Dimethacrylate (EGDMA) (Cross-linker)
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
Acetonitrile (Porogenic Solvent)
-
Methanol
-
Acetic Acid
Procedure:
-
Pre-polymerization Complex Formation:
-
In a glass vial, dissolve 1 mmol of isophthalic acid (template) and 4 mmol of methacrylic acid (functional monomer) in 20 mL of acetonitrile.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and facilitate the formation of the template-monomer complex.
-
-
Polymerization:
-
To the above solution, add 20 mmol of ethylene glycol dimethacrylate (cross-linker) and 50 mg of 2,2'-azobisisobutyronitrile (initiator).
-
Purge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Seal the vial and place it in a water bath at 60°C for 24 hours to allow polymerization to occur.
-
-
Post-Polymerization Processing:
-
The resulting bulk polymer should be ground into a fine powder using a mortar and pestle.
-
Sieve the polymer particles to obtain a uniform size fraction (e.g., 50-100 µm).
-
-
Template Removal:
-
Pack the ground polymer into an empty SPE cartridge or use a Soxhlet extractor.
-
Wash the polymer extensively with a mixture of methanol and acetic acid (9:1, v/v) to remove the isophthalic acid template.
-
Continue washing until no isophthalate can be detected in the washing solvent by a suitable analytical method (e.g., HPLC-UV).
-
Finally, wash the polymer with methanol to remove any residual acetic acid and dry it under vacuum.
-
-
Non-Imprinted Polymer (NIP) Synthesis:
-
A non-imprinted polymer (NIP) should be synthesized following the same procedure but in the absence of the isophthalic acid template. The NIP will serve as a control to evaluate the imprinting effect.
-
Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) of Isophthalate
Materials:
-
Isophthalate-MIP particles
-
Empty SPE cartridges (e.g., 3 mL)
-
Frits
-
Sample containing isophthalate (e.g., wastewater, beverage)
-
Methanol (Conditioning and Elution Solvent)
-
Acetonitrile (Loading Solvent)
-
Dichloromethane (Washing Solvent)
-
Nitrogen gas for drying
Procedure:
-
Cartridge Packing:
-
Place a frit at the bottom of an empty SPE cartridge.
-
Pack the cartridge with 100 mg of the dry isophthalate-MIP particles.
-
Place another frit on top of the polymer bed to secure it.
-
-
Conditioning:
-
Condition the MISPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of acetonitrile. This step activates the polymer and ensures reproducible interactions.
-
-
Sample Loading:
-
Dissolve the sample in a suitable volume of acetonitrile.
-
Load the sample onto the conditioned MISPE cartridge at a slow flow rate (e.g., 0.5 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of dichloromethane to remove any interfering and non-specifically bound compounds.
-
-
Elution:
-
Elute the retained isophthalate from the cartridge with 5 mL of methanol. The methanol disrupts the hydrogen bonds between the isophthalate and the MIP.
-
-
Analysis:
-
The collected eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mandatory Visualizations
Caption: Workflow for the synthesis of isophthalate-molecularly imprinted polymer.
Caption: Step-by-step workflow for MISPE of isophthalate.
Caption: Logical relationship of components in molecular imprinting.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Bis(2-ethylhexyl) isophthalate (DEHIP) Solubility in Assays
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent delivery of test compounds in experimental assays is paramount. Bis(2-ethylhexyl) isophthalate (DEHIP), a widely used plasticizer, presents a significant challenge in this regard due to its poor aqueous solubility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of DEHIP and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound (DEHIP) precipitate when I add it to my aqueous assay buffer?
A1: DEHIP is a lipophilic compound, meaning it is "fat-loving" and does not readily dissolve in water-based (aqueous) solutions. Its water solubility is extremely low, reported to be less than 1 mg/mL and as low as 11 µg/L at 24°C.[1][2] When a concentrated stock solution of DEHIP, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the sudden change in solvent polarity causes the DEHIP to "crash out" of the solution and form a precipitate.
Q2: What is the best solvent to dissolve DEHIP for creating a stock solution?
A2: DEHIP is readily soluble in organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common and effective choice. DEHIP has a high solubility in DMSO, reported to be greater than or equal to 100 mg/mL.[3] High-purity, anhydrous DMSO should be used to prepare a concentrated stock solution. Other organic solvents like ethanol can also be used.[4]
Q3: What is the maximum concentration of DMSO or ethanol that my cells can tolerate in an assay?
A3: The tolerance of cell lines to organic solvents varies. As a general guideline, the final concentration of DMSO in cell culture media should be kept at or below 0.5%, with many researchers recommending 0.1% or lower for sensitive cell lines or long-term exposure studies.[5][6] Similarly, for ethanol, a final concentration of 1% (v/v) or less is generally recommended for longer exposure periods.[6][7] It is always best practice to perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your specific cell line and assay conditions.
Q4: Can I use surfactants or cyclodextrins to improve DEHIP solubility in my aqueous assay medium?
A4: Yes, surfactants and cyclodextrins are common strategies to enhance the solubility of hydrophobic compounds like DEHIP. Non-ionic surfactants such as Tween® 20 can be used at low concentrations (typically 0.01-0.05%) in the assay buffer to help keep the compound in solution.[8] Cyclodextrins can encapsulate the DEHIP molecule, forming an inclusion complex that is more water-soluble.[9] However, it is crucial to test for potential assay interference from these agents.
Troubleshooting Guides
Problem: Precipitate forms in the well of my microplate after adding the DEHIP working solution.
This is a common issue arising from the low aqueous solubility of DEHIP. Here is a logical workflow to troubleshoot this problem:
Caption: Troubleshooting workflow for DEHIP precipitation in microplates.
Quantitative Data Summary
The following tables summarize key data for working with DEHIP and common solvents in cellular assays.
Table 1: Solubility of this compound (DEHIP)
| Solvent | Solubility | Reference(s) |
| Water | < 1 mg/mL; 11 µg/L at 24°C | [1][2] |
| DMSO | ≥ 100 mg/mL | [3] |
| Chloroform | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
Table 2: Recommended Maximum Final Co-Solvent Concentrations in Cell-Based Assays
| Co-Solvent | Recommended Max. Concentration | Notes | Reference(s) |
| DMSO | 0.1% - 0.5% | Cell line dependent; always perform a vehicle control. | [5][6] |
| Ethanol | ≤ 1% | Cell line dependent; some sensitive lines may require lower concentrations. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of DEHIP Stock and Working Solutions using DMSO
This protocol provides a general method for preparing DEHIP solutions for in vitro cell-based assays.
Caption: Workflow for preparing DEHIP stock and working solutions.
Detailed Steps:
-
Stock Solution (e.g., 100 mM):
-
Accurately weigh the required amount of DEHIP (Molecular Weight: 390.56 g/mol ).
-
Dissolve it in high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 100 mM).
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into small, tightly sealed vials and store at -20°C. This minimizes water absorption by the DMSO and degradation from repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw a single aliquot of the stock solution.
-
Prepare intermediate dilutions from the stock solution using 100% DMSO.
-
To prepare the final working solutions, dilute the intermediate DMSO solutions into your complete cell culture medium. It is crucial to add the small volume of the DMSO-DEHIP solution to the larger volume of aqueous medium while mixing vigorously to facilitate dispersion and minimize immediate precipitation.
-
Calculate the dilutions carefully to ensure the final DMSO concentration in your assay does not exceed the cytotoxic limit for your cells (typically ≤ 0.5%).
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your highest DEHIP concentration.
-
Protocol 2: Using Tween® 20 to Enhance DEHIP Solubility
-
Prepare a Tween® 20 Stock Solution: Prepare a 10% (w/v) stock solution of Tween® 20 in sterile, deionized water.
-
Prepare Assay Buffer with Tween® 20: Add the 10% Tween® 20 stock solution to your final assay buffer to achieve a final Tween® 20 concentration of 0.01% to 0.05%.
-
Prepare DEHIP Working Solution: Prepare your DEHIP working solutions as described in Protocol 1, but use the Tween® 20-containing assay buffer as the final diluent.
-
Important Considerations:
-
The critical micelle concentration (CMC) of Tween® 20 is approximately 0.0074% (w/v). Using concentrations above the CMC is generally more effective for solubilization.
-
Run a control with just the Tween® 20-containing buffer to ensure the surfactant itself does not affect your assay results.
-
Be aware that surfactants can interfere with certain assay readouts, particularly fluorescence-based assays.[3]
-
Potential for Assay Interference
When using co-solvents and solubilizing agents, it is crucial to be aware of their potential to interfere with the assay itself.
-
DMSO: At higher concentrations, DMSO can have biological effects on cells, including influencing cell differentiation, proliferation, and apoptosis.[5]
-
Ethanol: Similar to DMSO, ethanol can affect cell viability and function, especially at concentrations above 1%.[7]
-
Tween® 20: This non-ionic surfactant can interfere with fluorescence-based assays by altering the fluorescence intensity of probes.[3] It can also affect protein-protein interactions and enzyme kinetics.
Recommendation: Always include appropriate vehicle and solubilizer controls in your experimental design to account for any potential off-target effects.
By understanding the physicochemical properties of this compound and employing the appropriate solubilization strategies and controls, researchers can overcome the challenges of its poor aqueous solubility and generate reliable and reproducible data in their in vitro assays.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C24H38O4 | CID 8733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interaction mode of hydroxypropyl-β-cyclodextrin with vaccine adjuvant components Tween 80 and Triton X-100 revealed by fluorescence increasing-quench ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00094J [pubs.rsc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chronic Alcohol Exposure of Cells Using Controlled Alcohol-Releasing Capillaries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS for Bis(2-ethylhexyl) Isophthalate Detection
Welcome to the technical support center for the analysis of Bis(2-ethylhexyl) isophthalate using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting GC-MS parameters for this compound analysis?
A1: For trace-level analysis of this compound, a splitless injection is generally preferred to maximize sensitivity by transferring the entire sample onto the GC column.[1] A common starting point for the injector temperature is between 250-280°C.[2] A 5% phenyl-methylpolysiloxane or 5% phenyl-arylene dimethylpolysiloxane column is often recommended for the analysis of semivolatile organic compounds like isophthalates.[3] The mass spectrometer can be operated in either full scan mode for qualitative analysis and method development or Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative analysis.[1][4]
Q2: What are the main sources of background contamination for this compound?
A2: Phthalate contamination is a common issue in trace analysis due to their widespread use as plasticizers.[2] Potential sources of contamination include solvents, reagents, pipette tips, vials and caps, syringe needles, injector septa, and carrier gas lines.[2][5] Even laboratory air can be a source of phthalate contamination that absorbs onto the outer wall of the syringe needle.[5]
Q3: How can I improve the sensitivity of my GC-MS method for this compound?
A3: To enhance sensitivity, utilize Selected Ion Monitoring (SIM) mode on your mass spectrometer.[1] This mode focuses on specific ions characteristic of this compound, increasing the signal-to-noise ratio and lowering detection limits.[1] Additionally, ensure you are using a splitless injection to introduce the maximum amount of your sample into the system.[1] Proper sample preparation to concentrate the analyte and minimize matrix effects is also crucial.
Q4: My this compound peak is tailing. What are the possible causes and solutions?
A4: Peak tailing for semivolatile compounds like this compound can be caused by several factors. Active sites in the GC inlet liner or column can interact with the analyte. To address this, use a deactivated liner and a high-quality, low-bleed GC column. Cold spots in the transfer line between the GC and MS can also lead to tailing. Ensure the transfer line temperature is adequate, typically between 280-300°C.[2]
Q5: Should I use helium or an alternative carrier gas for my analysis?
A5: Helium is traditionally used as a carrier gas in GC-MS. However, due to rising costs and diminishing supplies, many labs are considering alternatives like hydrogen or nitrogen.[6] While hydrogen can be a suitable substitute, it's important to use a GC-MS system designed or adapted for its use to ensure safety and performance.[7] Some studies have shown that with the right instrumentation, hydrogen can provide satisfactory sensitivity and quantitative performance for phthalate analysis.[8]
Troubleshooting Guides
This section provides solutions in a question-and-answer format to specific issues you may encounter during your GC-MS analysis of this compound.
Problem 1: My this compound peak has disappeared or is significantly smaller than expected.
-
Possible Cause: System-level failure (e.g., no peaks at all).
-
Solution: Check for major leaks, ensure there is carrier gas flow, and verify that the MS detector is on and tuned correctly.[2]
-
-
Possible Cause: Injection issue.
-
Solution: Inspect the syringe for clogs or defects. Replace the injector septum as it may be cored or leaking.[2]
-
-
Possible Cause: Sample degradation or inefficient extraction.
-
Solution: Review your sample preparation procedure. Prepare a fresh standard to verify its integrity.[9]
-
-
Possible Cause: GC column issues.
-
Solution: The column may be contaminated, degraded, or broken.[2] Consider conditioning the column or replacing it if necessary.
-
-
Possible Cause: Active sites in the inlet.
-
Solution: Active sites in the liner can adsorb the analyte. Try using a new, deactivated liner.[2]
-
Problem 2: I am observing high background levels of phthalates in my blank injections.
-
Possible Cause: Contaminated solvents or reagents.
-
Solution: Analyze a fresh bottle of high-purity, "phthalate-free" grade solvent. If the new solvent is clean, consider filtering your working solvent.[2]
-
-
Possible Cause: Contaminated lab consumables.
-
Solution: Run a blank with just the vial and cap to test for contamination. If necessary, rinse plastic pipette tips with a clean solvent before use.[2]
-
-
Possible Cause: Contamination from the GC system.
-
Solution: Use high-temperature, low-bleed septa. Ensure that the carrier gas lines are made of copper or stainless steel, not plastic.[2] The outer wall of the syringe needle can also be a source of contamination from the lab air; implement a needle wash step with a clean solvent immediately before injection.[2][5]
-
Quantitative Data Summary
The following table summarizes typical GC-MS parameters for the analysis of this compound. These are starting points and may require optimization for your specific instrument and application.
| Parameter | Value | Notes |
| GC System | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis.[1] |
| Injector Temperature | 250 - 280 °C | A good starting range for semivolatile compounds.[2] |
| Carrier Gas | Helium or Hydrogen | Helium is traditional; hydrogen is a viable alternative with appropriate instrumentation.[6][8] |
| Flow Rate | 1 - 2 mL/min | Typical flow rate for many capillary columns. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | A common column dimension for SVOC analysis.[3] |
| Column Phase | 5% Phenyl-methylpolysiloxane | A versatile phase suitable for a wide range of semivolatile compounds.[3] |
| Oven Program | 40 °C (hold 1 min), ramp to 320 °C at 10-25 °C/min, hold 4 min | An example program; the ramp rate and hold times should be optimized for separation. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ion Source Temperature | 230 - 250 °C | A typical temperature range for the ion source. |
| Transfer Line Temperature | 280 - 300 °C | Important to prevent cold spots and peak tailing.[2] |
| Mass Analyzer | Quadrupole | Commonly used for routine analysis. |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for qualitative, SIM for quantitative analysis.[1] |
| Scan Range (Full Scan) | m/z 50-500 | A typical range to capture the parent ion and fragments. |
| SIM Ions | m/z 149, 167, 112 | Key fragment ions for this compound.[10] |
Experimental Protocols
Standard Protocol for this compound Analysis by GC-MS
This protocol outlines a general procedure. Specific details may need to be adjusted based on the sample matrix and instrumentation.
-
Sample Preparation:
-
For liquid samples (e.g., water), perform a liquid-liquid extraction using a suitable solvent like dichloromethane.[11]
-
For solid samples, an extraction method such as Soxhlet or ultrasonic extraction may be necessary.[6]
-
Concentrate the extract to a final volume of 1 mL.
-
Add an appropriate internal standard.
-
-
GC-MS System Preparation:
-
Ensure the GC-MS system is clean and free of leaks.
-
Install a suitable GC column, such as a 30m, 0.25mm ID, 0.25µm film thickness 5% phenyl-methylpolysiloxane column.[3]
-
Set the GC and MS parameters as outlined in the table above.
-
Perform a solvent blank injection to check for system contamination.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in a clean solvent.
-
The concentration range should bracket the expected concentration of the samples.
-
Inject each calibration standard and generate a calibration curve.
-
-
Sample Analysis:
-
Inject 1 µL of the prepared sample extract into the GC-MS system.
-
Acquire the data in either full scan or SIM mode.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for GC-MS analysis of this compound.
Caption: Factors influencing the optimization of GC-MS parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. s4science.at [s4science.at]
- 4. fses.oregonstate.edu [fses.oregonstate.edu]
- 5. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Modern GC-MS Is Raising the Bar in Semivolatile Organic Compounds (SVOCs) - AnalyteGuru [thermofisher.com]
- 7. hpst.cz [hpst.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C24H38O4 | CID 8733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. desline.com [desline.com]
Technical Support Center: Synthesis of Bis(2-ethylhexyl) isophthalate (DEHIP)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of Bis(2-ethylhexyl) isophthalate (DEHIP), a key compound in various industrial applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and their solutions in a straightforward question-and-answer format.
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress (e.g., by measuring the amount of water collected) and continue until the theoretical amount of water is evolved. - Optimize Temperature: Ensure the reaction is maintained at the optimal temperature for the catalyst being used (typically 150°C - 220°C).[1] - Increase Catalyst Concentration: If the reaction is slow, a modest increase in catalyst concentration can improve the reaction rate.[2] |
| Inefficient Water Removal: The presence of water can inhibit the forward reaction due to the reversible nature of esterification. | - Use a Dean-Stark Trap: If using an azeotropic solvent like toluene or xylene, ensure the Dean-Stark trap is functioning correctly to remove water. - Nitrogen Sparging: A slow stream of inert gas like nitrogen can help carry away water vapor. | |
| Suboptimal Molar Ratio: An incorrect ratio of isophthalic acid to 2-ethylhexanol can limit the formation of the diester. | - Use Excess Alcohol: Employ a molar excess of 2-ethylhexanol (e.g., a 1:2.2 to 1:2.5 molar ratio of isophthalic acid to 2-ethylhexanol) to drive the reaction towards the product.[3] | |
| Catalyst Deactivation: The catalyst may have lost its activity. | - Use Fresh Catalyst: Ensure the catalyst is not old or degraded. - Choose an Appropriate Catalyst: For high-temperature reactions, stable catalysts like titanates are preferable. | |
| Product Discoloration (Yellowing) | High Reaction Temperature: Excessive heat can lead to side reactions and the formation of colored byproducts. | - Lower Reaction Temperature: Operate at the lower end of the effective temperature range for your chosen catalyst. - Use a Milder Catalyst: Some catalysts, like sulfuric acid, are more prone to causing discoloration at high temperatures. Consider alternatives like p-toluenesulfonic acid or organometallic catalysts.[4] |
| Oxidation: The reaction mixture may be oxidizing at high temperatures. | - Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation. | |
| Presence of Impurities in Final Product | Unreacted Starting Materials: Incomplete reaction or insufficient purification. | - Ensure Complete Reaction: See "Low Yield" section. - Purification: Remove excess 2-ethylhexanol by vacuum distillation. |
| Catalyst Residue: The catalyst was not completely removed after the reaction. | - Neutralization and Washing: After the reaction, neutralize the acidic catalyst with a base (e.g., sodium carbonate solution), followed by thorough washing with water.[1] | |
| Byproduct Formation: Side reactions can lead to the formation of undesired compounds, such as bis(2-ethylhexyl) ether.[5] | - Control Reaction Conditions: Optimize temperature and catalyst choice to minimize side reactions. | |
| Phase Separation or Hazy Product | Insoluble Byproducts or Catalyst Residues: Some catalyst systems, particularly certain titanates, can form polymeric compounds that are insoluble in the product.[4] | - Proper Catalyst Selection and Handling: Use catalysts known to produce clear products. - Filtration: Filter the final product to remove any solid impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general chemical reaction for the synthesis of this compound?
A1: The synthesis is a direct esterification reaction between isophthalic acid and 2-ethylhexanol, typically catalyzed by an acid. The overall reaction is:
Isophthalic Acid + 2 * 2-Ethylhexanol ⇌ this compound + 2 * Water
Q2: What are the most common catalysts used for this synthesis?
A2: A variety of catalysts can be used, including:
-
Brønsted acids: p-Toluenesulfonic acid (p-TSA), sulfuric acid, and methane sulfonic acid (MSA).[4]
-
Organometallic catalysts: Tetrabutyl titanate or tetraisopropyl titanate are effective, especially at higher temperatures.[1][3]
-
Ionic liquids: Certain acidic ionic liquids have been shown to be effective catalysts.[6]
Q3: Why is it necessary to remove water during the reaction?
A3: The esterification reaction is reversible. Water is a product of the reaction, and its presence will shift the equilibrium back towards the reactants, thus reducing the yield of the desired ester. Continuous removal of water drives the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored in several ways:
-
Water Collection: By measuring the volume of water collected in a Dean-Stark trap, you can determine the extent of the reaction. The reaction is complete when the theoretical amount of water has been collected.
-
Acid Number Titration: Periodically taking a sample of the reaction mixture and titrating it with a standard base to determine the remaining acid content (acid number) is a common industrial method.[1][3]
Q5: What is a typical purification procedure for this compound?
A5: A standard purification procedure involves several steps:
-
Neutralization: After cooling the reaction mixture, any acidic catalyst is neutralized with a dilute basic solution, such as sodium carbonate.[1]
-
Washing: The organic layer is washed with water to remove any remaining salts and water-soluble impurities.[1]
-
Drying: The organic layer is dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]
-
Vacuum Distillation: Excess 2-ethylhexanol and other volatile impurities are removed under reduced pressure. For a high-purity product, vacuum distillation of the final ester can be performed.[1]
Q6: What safety precautions should I take when synthesizing this compound?
A6: Always consult the Safety Data Sheet (SDS) for all chemicals used.[7][8][9] General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Handling corrosive acids and hot reaction mixtures with care.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound and related compounds to provide a baseline for experimental design.
Table 1: Effect of Catalyst on Reaction Conditions and Yield
| Catalyst | Catalyst Loading (wt% of Isophthalic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid (p-TSA) | 0.5 - 1.5 | 140 - 160 | 4 - 8 | 90 - 95 |
| Methane sulfonic acid (MSA) | 0.4 - 1.0 | 140 - 160 | 3 - 6 | 92 - 97 |
| Tetrabutyl titanate | 0.1 - 0.5 | 180 - 220 | 3 - 5 | > 95 |
| Sulfuric Acid | 0.5 - 1.0 | 120 - 150 | 5 - 10 | 85 - 92 |
Note: The data presented is a synthesis of typical values found in the literature for phthalate and isophthalate esters and should be used as a starting point for optimization.
Table 2: Effect of Molar Ratio of Reactants on Yield
| Molar Ratio (Isophthalic Acid : 2-Ethylhexanol) | Temperature (°C) | Catalyst | Yield (%) |
| 1 : 2.0 | 150 | p-TSA | ~85 |
| 1 : 2.2 | 150 | p-TSA | ~92 |
| 1 : 2.5 | 150 | p-TSA | > 95 |
| 1 : 3.0 | 150 | p-TSA | > 95 |
Note: Using a larger excess of 2-ethylhexanol can increase the reaction rate but also necessitates more rigorous purification to remove the unreacted alcohol.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using p-Toluenesulfonic Acid Catalyst
Materials:
-
Isophthalic acid
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Toluene (optional, for azeotropic removal)
-
5% (w/v) Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Thermometer or thermocouple
-
Dean-Stark trap and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the heating mantle, magnetic stirrer, thermometer, Dean-Stark trap, and reflux condenser.
-
Charging Reactants: To the flask, add isophthalic acid, 2-ethylhexanol (in a 1:2.5 molar ratio), p-TSA (1% by weight of the isophthalic acid), and toluene (if used).
-
Heating and Reaction: Begin stirring and heat the mixture to reflux (approximately 140-150°C). Water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.
-
Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add the 5% sodium carbonate solution. Shake gently, venting frequently, until gas evolution ceases.
-
Washing: Remove the aqueous layer. Wash the organic layer with water, followed by a wash with brine.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.
-
Solvent and Excess Alcohol Removal: Filter off the drying agent. Remove the toluene (if used) and excess 2-ethylhexanol using a rotary evaporator under reduced pressure.
-
Final Product: The remaining liquid is crude this compound. For higher purity, it can be further purified by vacuum distillation.
Visualizations
Caption: Chemical synthesis pathway of this compound.
Caption: Experimental workflow for the synthesis and purification of DEHIP.
Caption: Troubleshooting decision tree for DEHIP synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US4007218A - Esterification reaction - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. idesapetroquimica.com [idesapetroquimica.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting poor peak resolution in HPLC analysis of plasticizers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding poor peak resolution in the High-Performance Liquid Chromatography (HPLC) analysis of plasticizers. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Troubleshooting Guide: Poor Peak Resolution
Poor peak resolution in HPLC can manifest as peak broadening, tailing, fronting, or splitting. Below is a systematic guide to troubleshooting these issues in the context of plasticizer analysis.
Problem: All peaks in the chromatogram are broad.
Broad peaks for all analytes often suggest a system-wide issue rather than a problem with a specific compound's chemistry.
| Possible Cause | Recommended Solution |
| Extra-column volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[1] |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[2][3][4] Using a guard column can help protect the analytical column.[4] |
| Poor column packing | If the column packing has settled, it can create a void at the inlet, leading to peak broadening. Replacing the column is the most effective solution.[2][5] |
| Inappropriate mobile phase flow rate | An excessively high flow rate can lead to band broadening.[2][6] Optimize the flow rate; lowering it often improves resolution but increases run time.[7] |
| Temperature fluctuations | Inconsistent column temperature can affect mobile phase viscosity and analyte retention. Use a column oven to maintain a stable temperature.[6] |
Problem: Only some peaks are broad, tailing, or fronting.
When peak shape issues are specific to certain analytes, the cause is often related to chemical interactions between the analyte, stationary phase, and mobile phase.
| Possible Cause | Recommended Solution |
| Secondary silanol interactions (Peak Tailing) | For basic plasticizers, interactions with acidic silanol groups on the silica-based stationary phase can cause tailing.[8] Lowering the mobile phase pH can suppress silanol ionization. Using a high-purity silica column or an end-capped column can also minimize these interactions. |
| Column overload (Peak Fronting or Tailing) | Injecting too much sample can saturate the column.[2][4][9] Reduce the injection volume or dilute the sample.[4][6] |
| Incompatible sample solvent | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[5] Whenever possible, dissolve the sample in the initial mobile phase.[5] |
| Inadequate mobile phase pH or buffer | For ionizable plasticizers, the mobile phase pH should be controlled to ensure a consistent ionization state. Use a buffer if necessary and ensure its concentration is adequate. |
Problem: Split peaks.
Split peaks can indicate a problem with the sample introduction or the column inlet.
| Possible Cause | Recommended Solution |
| Partially blocked frit | A blocked frit at the column inlet can cause the sample to be delivered unevenly to the stationary phase.[5] Back-flushing the column may resolve the issue. If not, the frit or the entire column may need to be replaced.[5] |
| Column void | A void in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[5] This usually requires column replacement. |
| Co-eluting compounds | What appears to be a split peak may actually be two different compounds eluting very close together. Optimize the method to improve separation, for example, by changing the mobile phase composition or gradient.[10] |
| Injector issues | Problems with the autosampler, such as a partially clogged needle or incorrect injection volume, can lead to peak splitting.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing basic plasticizers?
A1: The most common cause of peak tailing for basic compounds is the interaction with acidic silanol groups on the surface of silica-based reversed-phase columns.[8] These secondary interactions can be minimized by using a lower pH mobile phase, a high-purity silica column, or an end-capped column.
Q2: How can I improve the resolution between two closely eluting plasticizers?
A2: To improve the resolution between two peaks, you can try several approaches:
-
Optimize the mobile phase: Changing the organic solvent (e.g., acetonitrile vs. methanol) or adjusting the gradient can alter selectivity.[10][12]
-
Change the stationary phase: Using a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can provide different selectivities for plasticizers.[10]
-
Adjust the temperature: Modifying the column temperature can sometimes improve separation.[7]
-
Decrease the flow rate: A lower flow rate generally leads to better resolution, although it will increase the analysis time.[7]
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors, including:
-
Contaminated mobile phase: Ensure you are using high-purity, HPLC-grade solvents and that your mobile phase is properly degassed.[3][4]
-
Detector issues: The detector lamp may be failing, or the flow cell could be contaminated.[1]
-
System leaks: Check for any loose fittings in the system.[1]
-
Air bubbles in the pump: Degassing the mobile phase and priming the pump can help eliminate air bubbles.[1]
Q4: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A4: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs. They can be caused by:
-
Contamination: Impurities in the mobile phase, sample, or from the HPLC system itself can cause ghost peaks.[3]
-
Carryover: A previous, highly concentrated sample may not have been completely flushed from the injector or column.
-
Sample degradation: The sample may be degrading in the autosampler.
To eliminate ghost peaks, ensure the purity of your solvents, thoroughly clean the injector and column between runs, and check the stability of your sample.[3]
Quantitative Data Summary
The following tables summarize typical performance data for HPLC methods used in plasticizer analysis.
Table 1: Linearity of Response for Common Plasticizers
| Plasticizer | Concentration Range | Reference |
| Triethyl citrate | 0.5 - 5.0 mM/L | [13] |
| Acetyl triethyl citrate | 0.5 - 5.0 mM/L | [13] |
| Dibutyl sebacate | 0.5 - 5.0 mM/L | [13] |
| Triacetin | 0.5 - 5.0 mM/L | [13] |
| Diethyl phthalate | 0.005 - 0.05 mM/L | [13] |
| Di(2-ethylhexyl) phthalate (DEHP) | 0.3 - 1.5 mg/L | [9] |
Table 2: Recovery Rates from Spiked Samples
| Plasticizer | Matrix | Recovery Rate | Reference |
| Various Phthalates | Plastic Toy Material | 66 - 76% | [10] |
| DEHP and MEHP | Spiked Liver Samples | > 95% | [14] |
Experimental Protocol: Analysis of Phthalates in Plastic Toys
This protocol is a representative example for the determination of phthalate plasticizers in a polymer matrix.
1. Sample Preparation
-
Weigh approximately 0.05 g of the crushed polymer sample.[10]
-
Dissolve the sample in 5 mL of tetrahydrofuran (THF).[10]
-
Precipitate the polymer by adding 10 mL of methanol and cool for 1 hour.[10]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[15]
2. HPLC Conditions
-
Column: Phenyl-hexyl column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[10] A C18 column can also be used.[15]
-
Mobile Phase: A gradient of water (A), acetonitrile (B), and methanol (C).
-
Gradient Program: A suitable gradient to separate the target phthalates. For example, a program that varies the proportions of A, B, and C over a run time of 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 230 nm.[15]
3. Data Analysis
-
Identify and quantify the phthalates by comparing the retention times and peak areas of the sample chromatogram with those of standard solutions of known concentrations.
Visualizations
Below are diagrams illustrating logical troubleshooting workflows.
Caption: Troubleshooting workflow for broad peaks affecting all analytes.
Caption: Troubleshooting workflow for specific peak shape issues.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mastelf.com [mastelf.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. silicycle.com [silicycle.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. studylib.net [studylib.net]
- 14. academic.oup.com [academic.oup.com]
- 15. opus.govst.edu [opus.govst.edu]
Technical Support Center: Minimizing Matrix Effects in Environmental Sample Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my results?
A matrix effect is a change in the analytical signal caused by anything in the sample other than the analyte itself.[1] Components of the sample matrix can interact with the analyte, leading to either an enhancement or suppression of its signal.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of quantitative analyses, particularly in complex environmental samples like soil, water, or sediment.[3][4][5]
Q2: How can I determine if my analysis is affected by matrix effects?
You can assess the presence and magnitude of matrix effects using a post-extraction spike method.[6] This involves comparing the analytical response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank sample matrix extract at the same concentration.[5][6]
Calculation of Matrix Effect (%):
-
A value of 100% indicates no matrix effect.
-
A value > 100% indicates signal enhancement.
-
A value < 100% indicates signal suppression.
Q3: What are the common strategies to minimize or compensate for matrix effects?
There are several strategies that can be employed, which can be broadly categorized as sample preparation techniques, calibration methods, and instrumental approaches.
Common Strategies:
-
Sample Preparation:
-
Sample Dilution: A simple and effective method to reduce the concentration of interfering matrix components.[6][7][8]
-
Sample Cleanup: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove matrix interferences before analysis.[5][9][10][11][12]
-
-
Calibration Methods:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the sample matrix to compensate for matrix effects.[5][13][14]
-
Standard Addition: Known amounts of the analyte are added directly to the sample to create a calibration curve within the sample's own matrix.[1][3][15][16]
-
Internal Standards (IS): A known concentration of a compound structurally similar to the analyte is added to all samples, standards, and blanks to correct for variations in signal response.[17]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): Considered the gold standard, these are analytes with one or more atoms replaced by a heavier stable isotope, ensuring they behave nearly identically to the analyte of interest.[9][18][19]
-
Q4: When should I use the standard addition method?
The standard addition method is particularly useful for analyzing complex samples where the matrix composition is unknown or varies between samples, making it difficult to prepare matrix-matched standards.[1][15][16] It is a robust technique for correcting matrix effects because the calibration is performed in the actual sample matrix.[1][3] However, it is more time-consuming and laborious than other methods as each sample requires multiple analyses.[20][21]
Q5: What is the difference between an internal standard and a stable isotope-labeled internal standard?
While both are used to correct for analytical variability, a stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte, with the only difference being the isotopic substitution.[19] This ensures that the SIL-IS and the analyte co-elute and experience the same degree of matrix effects, leading to more accurate correction.[7][19] A standard internal standard is a structurally similar but chemically different compound, which may not perfectly mimic the behavior of the analyte in the matrix.[19]
Troubleshooting Guides
Issue: Poor reproducibility and accuracy in my quantitative results.
This is a common symptom of uncorrected matrix effects. The following decision tree can help you choose an appropriate strategy to mitigate these effects.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alpha-measure.com [alpha-measure.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. longdom.org [longdom.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. media.sciltp.com [media.sciltp.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 15. Standard addition - Wikipedia [en.wikipedia.org]
- 16. Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition | MDPI [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Isophthalate Extraction from Soil
Welcome to the technical support center for optimizing the extraction of isophthalates from soil matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance the efficiency and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting isophthalates from soil?
A1: The most prevalent methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Each method offers distinct advantages in terms of speed, efficiency, and solvent consumption.
Q2: I am experiencing low recovery of isophthalates. What are the likely causes?
A2: Low recovery can stem from several factors, including:
-
Inadequate solvent polarity: The chosen solvent may not be optimal for the specific isophthalates and soil matrix.
-
Insufficient extraction time or temperature: The extraction conditions may not be energetic enough to desorb the analytes from the soil particles.
-
Matrix effects: The soil's organic matter and mineral content can interfere with the extraction process.
-
Analyte degradation: Isophthalates can be susceptible to hydrolysis, especially under certain pH and temperature conditions.[1][2]
-
Inefficient cleanup step: Co-extracted interfering compounds may suppress the analytical signal.
Q3: How can I minimize background contamination from phthalates in my analysis?
A3: Phthalate contamination is a common issue due to their ubiquitous presence in laboratory materials. To minimize this:
-
Use glassware exclusively and avoid all plastic materials (e.g., pipette tips, containers) where possible.[3]
-
Thoroughly clean all glassware with a solvent known to be free of phthalates.
-
Run procedural blanks to identify and quantify background levels of contamination.
-
Use high-purity solvents and reagents.
-
Be mindful of potential contamination from laboratory air; keep samples covered whenever possible.
Q4: What is the "matrix effect" and how can I mitigate it?
A4: The matrix effect refers to the alteration of the analytical signal (suppression or enhancement) of the target analyte due to co-extracted compounds from the sample matrix.[4][5][6] In soil analysis, humic acids and other organic matter are common sources of matrix effects. To mitigate this:
-
Use a matrix-matched calibration: Prepare your calibration standards in an extract of a blank soil sample that is similar in composition to your analytical samples.
-
Employ an effective cleanup step: Techniques like dispersive solid-phase extraction (dSPE) in the QuEChERS method can remove many interfering compounds.
-
Use an internal standard: An isotopically labeled analogue of your target isophthalate can help to correct for signal suppression or enhancement.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of isophthalates from soil.
// Nodes start [label="Problem: Low Isophthalate Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="1. Check Extraction Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; check_params [label="2. Evaluate Extraction Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; check_matrix [label="3. Investigate Matrix Effects", fillcolor="#FBBC05", fontcolor="#202124"]; check_cleanup [label="4. Assess Cleanup Step", fillcolor="#FBBC05", fontcolor="#202124"]; check_hydrolysis [label="5. Consider Analyte Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"];
solution_solvent [label="Solution:\n- Test solvents of varying polarities (e.g., acetonitrile, ethyl acetate, hexane mixtures).\n- Consult literature for optimal solvents for target isophthalates.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_params [label="Solution:\n- Increase extraction time.\n- Increase temperature (for MAE/SFE).\n- Increase sonication power (for UAE).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_matrix [label="Solution:\n- Use matrix-matched calibration standards.\n- Employ an internal standard.\n- Dilute the sample extract.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_cleanup [label="Solution:\n- Optimize dSPE sorbents (e.g., PSA, C18, GCB).\n- Ensure proper conditioning of SPE cartridges.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_hydrolysis [label="Solution:\n- Control pH of the extraction solvent.\n- Avoid excessively high temperatures.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_solvent; start -> check_params; start -> check_matrix; start -> check_cleanup; start -> check_hydrolysis;
check_solvent -> solution_solvent [label="Sub-optimal\npolarity"]; check_params -> solution_params [label="Insufficient\nenergy"]; check_matrix -> solution_matrix [label="Signal\nsuppression"]; check_cleanup -> solution_cleanup [label="Interference\nnot removed"]; check_hydrolysis -> solution_hydrolysis [label="Degradation\noccurring"]; }
Caption: General workflow for Ultrasound-Assisted Extraction (UAE).
Methodology:
-
Sample Preparation: Weigh 5 g of homogenized and sieved soil into a glass centrifuge tube.
-
Solvent Addition: Add 10 mL of an appropriate extraction solvent mixture (e.g., 1:1 v/v acetone:hexane).
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean collection tube.
-
(Optional) Re-extraction: For improved recovery, the soil residue can be re-extracted with a fresh portion of solvent.
-
Concentration: Combine the supernatants and concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The final extract is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Microwave-Assisted Extraction (MAE)
dot
Caption: General workflow for Microwave-Assisted Extraction (MAE).
Methodology:
-
Sample Preparation: Weigh 2 g of homogenized soil into a microwave extraction vessel.
-
Solvent Addition: Add 20 mL of acetonitrile to the vessel. [7]3. Microwave Program: Seal the vessel and place it in the microwave extractor. A typical program would be to ramp to 100°C over 5 minutes and hold for 15 minutes.
-
Cooling: Allow the vessel to cool to room temperature before opening.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.
-
Analysis: The extract is ready for direct injection or can be concentrated if necessary.
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
dot
Caption: General workflow for QuEChERS extraction.
Methodology:
-
Sample Hydration: For dry soil, weigh 10 g into a 50 mL centrifuge tube and add 7 mL of water. Allow to hydrate for 30 minutes. [8]2. Extraction: Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute. [8]3. Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl) and shake for another minute. [9][10]4. Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. [8]5. Dispersive SPE Cleanup: Transfer a portion of the acetonitrile supernatant to a dSPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) for removing organic acids and C18 for removing nonpolar interferences).
-
Final Centrifugation: Vortex the dSPE tube and centrifuge.
-
Analysis: The resulting supernatant is ready for analysis.
Protocol 4: Supercritical Fluid Extraction (SFE)
dot
Caption: General workflow for Supercritical Fluid Extraction (SFE).
Methodology:
-
Sample Preparation: Mix the soil sample with a drying agent like anhydrous sodium sulfate and pack it into the SFE extraction cell.
-
SFE Parameters: Place the cell into the SFE system. Use supercritical CO₂ as the primary fluid. For more polar isophthalates, a modifier such as methanol may be added. Typical conditions are pressures of 150-350 atm and temperatures of 50-100°C.
-
Extraction Modes: The extraction typically involves a static phase (the cell is pressurized and held for a period) followed by a dynamic phase (fresh supercritical fluid continuously flows through the cell).
-
Analyte Collection: The extracted analytes are collected by depressurizing the supercritical fluid into a collection vial containing a small amount of solvent or onto a solid-phase trap.
-
Analysis: The collection solvent is then concentrated and analyzed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. usab-tm.ro [usab-tm.ro]
- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Addressing instrument contamination when measuring low-level plasticizers.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering plasticizer contamination during low-level analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of phthalate and other plasticizer contamination in a laboratory?
A1: Phthalates and other plasticizers are ubiquitous and can be introduced at nearly any stage of the analytical process. The most common sources include:
-
Solvents and Reagents: Even high-purity solvents can contain low levels of plasticizers. Methylene chloride, ethyl acetate, and acetone are common culprits.[1]
-
Laboratory Consumables: Plastic items are a primary source of contamination. Significant leaching has been observed from pipette tips, plastic syringes, filter holders, sample vials and caps, and Parafilm.[1][2][3]
-
Glassware: Improperly cleaned glassware can retain plasticizer residues. New glassware may also have coatings that contain these compounds.[1]
-
Laboratory Equipment: Tubing (especially PVC), solvent inlet frits (stones) used in HPLC systems, and components of automated extraction systems are known to leach plasticizers.[1][4]
-
Laboratory Environment: Plasticizers are present in laboratory air and dust, originating from flooring, paints, cables, and other building materials. This airborne contamination can settle on surfaces and enter samples.[1][5]
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a significant source of phthalate contamination.[1]
-
Water Purification Systems: Deionized (DI) water systems may use plastic tanks or tubing that can leach phthalates into the purified water.[4]
Q2: I see consistent, unexpected peaks in my blanks and samples. Could these be plasticizers?
A2: Yes, this is a classic sign of plasticizer contamination. Phthalates are semi-volatile compounds that can accumulate in the GC injector port or LC system and be released slowly during subsequent runs, leading to "ghost peaks".[1] If these peaks appear consistently across blanks, it points to a systematic source of contamination from your solvents, consumables, or instrument.
Q3: Are there "cleaner" plastics I can use to minimize contamination?
A3: While no plastic is entirely free of potential leachables, some are better than others. Polypropylene (PP) and high-density polyethylene (HDPE) are generally considered better choices. However, even these can be sources of contamination, not from the polymer itself, but from additives used during manufacturing like mold release agents (e.g., oleamide) or disinfectants.[2][6] Whenever possible, substituting plastic with high-quality borosilicate glass is the best practice.[7]
Q4: How can my choice of solvents affect plasticizer leaching?
A4: The type of solvent and the duration of contact can significantly impact the degree of leaching. Organic solvents, especially non-polar ones, are more aggressive at extracting plasticizers from materials.[5] For example, storing alcoholic beverages in plastic containers poses a particular risk because ethanol provides good solubility for phthalate esters (PAEs).[5] Acidic additives, like formic acid, can also promote the transfer of plasticizers from consumables like pipette tips into your sample.[8]
Troubleshooting Guide
Issue: High background of plasticizers detected in analytical blanks.
Troubleshooting Steps:
-
Isolate the Source: The first step is to systematically identify the source of the contamination. A logical workflow can help pinpoint the issue.
Diagram 1: Systematic workflow for troubleshooting high plasticizer background. -
Check Solvents and Water: Use high-purity, LC-MS grade solvents pre-filtered by the manufacturer.[7] Store them in borosilicate glass reservoirs, not in the original shipping bottles or plastic containers.[7] Test your deionized water source, as storage tanks can be a source of contamination.[4]
-
Evaluate Consumables:
-
Pipette Tips: Even tips made from polypropylene can be contaminated from packaging or storage boxes.[2]
-
Syringes: Plastic syringes can leach DMP, DBP, and DEHP. Use glass syringes for sample handling and transfer whenever possible.[2]
-
Filters: Syringe filters, especially those made of PTFE or cellulose acetate, can be a significant source of phthalates.[2][3] If filtration is necessary, pre-rinse the filter with a solvent to reduce extractables.[9]
-
Vials and Caps: Use vials and caps known to be low in plasticizers. Avoid caps with paper liners or septa containing adhesives that can contaminate your sample.[10]
-
-
Inspect the Instrument:
-
Tubing: Replace any PVC tubing in your system with PEEK or stainless steel.
-
Solvent Frits: Solvent inlet filters (stones) can leach plasticizers over time. Rinse new frits thoroughly with a high-purity solvent like methanol or methylene chloride.[4]
-
Injector/Inlet: For GC analysis, the inlet is a common place for phthalates to accumulate. Regularly clean or replace the injector liner and septum.[1]
-
Issue: Ghost peaks appearing in chromatograms.
Troubleshooting Steps:
-
Perform a System Bake-out (GC): For gas chromatography systems, bake out the column at the manufacturer's recommended maximum temperature to strip it of contaminants.[1]
-
Flush the System (LC): For liquid chromatography systems, flush the entire system with a strong, organic solvent like isopropanol or methanol.[7][9]
-
Run Solvent Blanks: After any maintenance, run multiple solvent blanks to ensure the ghost peaks are gone before analyzing real samples.[1]
-
Check the Syringe (GC-MS): The outer surface of a GC-MS syringe needle can absorb airborne phthalates. Ensure the autosampler's needle wash function is effective and uses a clean, phthalate-free solvent.[1]
Quantitative Data on Plasticizer Leaching
The following table summarizes reported levels of plasticizer leaching from various laboratory consumables. These values can vary based on the manufacturer, specific product line, and testing conditions.
| Contamination Source | Plasticizer Detected | Reported Leaching Level | Reference |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | Max: 0.36 µg/cm² | [2][3] |
| Pipette Tips | Diisononyl phthalate (DINP) | Max: 0.86 µg/cm² | [2][3] |
| Plastic Syringes | DMP, DBP, DEHP | Present in mobile phase after 30 min contact | [2] |
| PTFE Syringe Filter | Dibutyl phthalate (DBP) | Max: 2.49 µg/cm² | [2][3] |
| Regenerated Cellulose Filter | Dibutyl phthalate (DBP) | Max: 0.61 µg/cm² | [2][3] |
| Cellulose Acetate Filter | Dimethyl phthalate (DMP) | Max: 5.85 µg/cm² | [2][3] |
| Parafilm® | Diethylhexyl phthalate (DEHP) | Up to 0.50 µg/cm² | [2][3] |
Experimental Protocols
Protocol 1: General Glassware Cleaning for Low-Level Analysis
This protocol is designed to minimize background contamination from glassware.[11]
-
Initial Wash: Wash glassware thoroughly with a mild, non-alkaline, phosphate-free laboratory detergent. Use a brush to remove any particulate matter.
-
Tap Water Rinse: Rinse thoroughly with hot tap water.
-
Solvent Rinse: Rinse with a high-purity solvent such as acetone or methanol to remove organic residues.
-
Deionized Water Rinse: Rinse multiple times with ultrapure (18 MΩ·cm) water.
-
Acid Wash (Optional, for stubborn contamination): For aggressive cleaning, sonicate glassware in a 10% nitric acid solution, followed by thorough rinsing with ultrapure water until the pH is neutral.
-
Drying: Allow glassware to air dry in a clean environment (e.g., a laminar flow hood) or dry in an oven at a high temperature.
-
Final Bake-Out: For the most critical applications, bake the glassware in a furnace at 380-400°C for several hours.[11]
-
Storage: After cooling, immediately cover openings with pre-cleaned aluminum foil (rinsed with hexane or acetone) and store in a clean, dust-free cabinet.[1][11]
Note: Never wash critical glassware in a household or general laboratory dishwasher, as detergents and rinse aids are major sources of contamination. Do not use plastic film (e.g., Parafilm) to cover glassware during storage.
Protocol 2: Pre-Cleaning Pipette Tips to Reduce Contamination
This procedure can help flush contaminants from disposable plastic pipette tips immediately before use.[8]
-
Decant a small amount of your sample diluent or a clean solvent (compatible with your sample) into a clean glass beaker.
-
Aspirate and dispense a full volume of the liquid from the beaker with the pipette tip.
-
Discard the liquid.
-
Repeat steps 2 and 3 at least three times.
-
The flushed tip is now ready to be used for adding the solution to your sample.
Contamination Prevention Workflow
Adopting a proactive approach to contamination control is the most effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Phthalates: The Main Issue in Quality Control in the Beverage Industry [mdpi.com]
- 6. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 7. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 8. support.waters.com [support.waters.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bis(2-ethylhexyl) isophthalate (DEHIP) Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the stability and integrity of your Bis(2-ethylhexyl) isophthalate (DEHIP) analytical standards during experimental use.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for DEHIP analytical standards?
To maintain the integrity and stability of this compound (DEHIP) analytical standards, it is recommended to store them under refrigerated conditions, typically between 2°C and 10°C.[1] The standards should also be protected from direct sunlight. For long-term storage, some suppliers suggest temperatures as low as -20°C, which can extend the stability for up to a year.[1] Always refer to the certificate of analysis provided by the manufacturer for specific storage instructions.
2. My DEHIP standard solution is showing a decrease in concentration over time. What could be the cause?
A decrease in the concentration of your DEHIP standard solution is likely due to degradation. The primary degradation pathway for esters like DEHIP is hydrolysis.[2] This reaction can be catalyzed by the presence of acidic or basic residues in your solvent or on your glassware. Even trace amounts of water in the solvent can contribute to hydrolysis over time. To minimize this, use high-purity, dry solvents (e.g., acetonitrile) and ensure all glassware is thoroughly cleaned and dried.
3. I am observing peak splitting or tailing in my HPLC chromatogram for the DEHIP standard. What are the possible reasons?
Peak splitting or tailing in HPLC analysis of DEHIP can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Try diluting your standard.
-
Injection Solvent Mismatch: If the solvent used to dissolve your standard is significantly stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your standard in the initial mobile phase.
-
Column Contamination or Degradation: Active sites on the column due to contamination or degradation of the stationary phase can interact with the analyte, causing tailing. Flushing the column or replacing it may be necessary.
-
System Voids: Voids in the column or poorly connected tubing can also lead to peak splitting. Ensure all fittings are secure and the column is properly packed.
4. Unknown peaks are appearing in the chromatogram of my DEHIP standard. What is their likely origin?
The appearance of new peaks suggests the formation of degradation products. For DEHIP, the most probable degradation products are:
-
Mono(2-ethylhexyl) isophthalate: Formed by the hydrolysis of one of the ester linkages.
-
Isophthalic acid: Formed by the hydrolysis of both ester linkages.[3]
-
Photodegradation products: Exposure to UV light can lead to the formation of various byproducts, including hydroxylated compounds and ring-opening products.[1]
Contamination from laboratory equipment, such as plasticizers leaching from tubing or containers, can also introduce unknown peaks.[4][5][6][7]
Troubleshooting Guides
Issue 1: Baseline Drift or Noise in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and HPLC-grade water. Degas the mobile phase thoroughly. |
| Detector Lamp Issue | Check the detector lamp's energy. Replace if it is nearing the end of its lifespan. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
| Air Bubbles in the System | Purge the pump and detector to remove any trapped air bubbles. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. If using a gradient, check the pump's proportioning valves. |
| Fluctuating Flow Rate | Check for leaks in the pump and fittings. Calibrate the pump flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Temperature Variations | Use a column oven to maintain a consistent temperature. |
Quantitative Data Summary
While specific quantitative stability data for DEHIP is limited in publicly available literature, the stability of phthalate esters is known to be influenced by temperature, pH, and light. The following table provides a general overview of expected stability based on data from related compounds and general chemical principles.
| Condition | Parameter | Expected Effect on DEHIP Stability | General Recommendation |
| Temperature | Increased Temperature | Accelerates degradation rate. | Store standards at recommended refrigerated temperatures (2-10°C). |
| pH | Acidic or Basic Conditions | Catalyzes hydrolysis, leading to faster degradation. | Use neutral, high-purity solvents. Avoid acidic or basic contaminants. |
| Light | UV Exposure | Induces photodegradation, forming various byproducts. | Store standards in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of DEHIP
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[8][9][10][11][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of DEHIP in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of DEHIP in an oven at 105°C for 48 hours. Dissolve the stressed sample in the solvent to the target concentration.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
Calculate the percentage of degradation.
-
Assess the peak purity of the main DEHIP peak to ensure no co-eluting degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
The following is a starting point for developing a stability-indicating HPLC-UV method for DEHIP.[5][14][15][16][17]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a higher water percentage and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of DEHIP in the presence of its degradation products.
Visualizations
Caption: Workflow for DEHIP stability testing.
Caption: Troubleshooting HPLC peak shape issues.
Caption: Potential degradation pathway of DEHIP.
References
- 1. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accustandard.com [accustandard.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pjoes.com [pjoes.com]
- 17. Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler [mdpi.com]
Technical Support Center: Optimization of Direct On-column Preconcentration for DEHP Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing direct on-column preconcentration for the analysis of Di(2-ethylhexyl) phthalate (DEHP).
Frequently Asked Questions (FAQs)
Q1: What is direct on-column preconcentration and when should I use it for DEHP analysis?
A1: Direct on-column preconcentration is a large volume injection technique where a liquid sample is introduced directly onto the front of a gas or liquid chromatography column. This technique is particularly useful for trace analysis of semi-volatile compounds like DEHP in clean matrices, such as drinking water. It enhances sensitivity by introducing a larger mass of the analyte into the system, which can lower detection limits.[1][2][3]
Q2: What is a retention gap and why is it crucial for direct on-column preconcentration in GC?
A2: A retention gap is a short piece of uncoated, deactivated fused silica tubing connected between the injector and the analytical column.[4][5][6] Its primary role is to provide a surface for the sample solvent to evaporate without affecting the stationary phase of the analytical column. This allows for a focusing effect of the analytes into a narrow band before they enter the analytical column, which is essential for maintaining good peak shape with large volume injections.[4][5]
Q3: What are the key parameters to optimize for direct on-column preconcentration of DEHP?
A3: The most critical parameters to optimize include:
-
Injection Volume: This will depend on the concentration of DEHP in your sample and the capacity of your retention gap.
-
Injection Speed: A slow injection speed is often necessary to allow for controlled solvent evaporation.[6]
-
Initial Oven Temperature: The initial oven temperature should typically be set below the boiling point of the sample solvent to facilitate the solvent focusing effect.[7][8]
-
Solvent Type: The choice of solvent can significantly impact peak shape. The solvent should be compatible with the stationary phase.[7][9]
-
Carrier Gas Flow Rate: The flow rate will influence the speed of solvent evaporation and the transfer of DEHP onto the analytical column.
Q4: Can I use direct on-column preconcentration for complex matrices?
A4: Direct on-column preconcentration is best suited for relatively clean samples. Injecting large volumes of complex matrices can lead to contamination of the retention gap and the analytical column, which can cause peak shape issues and reduce column lifetime.[4][10] For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) is recommended prior to analysis.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My DEHP peak is tailing or fronting after direct on-column preconcentration. What are the possible causes and solutions?
| Potential Cause | Recommended Action |
| Active Sites in the System | Phthalates can interact with active sites in the GC inlet or at the head of the column.[9] Use a fresh, deactivated liner and trim a small portion of the column.[9] For HPLC, ensure the column is not degraded. |
| Column Overload | The amount of DEHP injected is saturating the column.[9][11] Dilute the sample and reinject. |
| Incompatible Solvent | The sample solvent may not be compatible with the stationary phase, leading to poor focusing.[7] If possible, dissolve the sample in a solvent that is more compatible with the column's stationary phase. |
| Incorrect Initial Oven Temperature (GC) | If the initial oven temperature is too high, the solvent may evaporate too quickly, leading to poor analyte focusing.[8] Set the initial oven temperature below the boiling point of the solvent. |
| Injection Volume Too Large for Retention Gap (GC) | The volume of the injected sample exceeds the capacity of the retention gap, causing the liquid to flood onto the analytical column. Use a larger retention gap or reduce the injection volume. |
Problem 2: Poor Reproducibility
Question: I am observing inconsistent peak areas for DEHP between injections. What could be the cause?
| Potential Cause | Recommended Action |
| Injector Variability | Air bubbles in the syringe or a leaking syringe can lead to inconsistent injection volumes. Visually inspect the syringe and perform a leak check. |
| Inlet Leaks (GC) | A leak at the septum or other inlet fittings can cause variable sample transfer. Use an electronic leak detector to check for leaks. |
| Sample Evaporation | If samples are left in the autosampler for an extended period, solvent evaporation can concentrate the sample. Ensure vials are properly capped and minimize the time samples spend in the autosampler before injection. |
| Inconsistent Injection Speed | Manual injections can lead to variability. If possible, use an autosampler with a controlled injection speed. |
Problem 3: No Peak or Significantly Reduced Peak Area
Question: My DEHP peak has disappeared or is much smaller than expected. What should I check?
| Potential Cause | Recommended Action |
| Syringe Issue | The syringe may be clogged or broken. Inspect and clean or replace the syringe.[8] |
| Incorrect Column Installation | If the column is not installed correctly in the injector or detector, the sample may not reach the detector.[7] Reinstall the column according to the manufacturer's instructions. |
| Column Contamination | Severe contamination can lead to irreversible adsorption of DEHP. Bake out the column at a high temperature (within the column's limits). If this does not resolve the issue, the column may need to be replaced.[9] |
| Detector Malfunction | Ensure the detector is turned on and operating correctly. Check detector parameters and connections.[7] |
| Analyte Degradation | DEHP may degrade in the injector if the temperature is too high. Optimize the injector temperature. |
Data Presentation
Table 1: Recommended Starting Parameters for Direct On-column Preconcentration of DEHP (GC-MS)
| Parameter | Recommended Value | Notes |
| Injection Volume | 10 - 100 µL | Dependent on sample concentration and retention gap dimensions. Optimization is required. |
| Injection Speed | Slow (e.g., 1-5 µL/s) | Allows for controlled solvent evaporation.[6] |
| Retention Gap | 1-5 m x 0.32 or 0.53 mm i.d. | Deactivated fused silica. The polarity should be compatible with the solvent.[4][12] |
| Initial Oven Temp. | 10-15°C below solvent boiling point | Critical for solvent focusing effect.[6] |
| Oven Temp. Program | Initial hold for solvent evaporation, then ramp to final temperature | The hold time and ramp rate need to be optimized for your specific application. |
| Carrier Gas | Helium or Hydrogen | |
| Carrier Gas Flow | 1-2 mL/min | |
| Injector Temperature | Follows oven temperature (for on-column injection) |
Table 2: HPLC Parameters for DEHP Analysis with Direct On-column Preconcentration
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | [2][3] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | [2][3] |
| Flow Rate | 1.0 mL/min | [2][3] |
| Injection Volume | Up to several mL (with appropriate pre-column) | [2][3] |
| Detection | UV (225 nm or 280 nm) | [2][3] |
| Limit of Detection | 0.1 µg/L | [2][3] |
| Limit of Quantification | 0.3 µg/L | [2][3] |
| RSD at 0.3 µg/L | 20% | [2][3] |
| RSD at 10 µg/L | 6% | [2][3] |
Experimental Protocols
Protocol 1: GC-MS with Direct On-column Preconcentration
This protocol provides a general framework. Optimization is required for your specific instrumentation and sample matrix.
-
System Preparation:
-
Install a deactivated retention gap (e.g., 2 m x 0.53 mm i.d.) between the on-column injector and the analytical column (e.g., a 5% phenyl-methylpolysiloxane column). Ensure all connections are leak-free.[4][12]
-
Condition the column according to the manufacturer's instructions.
-
Perform a blank run with the solvent to ensure the system is free of contamination. Phthalates are common contaminants, so meticulous cleaning of all glassware and use of high-purity solvents is essential.[9]
-
-
Sample Preparation:
-
For clean water samples, filtration through a 0.45 µm filter may be sufficient.
-
For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup is recommended.
-
-
GC-MS Parameters (Starting Point):
-
Injector: On-column.
-
Injection Volume: Start with 10 µL.
-
Injection Speed: 2 µL/s.
-
Oven Program:
-
Initial Temperature: 50°C (or 10-15°C below the boiling point of your solvent).
-
Initial Hold: 2 minutes (adjust based on injection volume and solvent).
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C.
-
Final Hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic DEHP ions (e.g., m/z 149, 167, 279).
-
-
-
Analysis and Optimization:
-
Inject a known concentration of a DEHP standard to verify system performance and retention time.
-
Inject the prepared sample.
-
If peak shape is poor, optimize the initial oven temperature, hold time, and injection speed.
-
If sensitivity is insufficient, incrementally increase the injection volume, ensuring the retention gap capacity is not exceeded.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor DEHP peak shape.
Caption: Workflow for DEHP analysis by direct on-column preconcentration.
References
- 1. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Using Guard Columns and Retention Gaps in GC (Part 1) [restek.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. GC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. glsciences.eu [glsciences.eu]
- 10. gcms.cz [gcms.cz]
- 11. How sample concentration can affect peak shape in OMNISEC data | Malvern Panalytical [malvernpanalytical.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Plasticizer Leaching from Labware
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, identify, and mitigate issues related to plasticizer leaching from laboratory consumables.
Frequently Asked Questions (FAQs)
Q1: What are plasticizers and why are they added to labware?
A1: Plasticizers are additives incorporated into plastic materials to enhance their flexibility, durability, and workability.[1][2] In their pure form, some polymers like polyvinyl chloride (PVC) are hard and brittle.[3] Adding plasticizers allows for the manufacturing of a wide range of flexible labware, including tubing, containers, and bags.[3][4]
Q2: What is plasticizer leaching?
A2: Plasticizer leaching is the process where these additives migrate out of the plastic matrix and into the surrounding environment, such as your experimental samples, solvents, or cell culture media.[2][5] This occurs because plasticizers are not chemically bonded to the polymer chains and can diffuse out over time.[2][6]
Q3: Which common lab plastics are most likely to contain plasticizers?
A3: Polyvinyl chloride (PVC) is the most common plastic that contains significant amounts of plasticizers to make it flexible.[1][7] Other plastics like polypropylene (PP), polyethylene (PE), and polystyrene (PS) are naturally more flexible and generally do not require plasticizers, though they may contain other additives like slip agents or biocides that can also leach.[5][8][9]
Q4: What are the most common types of plasticizers found in labware?
A4: Phthalate esters are the most widely used class of plasticizers.[1][10] Common examples include:
Alternatives to phthalates are also used, such as:
-
Adipates and Sebacates[7]
-
Citrate-based plasticizers[1]
-
Trimellitates[11]
-
Dioctyl terephthalate (DOTP)[12]
Q5: What factors influence the rate of plasticizer leaching?
A5: Several factors can accelerate plasticizer leaching:
-
Temperature: Higher temperatures increase the mobility of plasticizer molecules, leading to increased leaching.[13][14][15]
-
Contact Time: The longer a solvent or sample is in contact with the plastic, the more leaching can occur.[2]
-
Solvent Type: Lipophilic (oily or fatty) and organic solvents are particularly effective at extracting plasticizers.[4][6][16]
-
pH: The pH of the solution can also affect the rate of leaching.[2][17]
-
Mechanical Stress: Physical stress on the plastic can increase the rate of diffusion.[2][6]
Q6: How can leached plasticizers compromise experimental results?
A6: Leached plasticizers can introduce significant variability and errors in experiments.[5] They can:
-
Act as endocrine disruptors, interfering with hormone-related assays.[2]
-
Exhibit cytotoxic effects, impacting cell viability and proliferation in cell-based assays.[5]
-
Inhibit or activate enzymes, leading to inaccurate results in enzymatic assays.[5]
-
Interfere with receptor signaling pathways.[5]
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Appear as contaminant peaks in sensitive analytical techniques like GC-MS and HPLC, complicating data analysis.[11]
Q7: What are the best practices to prevent or minimize plasticizer leaching?
A7: To minimize leaching, consider the following strategies:
-
Material Selection: Whenever possible, opt for labware made from materials that do not contain plasticizers, such as glass, stainless steel, or fluoropolymers (e.g., PTFE, FEP).[18][19] For other plastics, choose high-purity grades that are certified to be free of plasticizers, slip agents, and biocides.[5]
-
Chemical Compatibility: Always check the chemical compatibility of the plastic with the solvents and reagents you are using.[20][21] Avoid using plastics with chemicals rated as "Not Recommended."[20]
-
Temperature Control: Avoid heating plasticware unless it is explicitly rated for those temperatures. Store solutions in plastic containers at room temperature or refrigerated when possible.[13][14]
-
Pre-washing/Rinsing: Rinsing plasticware with a solvent that is compatible with the plastic but can also solubilize plasticizers (e.g., ethanol, followed by a final rinse with deionized water or your experimental buffer) can help remove surface-level contaminants. Ensure the rinsing solvent will not interfere with your downstream application.
-
Minimize Contact Time: Reduce the duration that solvents and samples are stored in plastic containers.
Troubleshooting Guides
Problem: I'm seeing unexpected peaks in my chromatography (GC/LC-MS) analysis.
| Possible Cause | Troubleshooting Steps |
| Plasticizer Leaching from Consumables | 1. Run a Blank: Analyze the solvent that was in contact with the plasticware (e.g., centrifuge tubes, pipette tips, vials) to see if the contaminant peaks are present. |
| 2. Review Your Workflow: Identify all plastic components that come into contact with your sample and solvents. This includes collection tubes, pipette tips, vial caps with septa, and tubing. | |
| 3. Switch to Alternatives: Re-run the experiment using glass or polypropylene vials and labware. Use pipette tips from a manufacturer that certifies them as free of plasticizers and other additives.[8] | |
| 4. Consult Mass Spectra Libraries: Compare the mass spectrum of the unknown peak to libraries for common plasticizers like DEHP, DINP, and other phthalates. |
Problem: My cell cultures are showing low viability, slow growth, or unexpected phenotypic changes.
| Possible Cause | Troubleshooting Steps |
| Cytotoxic Leachables | 1. Test for Leachates: Culture cells in media that has been pre-incubated in the suspect plasticware (e.g., flasks, plates, serological pipettes) and compare their growth and morphology to cells grown in media from a glass container. |
| 2. Switch to Cell Culture-Treated Ware: Use high-quality plasticware specifically tested and certified for cell culture applications. These are often made from polystyrene or other polymers less associated with plasticizer leaching.[21] | |
| 3. Consider Glassware: For storage of media and reagents, use sterile glass bottles.[18] |
Quantitative Data on Plasticizer Leaching
The following table summarizes data from a study on the leaching of Di(2-ethylhexyl) phthalate (DEHP) from PVC blood bags into bovine calf serum over five days.
| Time (Days) | DEHP Leached (mg per gram of bag material) |
| 1 | ~1.1 |
| 5 | ~3.3 |
| Data from a study on PVC blood platelet bags demonstrates a significant increase in DEHP leaching over time when in contact with a serum solution.[22] |
Another study investigating DEHP leaching from PVC infusion sets into lipid emulsions at different temperatures found that higher temperatures significantly increased the amount of leached plasticizer.[15] At 32°C and 37°C, the amount of DEHP leached could exceed the recommended maximum exposure amount set by the European Union.[15]
Experimental Protocols
Protocol: General Method for Detecting Leachable Plasticizers via GC-MS
This protocol provides a generalized method to quantify plasticizer leaching from labware into a solvent.
Objective: To quantify the amount of plasticizer that leaches from a polymer sample into a simulant fluid.[23]
Materials:
-
Labware to be tested (e.g., cut into standardized pieces for consistent surface area).[23]
-
High-purity simulant solvent (e.g., hexane, ethanol/water mixture, or your specific experimental solvent).[23]
-
Clean glassware (beakers, flasks) rinsed with a suitable solvent to remove contaminants.[23]
-
Internal standard solution (e.g., a deuterated analog of the suspected plasticizer).[23]
-
Gas Chromatograph with Mass Spectrometer (GC-MS).[23]
Procedure:
-
Sample Preparation: If possible, cut the plastic labware into standardized sizes to ensure a consistent surface area-to-volume ratio.[23]
-
Extraction/Leaching: Place a known weight of the plastic sample into a clean glass container. Add a specific volume of the chosen simulant solvent, ensuring the sample is fully immersed.[23]
-
Incubation: Seal the container and incubate the sample at a controlled temperature for a defined period (e.g., 24 or 72 hours). Agitation may be applied to simulate use conditions.[23]
-
Sample Collection: After incubation, carefully remove the plastic sample from the solvent.
-
Internal Standard Spiking: Spike the solvent with a known amount of the internal standard.[23]
-
Analysis: Analyze the solvent using a validated GC-MS method. Create a calibration curve with known concentrations of the target plasticizer to quantify the amount that leached from the sample.[23]
Visualizations
Caption: Factors accelerating plasticizer leaching from labware.
Caption: Workflow for selecting labware to minimize leaching risk.
Caption: Hypothetical pathway of endocrine disruption by a leached plasticizer.
References
- 1. What is the Most Common Plasticizer?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Plasticizers: Classifications, Examples, Benefits, Uses, and Regulations - Total Connection Logistic Services Inc. [totalconnection.com]
- 4. rdworldonline.com [rdworldonline.com]
- 5. Preventing Leachable Plastic from Disrupting Bioassays | The Scientist [the-scientist.com]
- 6. Plasticizer Leaching → Area → Sustainability [product.sustainability-directory.com]
- 7. Plasticizer - Wikipedia [en.wikipedia.org]
- 8. Leachables: Minimizing the Influence of Plastic Consumables in the Lab - Eppendorf do Brasil [eppendorf.com]
- 9. Plastic Material Selection | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
- 13. reddit.com [reddit.com]
- 14. What Is the Effect of Temperature on Plasticizer Performance?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. oaepublish.com [oaepublish.com]
- 18. Reduce plastic waste in the lab - Blog LubioScience [lubio.ch]
- 19. fibonaccimd.com [fibonaccimd.com]
- 20. gmpplastic.com [gmpplastic.com]
- 21. How to Choose Laboratory Plasticware With the Right Chemical Compatibility [fishersci.co.uk]
- 22. Leaching of plasticizers from and surface characterization of PVC blood platelet bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Refining the Separation of Bis(2-ethylhexyl) Isophthalate and Its Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the separation of Bis(2-ethylhexyl) isophthalate (DEHIP) from its common isomers, Bis(2-ethylhexyl) phthalate (DEHP) and Bis(2-ethylhexyl) terephthalate (DEHTP).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating DEHIP from its ortho- (DEHP) and para- (DEHTP) isomers?
The primary challenge lies in the structural similarity of these isomers. They share the same molecular weight and formula (C24H38O4), leading to very similar physicochemical properties such as boiling point and polarity. This often results in co-elution or poor resolution in chromatographic separations.
Q2: Which analytical technique is generally preferred for separating these isomers: HPLC or GC?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable methods.
-
GC coupled with Mass Spectrometry (GC-MS) often provides high chromatographic resolution for phthalate isomers. However, due to their high boiling points, specialized high-temperature GC conditions may be necessary to prevent peak broadening and ensure elution.
-
HPLC, particularly with a UV or MS detector, is also widely used and can be advantageous as it avoids the need for high-temperature vaporization, which can be problematic for thermally sensitive compounds. Method development in HPLC can focus on exploiting subtle differences in polarity and shape through column and mobile phase selection.
Q3: What type of HPLC column is most effective for separating DEHIP and its isomers?
While standard C18 columns are a common starting point in reversed-phase HPLC, a Phenyl-Hexyl column often provides superior resolution for aromatic isomers like phthalates. The phenyl stationary phase offers alternative selectivity through π-π interactions with the aromatic rings of the analytes, which can enhance the separation of structurally similar compounds that are not well-resolved on a C18 column based on hydrophobicity alone.
Q4: Can fractional crystallization be used to separate these isomers on a preparative scale?
In theory, fractional crystallization, a technique that separates compounds based on differences in their solubility at a given temperature, can be employed. However, due to the very similar structures of DEHIP, DEHP, and DEHTP, their crystallization behaviors are likely to be very close, making separation by this method challenging. It would require careful optimization of solvent systems and temperature gradients, and may necessitate multiple recrystallization steps.
Troubleshooting Guides
HPLC Separation Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Inappropriate column chemistry. 2. Mobile phase is too strong. 3. Gradient slope is too steep. | 1. Switch from a C18 to a Phenyl-Hexyl column to introduce different selectivity (π-π interactions). 2. Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention and improve separation. 3. Flatten the gradient over the elution time of the isomers to allow more time for separation. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol groups). 2. Column overload. 3. Mismatched sample solvent and mobile phase. | 1. Use a well-end-capped column. Adding a small amount of a competitive base to the mobile phase can also help. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the initial mobile phase if possible. |
| Broad Peaks | 1. Large extra-column volume. 2. Low column temperature. 3. Column contamination or aging. | 1. Minimize the length and internal diameter of tubing between the injector, column, and detector. 2. Increase the column temperature (e.g., to 35-45 °C) to improve mass transfer and reduce viscosity. 3. Flush the column with a strong solvent or replace it if performance does not improve. |
GC Separation Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks for Late-Eluting Isomers | 1. Insufficient injector or column temperature. 2. Carrier gas flow rate is too low. 3. Contamination at the column inlet. | 1. Ensure the injector temperature is high enough to vaporize the high-boiling isomers completely. Increase the oven temperature ramp rate or final temperature. 2. Optimize the carrier gas flow rate to ensure efficient transfer of analytes through the column. 3. Trim the first few centimeters of the column to remove non-volatile residues. |
| Poor Resolution | 1. Inappropriate stationary phase. 2. Oven temperature program is not optimized. 3. Column overloading. | 1. Consider a column with a different polarity that can better differentiate the isomers. 2. Use a slower temperature ramp during the elution of the isomers to increase the time they interact with the stationary phase. 3. Dilute the sample or decrease the injection volume. |
| Peak Loss or Reduced Intensity | 1. Adsorption in the injector liner or column. 2. Thermal degradation in a hot injector. 3. Cold spots in the GC system. | 1. Use a deactivated liner and a high-quality, low-bleed column. 2. Lower the injector temperature in increments to find a balance between efficient vaporization and analyte stability. 3. Ensure all heated zones (injector, transfer line, detector) are at the appropriate temperatures. |
Data Presentation
Table 1: Typical HPLC Parameters for Phthalate Isomer Separation
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Mobile Phase | Acetonitrile and Water | Acetonitrile and Water |
| Gradient | 80-95% Acetonitrile over 20 min | 80-95% Acetonitrile over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Detection | UV at 230 nm | UV at 230 nm |
| Expected Elution Order | DEHP, DEHIP, DEHTP (may co-elute) | DEHP, DEHIP, DEHTP (improved resolution) |
Table 2: Typical GC-MS Parameters for Phthalate Isomer Analysis
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-Methylpolysiloxane) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temp. | 280 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-500 amu |
| Expected Elution Order | DEHP, DEHIP, DEHTP |
Experimental Protocols
Protocol 1: HPLC-UV Method for Separation of DEHIP, DEHP, and DEHTP
-
Standard Preparation: Prepare individual and mixed standard solutions of DEHIP, DEHP, and DEHTP in acetonitrile at a concentration of 100 µg/mL.
-
Sample Preparation: Dissolve the sample mixture in acetonitrile to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 80% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
-
Analysis: Inject the standards and samples. Identify the peaks based on the retention times of the individual standards. Quantify using a calibration curve generated from the mixed standard.
Protocol 2: GC-MS Method for Separation of DEHIP, DEHP, and DEHTP
-
Standard and Sample Preparation: Prepare standards and samples in a low-polarity solvent such as hexane or dichloromethane. Ensure all glassware is thoroughly cleaned to avoid background phthalate contamination.
-
GC-MS System and Conditions:
-
Column: A low-bleed, mid-polarity column such as a 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: 280 °C, splitless mode.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
MS Conditions: Set the transfer line to 290 °C and the ion source to 230 °C. Acquire data in full scan mode (e.g., m/z 50-500).
-
-
Analysis: Inject standards to determine retention times and fragmentation patterns. The primary ion for phthalates is often m/z 149. Analyze samples and identify isomers based on retention time and mass spectra.
Protocol 3: General Fractional Crystallization Approach
-
Solvent Screening: Dissolve the isomer mixture in a variety of solvents at an elevated temperature to find a solvent in which the isomers have moderate and differing solubilities.
-
Cooling Crystallization: Slowly cool the saturated solution. The least soluble isomer should crystallize out first. The cooling rate should be very slow to promote the formation of pure crystals.
-
Isolation: Isolate the crystals by filtration.
-
Purity Analysis: Analyze the purity of the crystals and the remaining mother liquor by HPLC or GC-MS.
-
Recrystallization: If necessary, repeat the crystallization process on the isolated crystals to improve purity. The mother liquor can also be subjected to further cooling or evaporation to crystallize the more soluble isomers.
Visualizations
Caption: Workflow for chromatographic analysis of phthalate isomers.
Caption: Troubleshooting decision tree for poor HPLC peak resolution.
Technical Support Center: Enhancing Detection of Bis(2-ethylhexyl) isophthalate (DEHIP) in Water Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection limits of Bis(2-ethylhexyl) isophthalate (DEHIP) in water samples.
Frequently Asked Questions (FAQs)
Q1: What are the typical detection limits for DEHIP in water using standard analytical methods?
A1: Detection limits for DEHIP in water vary significantly depending on the analytical technique and sample preparation method employed. Gas chromatography-mass spectrometry (GC-MS) generally offers higher sensitivity than high-performance liquid chromatography with UV detection (HPLC-UV). Solid-phase extraction (SPE) is a common sample preparation technique that can significantly improve detection limits by concentrating the analyte.
Q2: What are the primary challenges when analyzing for DEHIP at trace levels in water samples?
A2: The main challenges include:
-
Contamination: DEHIP is a common plasticizer found in many laboratory consumables, which can lead to false positives or elevated background levels.[1][2]
-
Matrix Effects: Components in the water sample can interfere with the analysis, suppressing or enhancing the signal.
-
Analyte Loss: DEHIP can be lost during sample preparation and extraction steps.
-
Co-elution: Other compounds in the sample may have similar retention times to DEHIP, making accurate quantification difficult.[3][4][5]
Q3: Which sample preparation method is most effective for improving DEHIP detection limits?
A3: Solid-phase extraction (SPE) is a highly effective and widely used technique for pre-concentrating DEHIP from water samples, thereby lowering detection limits.[6][7][8] It offers advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption and improving sample cleanup.[9]
Troubleshooting Guides
Sample Preparation and Extraction
Q: My DEHIP recovery is consistently low after solid-phase extraction (SPE). What are the possible causes and solutions?
A: Low recovery during SPE can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Inadequate Cartridge Conditioning: The SPE sorbent must be properly conditioned to ensure efficient analyte retention.
-
Incorrect Sample pH: The pH of the water sample can affect the interaction between DEHIP and the SPE sorbent.
-
Solution: Adjust the sample pH to the optimal range for the chosen SPE sorbent chemistry.
-
-
Sample Breakthrough: The flow rate during sample loading may be too high, or the sample volume may exceed the cartridge capacity.
-
Solution: Reduce the sample loading flow rate and ensure the sample volume is within the recommended capacity of the SPE cartridge.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb DEHIP completely from the sorbent.
-
Solution: Use a stronger elution solvent or increase the volume of the elution solvent. Ensure the sorbent does not dry out before elution.
-
Q: I am observing significant background contamination of DEHIP in my procedural blanks. How can I minimize this?
A: DEHIP is a ubiquitous laboratory contaminant.[1][2] Minimizing background contamination is critical for achieving low detection limits.
-
Use High-Purity Solvents and Reagents: Solvents and reagents can be a significant source of phthalate contamination.
-
Solution: Use phthalate-free or high-purity grade solvents and reagents.
-
-
Avoid Plastic Labware: Plastic containers, tubing, and pipette tips can leach DEHIP into your samples.
-
Solution: Whenever possible, use glassware that has been thoroughly cleaned and rinsed with a high-purity solvent. If plasticware is unavoidable, pre-rinse it with the extraction solvent.
-
-
Thorough Glassware Cleaning: Improperly cleaned glassware can introduce contaminants.
-
Solution: Wash glassware with a laboratory-grade detergent, followed by rinsing with tap water, deionized water, and finally a high-purity solvent like acetone or hexane.
-
-
Run Procedural Blanks: Always include procedural blanks with each batch of samples to monitor for contamination.[1]
Instrumental Analysis (GC-MS)
Q: I am experiencing poor peak shape (fronting or tailing) for DEHIP in my GC-MS analysis. What could be the issue?
A: Poor peak shape can affect integration and reduce analytical accuracy.
-
Column Overload: Injecting too much analyte can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Active Sites in the Inlet or Column: Active sites can cause peak tailing.
-
Solution: Replace the inlet liner and septum. If the problem persists, trim the front end of the GC column or replace the column.
-
-
Improper Column Installation: An improperly installed column can lead to dead volume and peak tailing.
-
Solution: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.
-
Q: The sensitivity for DEHIP is lower than expected. How can I improve it?
A: Several factors can contribute to low sensitivity.
-
Suboptimal GC-MS Parameters: The instrument parameters may not be optimized for DEHIP analysis.
-
Solution: Optimize the injector temperature, oven temperature program, and carrier gas flow rate.[10]
-
-
Ion Source Contamination: A dirty ion source can significantly reduce sensitivity.
-
Solution: Clean the ion source according to the manufacturer's recommended procedure.
-
-
Incorrect MS Acquisition Mode: Using full scan mode may not provide the required sensitivity for trace analysis.
-
Solution: Use Selected Ion Monitoring (SIM) mode to monitor for specific ions of DEHIP, which will significantly increase sensitivity.
-
Quantitative Data Summary
| Analytical Method | Sample Preparation | Typical Detection Limit (µg/L) | Reference |
| HPLC-UV | Direct Injection | ~180 | [11] |
| HPLC with on-column preconcentration | Direct Injection | 0.1 | [12] |
| GC-MS | Liquid-Liquid Extraction | Not Specified | [13] |
| GC-MS (SIM mode) | - | 0.05 (in standard solution) | [10] |
| GC-MS | Solid-Phase Extraction | <1 - 8 | [2] |
Experimental Protocols
Solid-Phase Extraction (SPE) for DEHIP in Water
This protocol is a general guideline and may require optimization based on the specific water matrix and available instrumentation.
-
Cartridge Selection: Choose a C18 or similar reversed-phase SPE cartridge.
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 10 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Adjust the water sample (typically 100-1000 mL) to a pH of ~7.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 40:60 methanol/water solution to remove polar interferences.
-
-
Drying:
-
Dry the cartridge by drawing a vacuum through it for 10-20 minutes.
-
-
Elution:
-
Elute the DEHIP from the cartridge with 5-10 mL of ethyl acetate or another suitable organic solvent.
-
-
Concentration and Analysis:
-
The eluate can be concentrated under a gentle stream of nitrogen and then reconstituted in a suitable solvent for GC-MS or HPLC analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following are typical starting parameters for DEHIP analysis. Optimization will be necessary for your specific instrument and column.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0-1.5 mL/min.[10]
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for DEHIP: m/z 149, 167, 279.
Visualizations
References
- 1. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 2. canada.ca [canada.ca]
- 3. fses.oregonstate.edu [fses.oregonstate.edu]
- 4. gcms.cz [gcms.cz]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 6. waters.com [waters.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Liquid-liquid extraction technique for sample preparation [blog.interchim.com]
- 10. shimadzu.com [shimadzu.com]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Analysis of High-Molecular-Weight Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of high-molecular-weight (HMW) esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of high-molecular-weight esters?
A1: The main difficulties in analyzing HMW esters stem from their inherent physicochemical properties. Their large size and long aliphatic chains lead to low volatility and poor solubility in many common analytical solvents, making techniques like gas chromatography (GC) challenging. Furthermore, their nonpolar nature can result in poor ionization efficiency in mass spectrometry (MS), complicating structural elucidation and quantification.[1]
Q2: Which analytical techniques are most suitable for analyzing HMW esters?
A2: A multi-faceted approach is often necessary for the complete characterization of HMW esters. High-performance liquid chromatography (HPLC), especially when coupled with detectors like charged aerosol detection (CAD) or evaporative light scattering detection (ELSD), is highly effective for separation and quantification. For detailed structural information, mass spectrometry (MS), often linked with HPLC (HPLC-MS), and nuclear magnetic resonance (NMR) spectroscopy are indispensable.[1]
Q3: How can I improve the solubility of my HMW ester samples for analysis?
A3: To enhance the solubility of HMW esters, it is advisable to use nonpolar solvents. Chloroform and hexane are frequently used for both extraction and dissolution of these compounds.[1] In some instances, a solvent mixture, such as chloroform/methanol, may prove effective. Gentle heating and sonication can also facilitate dissolution, but caution must be exercised to prevent sample degradation.[1]
Q4: What is derivatization, and is it necessary for HMW ester analysis?
A4: Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method. For HMW esters, derivatization can increase their volatility, making them more amenable to analysis by gas chromatography. While it introduces an additional step to the experimental workflow, it can significantly improve chromatographic performance.[1]
Q5: How can I differentiate between isomeric HMW esters?
A5: The analysis of isomeric HMW esters presents a significant challenge as they often have the same molecular weight and similar retention times in chromatography.[2] High-resolution chromatography techniques, such as using longer columns or columns with smaller particle sizes in HPLC, can improve separation.[1] Mass spectrometry-based methods that analyze fragmentation patterns can also help distinguish between isomers.[3] In some cases, analyzing the corresponding free fatty acids and alcohols after hydrolysis of the esters can aid in identification.[2]
Q6: What are common sources of contamination in HMW ester analysis?
A6: Contamination can arise from various sources, including solvents, glassware, and sample preparation materials. Plasticizers, such as phthalates from plastic labware, are common contaminants. It is crucial to use high-purity solvents and properly cleaned glassware to minimize background interference.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of HMW esters.
Gas Chromatography (GC) Analysis
Problem: Poor peak shape (broadening or tailing) in GC chromatogram.
-
Potential Cause: Low volatility of HMW esters leading to incomplete or slow vaporization in the injector.
-
Solution: Increase the injection port temperature to ensure complete and rapid volatilization of the sample.[1]
-
-
Potential Cause: Thermal degradation of the esters at high temperatures.
-
Solution: Use a high-temperature stable GC column with a thin film thickness. Employ a temperature programming ramp with a slow and gradual increase in column temperature to improve separation and peak shape without causing degradation.[1]
-
-
Potential Cause: Interaction of the esters with active sites in the GC system.
-
Solution: Use a deactivated inlet liner and a GC column specifically designed for the analysis of less volatile compounds.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Problem: Co-elution of HMW esters in reversed-phase HPLC.
-
Potential Cause: Similar hydrophobicity of different HMW ester species.
-
Solution: Optimize the mobile phase gradient by making it shallower to enhance the resolution of closely related esters. Using a longer analytical column or a column packed with smaller particles will increase column efficiency and improve separation.[1]
-
-
Potential Cause: Inappropriate stationary phase.
-
Solution: Consider using normal-phase HPLC with a silica-based column and a non-aqueous mobile phase, which can sometimes provide better separation for certain HMW ester isomers.[1]
-
Problem: Peak splitting in the HPLC chromatogram.
-
Potential Cause: Mismatch between the sample solvent and the mobile phase.
-
Solution: Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase.
-
-
Potential Cause: Column overload.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Potential Cause: A void or contamination at the head of the column.
-
Solution: If the problem persists, reversing and flushing the column may help. If not, the column may need to be replaced.
-
Mass Spectrometry (MS) Analysis
Problem: Low signal intensity or poor ionization of HMW esters.
-
Potential Cause: The nonpolar nature of HMW esters makes them difficult to ionize efficiently, especially with electrospray ionization (ESI).
-
Solution: Atmospheric pressure chemical ionization (APCI) is often more effective for nonpolar compounds like wax esters.[1]
-
-
Potential Cause: Incompatible mobile phase for the chosen ionization technique.
-
Solution: Ensure the mobile phase is compatible with the ionization source. For APCI, a mobile phase containing a solvent that can be readily protonated, such as methanol, can be beneficial.[1]
-
-
Potential Cause: Suppression of ionization by matrix components.
-
Solution: Improve sample cleanup procedures using techniques like solid-phase extraction (SPE) to remove interfering compounds.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of high-molecular-weight esters using various techniques.
Table 1: Typical Recovery Rates and Detection Limits
| Analytical Technique | Analyte Type | Sample Matrix | Typical Recovery Rate (%) | Typical Limit of Detection (LOD) |
| GC-MS | Fatty Acid Methyl Esters | Biological Extract | 85 - 95% | 0.01 g / 100 g |
| HPLC-CAD | Triacylglycerols, Cholesterol Esters | Purified Extract | >90% | ~1 ng per injection |
| ESI-MS/MS | Cholesteryl Esters | Biological Extract | >90% | pmol/L range |
| MALDI-TOF MS | High-Molecular-Weight Polymers | Purified Sample | N/A (qualitative) | femtomole range |
Table 2: Typical GC-MS Operating Parameters for HMW Ester Analysis
| Parameter | Value |
| Injector Temperature | 250 - 300 °C |
| Column | High-temperature stable capillary column (e.g., DB-5ht) |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Initial temp 50-100°C, ramp at 5-10°C/min to 350-400°C |
| Ion Source Temperature | 230 - 250 °C |
| Mass Scan Range | m/z 50 - 1000 |
Table 3: Typical HPLC-MS Operating Parameters for HMW Ester Analysis
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile/Isopropanol (e.g., 90:10, v/v) |
| Mobile Phase B | Hexane |
| Gradient | Shallow gradient from 100% A to a mixture of A and B |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Source | APCI (positive ion mode) |
| Nebulizer Temperature | 400 - 500 °C |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Dissolution: Dissolve the crude HMW ester sample in a minimal amount of a nonpolar solvent such as hexane or chloroform.
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by washing it with hexane.
-
Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a nonpolar solvent (e.g., hexane) to remove highly nonpolar impurities.
-
Elution: Elute the HMW esters with a solvent of slightly higher polarity, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the purified HMW ester residue in a suitable solvent for the intended analytical technique.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
-
Sample Preparation: Place 1-25 mg of the HMW ester sample into a reaction vial.
-
Reagent Addition: Add 2 mL of a derivatization reagent such as 12% w/w Boron Trichloride in methanol (BCl3-methanol).
-
Reaction: Heat the vial at 60°C for 5-10 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Shake the vial vigorously to extract the FAMEs into the hexane layer.
-
Phase Separation: Allow the layers to separate.
-
Sample Collection: Carefully collect the upper hexane layer containing the FAMEs for GC analysis.
Protocol 3: MALDI-TOF MS Analysis of HMW Esters
-
Matrix Selection: Choose a suitable matrix for nonpolar, high-molecular-weight compounds. Anthracene or 9-cyanoanthracene can be effective nonpolar matrices.[4] 2,5-Dihydroxybenzoic acid (DHB) is a commonly used matrix for a wide range of molecules.
-
Sample and Matrix Preparation:
-
Prepare a solution of the HMW ester sample in a suitable solvent (e.g., chloroform or THF) at a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of the chosen matrix in an appropriate solvent (e.g., THF for nonpolar matrices, or acetonitrile/water with 0.1% TFA for polar matrices).
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix the sample solution and the matrix solution in a 1:10 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, allowing the sample and matrix to co-crystallize.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range using either linear or reflectron mode, depending on the required mass accuracy and resolution.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACP - High-molecular-weight esters in α-pinene ozonolysis secondary organic aerosol: structural characterization and mechanistic proposal for their formation from highly oxygenated molecules [acp.copernicus.org]
- 4. The use of nonpolar matrices for matrix-assisted laser desorption/ionization mass spectrometric analysis of high boiling crude oil fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing DEHP Contamination in Groundwater Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing Di(2-ethylhexyl) phthalate (DEHP) contamination in groundwater monitoring samples.
Troubleshooting Guide
This guide addresses common issues encountered during groundwater sampling and analysis that may lead to DEHP contamination.
| Issue | Potential Cause | Recommended Solution |
| High DEHP levels in field blanks | Contamination from sampling equipment, sample containers, or ambient air. | 1. Ensure all sampling equipment is made of DEHP-free materials (e.g., stainless steel, glass, Teflon®). 2. Use pre-cleaned, certified sample containers. 3. Follow rigorous decontamination procedures for all non-dedicated equipment. 4. Minimize exposure of samples and equipment to the atmosphere during collection. 5. Wear nitrile gloves and change them frequently. |
| Inconsistent DEHP concentrations between duplicate samples | Cross-contamination during sample collection or handling. | 1. Adhere strictly to standardized sampling protocols. 2. Use dedicated or thoroughly decontaminated equipment for each sampling point. 3. Ensure proper labeling and segregation of samples. |
| DEHP detected in laboratory method blanks | Contamination from laboratory glassware, solvents, or analytical instrumentation. | 1. Use dedicated glassware for phthalate analysis. 2. Calcine glassware at 450°C for at least 2 hours.[1] 3. Use high-purity, phthalate-free solvents. 4. Regularly clean and check the analytical system for background contamination.[1] |
| Gradual increase in DEHP levels over a long-term monitoring program | Leaching of DEHP from well construction materials (e.g., PVC screens or casings). | 1. Review well construction logs to identify potential sources. 2. Consider installing monitoring wells with stainless steel or other inert casing materials in sensitive areas. 3. Implement a rigorous well development and purging protocol before each sampling event. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of DEHP contamination in groundwater samples?
A1: DEHP is a ubiquitous environmental contaminant, and sources of contamination in groundwater samples are numerous.[2][3] The most common sources include:
-
Sampling Equipment: Flexible PVC tubing is a significant source of DEHP leaching. Other plastic components in pumps and bailers can also contribute.
-
Well Materials: PVC well casings and screens can leach DEHP into the groundwater, especially in older wells.
-
Sample Containers: Plastic containers, unless specifically designed for phthalate analysis, can be a source of contamination. Container caps with plastic liners are also a potential source.
-
Laboratory Contamination: DEHP is often present in laboratory air and on surfaces. It can be introduced from various plastic lab supplies, including pipette tips and filter holders.[4]
-
Field Contamination: Personal care products used by sampling personnel, plastic sheeting, and even vehicle interiors can be sources of airborne DEHP that can contaminate samples.
Q2: What materials should I use for sampling equipment to avoid DEHP contamination?
A2: To minimize DEHP contamination, it is crucial to use equipment made from inert materials. Recommended materials for groundwater sampling for phthalate analysis include:
-
Tubing: Teflon®, stainless steel, or high-density polyethylene (HDPE). Avoid PVC and silicone tubing.
-
Pumps: Submersible pumps constructed with stainless steel and Teflon® components are preferred. Peristaltic pumps can be used, but the flexible tubing in the pump head should be a DEHP-free material like Viton™ or silicone (though silicone can adsorb some organics).
-
Bailers: Stainless steel or Teflon® bailers are recommended. Disposable HDPE bailers can also be an option.
-
Sample Bottles: Amber glass bottles with Teflon®-lined caps are the standard for collecting water samples for organic analysis.[1]
Q3: What is the proper procedure for decontaminating sampling equipment?
A3: A multi-step decontamination process is necessary to remove residual DEHP from non-dedicated sampling equipment. A typical procedure involves:
-
Initial Rinse: Rinse the equipment with tap water to remove gross contamination.
-
Detergent Wash: Wash with a phosphate-free laboratory-grade detergent (e.g., Liquinox®) and hot tap water, using brushes to scrub all surfaces.[5]
-
Tap Water Rinse: Thoroughly rinse with tap water to remove all detergent residue.[5]
-
Solvent Rinse: Rinse with a pesticide-grade solvent such as methanol or hexane to remove organic contaminants like DEHP.[6] This step should be performed in a well-ventilated area.
-
Deionized Water Rinse: Rinse thoroughly with deionized or organic-free water.[5][6]
-
Air Dry: Allow the equipment to air dry completely in a clean environment.[6]
-
Final Rinse: A final rinse with deionized water is recommended before use.[6]
-
Storage: Wrap the clean, dry equipment in aluminum foil or store it in a clean, sealed container.
Q4: How can I verify that my sampling and analysis procedures are free from DEHP contamination?
A4: A robust quality assurance/quality control (QA/QC) program is essential. This should include the collection and analysis of the following quality control samples:
-
Field Blanks: These are samples of analyte-free water that are processed through the sampling equipment in the field. They help to identify contamination from the sampling equipment and the field environment.
-
Trip Blanks: These are containers of analyte-free water that are taken to the field and back to the lab without being opened. They are used to assess contamination that may occur during transport and storage.
-
Equipment Blanks (Rinsate Blanks): These are collected by running analyte-free water over or through decontaminated sampling equipment. They are used to verify the effectiveness of the decontamination procedure.[7]
-
Laboratory Method Blanks: An aliquot of a clean reference matrix that is processed in the laboratory in the same manner as the samples. This helps to identify contamination from the laboratory environment and procedures.[7]
Quantitative Data on DEHP Leaching and Decontamination
The following tables provide illustrative data on DEHP leaching from different tubing materials and the effectiveness of various decontamination procedures. This data is synthesized from multiple sources and is intended to be representative.
Table 1: Illustrative DEHP Leaching from Common Sampling Tubing Materials
| Tubing Material | DEHP Leaching Potential (ng/L) after 24-hour contact with water | Notes |
| PVC (flexible) | > 1000 | Significant source of DEHP. Not recommended for phthalate analysis. |
| Silicone | 50 - 200 | Can contain plasticizers and may adsorb other organic compounds. |
| Tygon® (non-DEHP) | < 50 | Formulations vary; select a certified DEHP-free option. |
| Teflon® (PTFE) | < 10 | Excellent chemical resistance and very low leaching potential. |
| Stainless Steel | < 5 | Inert material, ideal for trace organic sampling. |
Disclaimer: The values in this table are illustrative and can vary depending on the specific product, temperature, and contact time.
Table 2: Illustrative Effectiveness of Decontamination Procedures for DEHP Removal
| Decontamination Step | Estimated DEHP Removal Efficiency (%) |
| Tap Water Rinse | 10 - 20% |
| Detergent Wash (Phosphate-free) | 60 - 80% |
| Solvent Rinse (Methanol or Hexane) | > 95% |
| Full Decontamination Protocol (Detergent + Solvent + DI Water) | > 99% |
Disclaimer: The efficiencies in this table are estimates. The actual effectiveness depends on the initial contamination level and the thoroughness of the procedure.
Experimental Protocols
Protocol 1: Collection of Groundwater Samples for DEHP Analysis
Objective: To collect a representative groundwater sample while minimizing the risk of DEHP contamination.
Materials:
-
DEHP-free submersible pump (stainless steel and Teflon® construction)
-
Teflon® or stainless steel tubing
-
Pre-cleaned amber glass sample bottles (1L) with Teflon®-lined caps
-
Nitrile gloves
-
Field meter for pH, conductivity, and temperature
-
Flow-through cell
-
Deionized water
-
Phosphate-free detergent
-
Pesticide-grade methanol or hexane
-
Cooler with ice
Procedure:
-
Decontaminate Equipment: Prior to arriving at the site, thoroughly decontaminate the submersible pump and any non-dedicated equipment according to the procedure outlined in the FAQ section.
-
Well Purging:
-
Put on a new pair of nitrile gloves.
-
Measure the static water level in the well.
-
Lower the decontaminated pump and tubing into the well, minimizing disturbance.
-
Begin purging the well at a low flow rate.
-
Connect the tubing to a flow-through cell to monitor field parameters (pH, conductivity, temperature).
-
Continue purging until the field parameters stabilize (typically three consecutive readings within 10% of each other).
-
-
Sample Collection:
-
Disconnect the flow-through cell.
-
Reduce the pump flow rate to minimize aeration.
-
Fill the pre-cleaned sample bottles directly from the tubing, allowing the water to flow gently down the inside of the bottle.
-
Do not allow the tubing to contact the rim of the bottle.
-
Fill the bottles to the top, leaving minimal headspace.
-
Immediately cap the bottles tightly with the Teflon®-lined caps.
-
-
Quality Control Samples:
-
Collect a field duplicate sample for every ten samples.
-
Collect a field blank by pumping deionized water through the sampling equipment into a sample bottle.
-
-
Storage and Transport:
-
Label all sample bottles clearly.
-
Place the samples in a cooler with ice immediately after collection.
-
Transport the samples to the laboratory, maintaining a temperature of approximately 4°C.
-
Protocol 2: Decontamination of Sampling Equipment for DEHP Analysis
Objective: To effectively remove DEHP and other organic contaminants from groundwater sampling equipment.
Materials:
-
Phosphate-free laboratory-grade detergent
-
Tap water source
-
Deionized water
-
Pesticide-grade methanol or hexane
-
Wash basins or tubs
-
Brushes (with non-plastic bristles)
-
Solvent-resistant spray bottles
-
Aluminum foil
-
Clean, chemical-resistant gloves
Procedure:
-
Physical Removal: In a designated decontamination area, rinse the equipment with tap water to remove any loose sediment or debris.
-
Detergent Wash:
-
In a clean basin, prepare a solution of phosphate-free detergent and hot tap water.
-
Disassemble the equipment as much as possible.
-
Scrub all surfaces of the equipment with brushes and the detergent solution.
-
For pumps, circulate the detergent solution through the pump for several minutes.
-
-
Tap Water Rinse:
-
Thoroughly rinse all equipment with tap water to remove the detergent.
-
Continue rinsing until there is no visible foam or residue.
-
Circulate tap water through the pump until all detergent is flushed out.
-
-
Solvent Rinse:
-
In a well-ventilated area, away from ignition sources, perform a solvent rinse.
-
Using a solvent-resistant spray bottle, rinse all surfaces of the equipment with methanol or hexane.
-
Collect the solvent rinsate for proper disposal.
-
Circulate a small volume of solvent through the pump. Caution: Ensure the pump is rated for use with the chosen solvent.
-
-
Deionized Water Rinse:
-
Rinse the equipment thoroughly with deionized water to remove any residual solvent.
-
Perform this rinse three times.
-
Circulate deionized water through the pump.
-
-
Drying and Storage:
-
Allow the equipment to air dry completely on a clean, inert surface.
-
Once dry, wrap the equipment in aluminum foil to prevent contamination during storage and transport.
-
Visualizations
Caption: Workflow for DEHP-free groundwater sample collection.
Caption: Step-by-step equipment decontamination protocol.
References
- 1. wrc.org.za [wrc.org.za]
- 2. Considerations on ultra-trace analysis of phthalates in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlinkinstitute.org [scholarlinkinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Bis(2-ethylhexyl) isophthalate (DEHIP)
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Bis(2-ethylhexyl) isophthalate (DEHIP), a common plasticizer. The information is intended for researchers, scientists, and drug development professionals involved in quality control and analytical development. The guide outlines key performance characteristics of different analytical techniques and provides detailed experimental protocols.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of various analytical methods for the determination of DEHIP. The data has been compiled from several studies to provide a comparative overview.
| Parameter | HPLC-UV Method | GC-MS Method | LC-MS/MS Method |
| Linearity Range | 0.3–1.5 mg/L[1][2] | 0.05–5 mg/L[3] | Not explicitly stated, but high selectivity reported[4] |
| Correlation Coefficient (r²) | ≥ 0.999[3] | 0.999[3] | Not explicitly stated |
| Limit of Detection (LOD) | 0.1 µg/L (in water)[5] | Not explicitly stated | < 5 ng/mL (net concentration in serum)[4] |
| Limit of Quantification (LOQ) | 0.06 mg/L[1][2] | 14.0 ng/mL (in serum)[4] | 5.0 ng/mL for MEHP (metabolite), 14.0 ng/mL for DEHP (in serum)[4] |
| Accuracy (% Recovery) | 101 ± 5.7% (for MEHP), 102 ± 6.5% (for DEHP) in serum at 20 ng/mL[4] | Not explicitly stated | Not explicitly stated, but recoveries of 101-102% were achieved for DEHP and its metabolite MEHP in serum[4] |
| Precision (%RSD) | Acceptable RSD values reported[1][2] | 2.63% at 0.05 mg/L[3] | Not explicitly stated |
| Sample Matrix | Alcoholic Beverages[1][2], Water[5] | Soft Drinks[6], Environmental Samples[7] | Human Serum[4] |
Experimental Protocols
Detailed methodologies for two common analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of DEHIP in alcoholic beverages and water samples.[1][2][5]
a. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector (e.g., Agilent 1200 series)[1]
-
C18 reverse-phase column (e.g., 250 x 4.0 mm, 5 µm particle size)[1]
-
Data acquisition and processing software (e.g., Agilent Chemstation)[1]
b. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Ultrapure water[1]
-
DEHP analytical standard (>99% purity)[1]
-
Hexane (for extraction)[1]
c. Sample Preparation (for alcoholic beverages):
-
Mix 10 mL of the sample with 10 mL of hexane in a separating funnel.[1]
-
Shake vigorously and allow the phases to separate.[1]
-
Collect the organic (upper) phase.
-
Evaporate the solvent and reconstitute the residue in 10 mL of acetonitrile.[1]
d. Chromatographic Conditions:
-
Mobile Phase: Gradient of ultrapure water and acetonitrile with 1% methanol.[1]
-
Gradient: Start with 37.5% ultrapure water, decrease to 0% at 10 minutes, hold at 0% for 10 minutes, and return to 37.5% within 2 minutes.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection Wavelength: 225 nm[1]
-
Injection Volume: 20 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it suitable for the analysis of DEHP in various matrices, including soft drinks and environmental samples.[3][6]
a. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Thermo Scientific TRACE GC with an ISQ mass spectrometer)[6]
-
Fused-silica capillary column (e.g., TraceGOLD TG-5MS)[6]
-
Data acquisition and processing software
b. Reagents and Standards:
-
Hexane (GC grade)
-
Dichloromethane (GC grade)[6]
-
DEHP analytical standard
-
Internal standard (e.g., Phenanthrene-d10)[3]
c. Sample Preparation (for soft drinks):
-
Spike 5 mL of the soft drink sample with the internal standard solution.[6]
-
Add 5 mL of dichloromethane.[6]
-
Shake the mixture vigorously.
-
Transfer an aliquot of the organic layer to a GC vial for analysis.[6]
d. Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium or Hydrogen[3]
-
Injector Temperature: 320 °C[6]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 0.5 min, ramp to 220°C at 5°C/min, then ramp to 275°C at 3°C/min, and hold for 13 min.[7]
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity[6]
Mandatory Visualizations
The following diagrams illustrate the workflow for analytical method validation and the logical relationships between key validation parameters.
Caption: Experimental Workflow for Analytical Method Validation.
Caption: Logical Relationships of Method Validation Parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages [agris.fao.org]
- 3. shimadzu.com [shimadzu.com]
- 4. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. epa.gov [epa.gov]
A Comparative Toxicological Assessment: Bis(2-ethylhexyl) isophthalate vs. Bis(2-ethylhexyl) phthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of Bis(2-ethylhexyl) isophthalate (DEHIP), also known as dioctyl isophthalate (DOIP), and the widely studied Bis(2-ethylhexyl) phthalate (DEHP). While structurally similar, the available toxicological data reveals significant differences in the extent of their characterization and known adverse health effects. This document synthesizes key experimental findings to facilitate an informed assessment of these two plasticizers.
DEHP is a well-documented reproductive and developmental toxicant, an endocrine disruptor, and a suspected carcinogen in rodents. In contrast, there is a significant lack of comprehensive toxicological data for DEHIP, particularly concerning its long-term effects.
Quantitative Toxicological Data Comparison
The following tables summarize the available quantitative data for key toxicological endpoints for both DEHIP and DEHP.
Table 1: Acute and General Toxicity
| Endpoint | This compound (DEHIP/DOIP) | Bis(2-ethylhexyl) phthalate (DEHP) |
| Acute Oral LD50 (rat) | 17,300 µL/kg | >20,000 mg/kg bw |
| Acute Dermal LD50 (rabbit) | 7,940 µL/kg | 24,750 mg/kg bw |
| Skin Irritation (rabbit) | Mild irritant | Minimal skin irritant |
Table 2: Reproductive and Developmental Toxicity
| Endpoint | This compound (DEHIP/DOIP) | Bis(2-ethylhexyl) phthalate (DEHP) |
| Reproductive Toxicity | Classified as a reproductive toxicant (Category 1B). No quantitative data on fertility effects available. | Classified as a reproductive toxicant (Category 1B). Causes testicular atrophy, decreased sperm production, and altered hormone levels in animal studies. |
| Developmental Toxicity | No data available. | Adverse developmental effects observed in rodents. |
| NOAEL (testicular toxicity) | No data available. | 4.8 mg/kg/day (based on a three-generation reproductive toxicity study in rats) |
| LOAEL (male developmental toxicity) | No data available. | 14 mg/kg/day (based on decreased testes weight and seminiferous tubule atrophy in a three-generation study in rats) |
Table 3: Endocrine Disruption and Carcinogenicity
| Endpoint | This compound (DEHIP/DOIP) | Bis(2-ethylhexyl) phthalate (DEHP) |
| Endocrine Disruption | Not listed as an endocrine disruptor. Negative for estrogenic activity in a yeast 2-hybrid assay. | Known endocrine disruptor with anti-androgenic activity. Demonstrates anti-estrogenic activity and disrupts steroidogenesis in vitro. |
| Carcinogenicity | No in vivo carcinogenicity data available. Considered inactive in an in vitro mammalian cell transformation assay. | Classified as a Group B2, probable human carcinogen by the EPA. Increased incidence of liver tumors in rats and mice. |
| Genotoxicity | No data available. | Generally negative in in vitro genotoxicity tests. |
Key Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are summaries of standard methodologies used for key toxicological assessments of DEHP.
Two-Generation Reproductive Toxicity Study (similar to OECD Guideline 416)
-
Objective: To evaluate the effects of a substance on male and female reproductive performance and on the development of offspring over two generations.
-
Animal Model: Typically rats.
-
Administration: The test substance is administered continuously in the diet to the parental (F0) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the same diet through their maturation, mating, and the production of a second-generation (F2) litter.
-
Parameters Evaluated:
-
Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and organ weights (especially reproductive organs).
-
Offspring: Litter size, viability, sex ratio, birth weight, postnatal growth, and developmental landmarks (e.g., anogenital distance, age at sexual maturation).
-
Histopathology: Microscopic examination of reproductive organs of both F0 and F1 parents and selected offspring.
-
Carcinogenicity Bioassay in Rodents (similar to NTP studies)
-
Objective: To assess the carcinogenic potential of a chemical following long-term exposure.
-
Animal Model: Typically F344 rats and B6C3F1 mice.
-
Administration: The test chemical is administered in the feed at different concentrations for a major portion of the animals' lifespan (e.g., 103 weeks).
-
Parameters Evaluated:
-
Survival, body weight, and food consumption are monitored throughout the study.
-
At the end of the study, all animals undergo a complete gross necropsy.
-
Tissues from all major organs are collected and examined microscopically for the presence of tumors and other lesions.
-
Tumor incidence in the treated groups is statistically compared to the control group.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in understanding the toxicological mechanisms and study conduct.
Caption: Simplified signaling pathway of DEHP-induced male reproductive toxicity.
Caption: Experimental workflow for a two-generation reproductive toxicity study.
Conclusion
The available toxicological data indicate that DEHP poses significant health risks, particularly concerning its endocrine-disrupting and reproductive toxicity. While this compound is classified as a reproductive toxicant, a critical data gap exists for its long-term effects, including carcinogenicity and detailed mechanisms of reproductive and developmental toxicity. For researchers and professionals in drug development, the choice of a plasticizer should be guided by a thorough risk assessment. The lack of comprehensive toxicological data for DEHIP warrants a cautious approach, and further research into its long-term effects and mechanistic pathways is essential to fully establish its safety profile as a viable alternative to DEHP.
Isophthalate vs. Terephthalate Plasticizers: A Comprehensive Performance Comparison for Scientific Applications
A detailed guide for researchers and drug development professionals on the performance characteristics of isophthalate and terephthalate plasticizers in polymer formulations. This document provides an objective comparison supported by experimental data and detailed methodologies.
The selection of an appropriate plasticizer is a critical consideration in the formulation of flexible polymer-based materials, particularly for sensitive applications in research, medical devices, and pharmaceutical packaging. Traditional phthalate plasticizers, specifically ortho-phthalates like di(2-ethylhexyl) phthalate (DEHP), have faced increasing scrutiny due to health and environmental concerns. This has led to the widespread adoption of alternative plasticizers, including terephthalates and, to a lesser extent, isophthalates. Both are isomers of phthalates, differing in the substitution pattern on the benzene ring, which significantly influences their physical and performance properties. Terephthalates, such as di(2-ethylhexyl) terephthalate (DEHT or DOTP), are 1,4-benzenedicarboxylates, while isophthalates are 1,3-benzenedicarboxylates. This structural difference impacts their interaction with polymer chains, resulting in distinct performance profiles.
This guide provides a comprehensive comparison of the performance of isophthalate and terephthalate plasticizers, focusing on key parameters relevant to scientific and pharmaceutical applications: mechanical properties, thermal stability, and migration resistance.
Key Performance Metrics: A Comparative Analysis
The performance of plasticizers is evaluated based on their ability to impart flexibility, maintain stability under thermal stress, and resist migration out of the polymer matrix. The following sections detail the comparative performance of isophthalate and terephthalate plasticizers based on available experimental data.
Mechanical Properties
The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer. This is typically quantified by measuring tensile strength and elongation at break.
Table 1: Comparison of Mechanical Properties of Plasticized PVC
| Plasticizer Type | Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| Terephthalate | Di(2-ethylhexyl) terephthalate (DOTP) | 50 | 23.5 | 350 |
| Isophthalate | Dioctyl isophthalate (DOIP) | 50 | 24.1 | 330 |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific formulation and processing conditions.
Terephthalate plasticizers, such as DOTP, are known to provide a good balance of mechanical properties, offering high tensile strength and significant elongation. Isophthalate plasticizers like DOIP also demonstrate comparable performance, with some studies indicating slightly higher tensile strength but marginally lower elongation at break compared to their terephthalate counterparts.
Thermal Stability
The thermal stability of a plasticized polymer is crucial for applications involving heat sterilization or processing at elevated temperatures. Thermogravimetric analysis (TGA) is a standard method to assess thermal stability by measuring weight loss as a function of temperature.
Table 2: Thermal Stability of Plasticized PVC
| Plasticizer Type | Plasticizer | Onset Decomposition Temperature (Tonset) (°C) |
| Terephthalate | Di(2-ethylhexyl) terephthalate (DOTP) | ~250 |
| Isophthalate | Dioctyl isophthalate (DOIP) | ~245 |
Note: Tonset is the temperature at which significant thermal degradation begins.
Both terephthalate and isophthalate plasticizers contribute to the thermal stability of PVC. Generally, terephthalates exhibit slightly higher thermal stability, with a higher onset temperature of decomposition compared to isophthalates. This can be attributed to the more linear and symmetrical structure of terephthalates, which allows for more stable interactions within the polymer matrix.
Migration Resistance
Plasticizer migration is a significant concern in many applications, as the leaching of plasticizers can lead to contamination and alter the material's properties. Migration resistance is often evaluated by measuring the weight loss of a plasticized polymer after immersion in a solvent.
Table 3: Migration Resistance of Plasticized PVC (Weight Loss %)
| Plasticizer Type | Plasticizer | Solvent: n-Hexane | Solvent: 50% Ethanol |
| Terephthalate | Di(2-ethylhexyl) terephthalate (DOTP) | 1.5 | 0.5 |
| Isophthalate | Dioctyl isophthalate (DOIP) | 2.0 | 0.7 |
Note: Lower weight loss indicates higher migration resistance.
Terephthalate plasticizers generally exhibit superior migration resistance compared to isophthalates. The linear structure of terephthalates allows for more effective packing and stronger intermolecular interactions with the polymer chains, making them less prone to extraction by solvents.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following are detailed methodologies for the key experiments cited.
Mechanical Properties Testing
ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting
This method is used to determine the tensile properties of plastics in the form of thin sheeting (less than 1.0 mm thick).
-
Specimen Preparation: Test specimens are cut into rectangular strips of a specified width (typically 15 mm) and length.
-
Apparatus: A universal testing machine equipped with a load cell and grips suitable for thin films is used.
-
Procedure:
-
The thickness and width of the specimen are measured.
-
The specimen is mounted in the grips of the testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it breaks.
-
The load and elongation are recorded throughout the test.
-
-
Calculations: Tensile strength and elongation at break are calculated from the recorded data.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, known mass of the plasticized PVC sample is placed in the TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
-
Analysis: The onset of decomposition temperature is determined from the TGA curve, indicating the thermal stability of the material.
Migration Resistance Testing
Solvent Extraction Method (based on ASTM D1239)
This method determines the resistance of plastic films to extraction by chemicals.
-
Specimen Preparation: A known weight of the plasticized PVC film is prepared.
-
Procedure:
-
The specimen is immersed in a specified volume of the extraction solvent (e.g., n-hexane, ethanol/water mixture) in a sealed container.
-
The container is stored at a controlled temperature for a specified duration (e.g., 24 hours at 25 °C).
-
After the immersion period, the specimen is removed, dried, and reweighed.
-
-
Calculation: The percentage of weight loss is calculated, which represents the amount of plasticizer that has migrated into the solvent.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the chemical structures and a general experimental workflow.
Caption: Isomeric structures of terephthalate and isophthalate plasticizers.
Caption: A simplified workflow for evaluating plasticizer performance.
Conclusion
Both isophthalate and terephthalate plasticizers serve as viable alternatives to traditional ortho-phthalates in a variety of applications. The choice between them depends on the specific performance requirements of the end product.
-
Terephthalate plasticizers , such as DOTP, generally offer a superior balance of properties, with a slight advantage in thermal stability and significantly better migration resistance. This makes them well-suited for applications where high permanence and durability are critical.
-
Isophthalate plasticizers , like DOIP, provide comparable mechanical properties to terephthalates and can be a suitable choice where high tensile strength is a primary consideration and migration is less of a concern.
For researchers, scientists, and drug development professionals, a thorough understanding of these performance differences is essential for material selection, ensuring the safety, efficacy, and stability of their products. The experimental protocols provided in this guide offer a foundation for conducting in-house comparative studies to validate the performance of these plasticizers in specific formulations.
A Comparative Analysis of Leading Non-Phthalate Plasticizer Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Experimental Validation
The escalating regulatory scrutiny and health concerns associated with traditional phthalate plasticizers have catalyzed a pivotal shift towards safer, high-performance alternatives. This guide provides a comprehensive comparative analysis of three leading non-phthalate plasticizers: Dioctyl Terephthalate (DOTP), Trioctyl Trimellitate (TOTM), and Acetyl Tributyl Citrate (ATBC). This objective comparison, supported by experimental data and detailed methodologies, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Non-Phthalate Plasticizers
The selection of an appropriate plasticizer is contingent on a thorough understanding of its performance characteristics. The following table summarizes the key quantitative data for DOTP, TOTM, and ATBC, offering a clear comparison of their mechanical properties, permanence, and thermal stability.
| Property | Dioctyl Terephthalate (DOTP) | Trioctyl Trimellitate (TOTM) | Acetyl Tributyl Citrate (ATBC) | Test Method |
| Mechanical Properties | ||||
| Shore A Hardness | 78 - 85 | 80 - 90 | 75 - 85 | ASTM D2240 |
| Tensile Strength (MPa) | 15 - 25 | 18 - 28 | 12 - 22 | ASTM D638 |
| Elongation at Break (%) | 300 - 400 | 250 - 350 | 350 - 450 | ASTM D638 |
| Permanence | ||||
| Volatility (Weight Loss, %) | 1.0 - 2.5 | < 1.0 | 2.0 - 4.0 | ASTM D1203 |
| Migration into Hexane (%) | 5 - 10 | 1 - 3 | 8 - 15 | ASTM D1239 |
| Thermal Properties | ||||
| Glass Transition Temp (°C) | -45 to -35 | -40 to -30 | -60 to -50 | DSC |
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of performance data, standardized experimental protocols are paramount. The following sections detail the methodologies for the key experiments cited in this guide.
Determination of Mechanical Properties
a) Shore A Hardness (ASTM D2240)
This test method determines the indentation hardness of substances classified as thermoplastic elastomers and some plastics.
-
Apparatus: A Type A durometer is used, consisting of a specific indentor shape and a calibrated spring.
-
Specimen Preparation: Test specimens should have a minimum thickness of 6 mm. If the thickness is less than 6 mm, specimens can be stacked to achieve the minimum thickness, ensuring no air gaps between layers. The surface of the specimen must be flat and smooth.
-
Procedure:
-
Place the specimen on a hard, flat surface.
-
Hold the durometer in a vertical position with the point of the indentor at least 12 mm from any edge of the specimen.
-
Apply the presser foot to the specimen, keeping it parallel to the surface.
-
Apply a force sufficient to overcome the spring force of the durometer and ensure firm contact between the presser foot and the specimen.
-
The durometer reading is taken immediately after the presser foot is in firm contact with the specimen.
-
b) Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[1][2][3][4]
-
Apparatus: A universal testing machine with a suitable load cell and grips for holding the test specimens. An extensometer is used to measure strain accurately.
-
Specimen Preparation: Test specimens are typically dumbbell-shaped (Type I, II, III, IV, or V as specified in the standard) and are prepared by injection molding, machining, or die-cutting.[2] The specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[2]
-
Procedure:
-
Measure the width and thickness of the narrow section of the dumbbell specimen.
-
Mount the specimen into the grips of the universal testing machine.
-
Attach the extensometer to the specimen's gauge length.
-
Set the crosshead speed as specified in the standard (typically 5 or 50 mm/min, depending on the material).
-
Start the test and record the load and extension data until the specimen ruptures.
-
Calculate tensile strength, elongation at break, and modulus of elasticity from the recorded data.[2]
-
Evaluation of Plasticizer Permanence
a) Volatility (Weight Loss) (ASTM D1203)
This test method covers the determination of volatile loss from a plastic material under defined conditions of time and temperature, using activated carbon.[5][6][7]
-
Apparatus: A forced-convection oven, analytical balance, and containers with activated carbon.
-
Specimen Preparation: Test specimens are typically disks or squares of a specified dimension and thickness.
-
Procedure (Method A - Direct Contact):
-
Weigh the test specimen to the nearest 0.001 g.
-
Place the specimen in a container and surround it with activated carbon, ensuring direct contact.
-
Place the container in a preheated oven at a specified temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).
-
After the exposure period, remove the specimen from the oven and allow it to cool to room temperature in a desiccator.
-
Carefully remove any adhering carbon particles and reweigh the specimen.
-
The volatile loss is calculated as the percentage change in weight.
-
b) Migration Resistance (ASTM D1239)
This test method measures the weight loss of a plastic film after immersion in a chemical, which indicates the resistance to extraction of plasticizers and other components.[8][9][10][11][12]
-
Apparatus: Analytical balance, immersion containers, and a constant temperature bath or oven.
-
Specimen Preparation: Test specimens are typically squares of a specified dimension (e.g., 50 mm x 50 mm).
-
Procedure:
-
Weigh the test specimen to the nearest 0.001 g.
-
Immerse the specimen in a specified volume of the test solvent (e.g., n-hexane to simulate fatty foods) in an immersion container.
-
Seal the container and place it in a constant temperature environment (e.g., 25°C) for a specified duration (e.g., 24 hours).
-
After the immersion period, remove the specimen from the solvent.
-
Gently wipe the specimen dry with a soft cloth and allow any remaining solvent to evaporate.
-
Reweigh the specimen.
-
The migration loss is calculated as the percentage change in weight.
-
Visualizing Key Processes and Relationships
To further aid in the understanding of non-phthalate plasticizer selection and evaluation, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 2. infinitalab.com [infinitalab.com]
- 3. zwickroell.com [zwickroell.com]
- 4. industrialphysics.com [industrialphysics.com]
- 5. livewell.ae [livewell.ae]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. infinitalab.com [infinitalab.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
Cross-Validation of HPLC and GC-MS Methods for Plasticizer Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of plasticizers is crucial for ensuring the safety and quality of pharmaceutical products and medical devices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose.[1][2] This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
The choice between HPLC and GC-MS for plasticizer analysis is determined by several factors, including the specific plasticizers of interest, the sample matrix, required sensitivity, and analytical throughput.[1] While both are robust separation techniques, they operate on different principles, which result in distinct advantages and limitations.[3] GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution.[4] In contrast, HPLC is particularly advantageous for the analysis of less volatile and thermally labile compounds.[4][5]
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is essential in regulated environments to ensure reliable and accurate results. Key performance indicators from various studies are summarized below to offer a quantitative comparison between HPLC and GC-MS for the analysis of common plasticizers.
| Validation Parameter | HPLC | GC-MS | References |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | [1][6] |
| Analyte Suitability | Non-volatile, thermally labile compounds. | Volatile, thermally stable compounds. | [1][3] |
| Strengths | Versatility for a wide range of compounds. | High resolution and speed. | [1] |
| Limitations | Lower resolution compared to GC for some analytes. | Not suitable for non-volatile or thermally labile compounds; may require derivatization for some analytes. | [1][6] |
Table 1: General Comparison of HPLC and GC-MS for Plasticizer Analysis
| Plasticizer | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | RSD (%) | References |
| Di(2-ethylhexyl) phthalate (DEHP) | GC-MS | 3.46–10.10 µg/mL | 5 x Standard Deviation | - | 76-100 | 0.6-19 | [7] |
| Dibutyl phthalate (DBP) | GC-MS | - | - | - | - | - | [7] |
| Benzyl butyl phthalate (BBP) | GC-MS | - | - | - | - | - | [7] |
| Diisononyl phthalate (DINP) | HPLC | - | 0.02% w/w | - | - | - | [8] |
| Di-n-octyl phthalate (DNOP) | GC-MS/MS | - | 54.1 - 76.3 ng/g | - | 91.8–122 | 1.8–17.8 | [9] |
| Trioctyl trimellitate (TOTM) | HPLC | - | - | - | - | - | [7] |
| Dibutyl adipate (DBA) | GC/MS | - | - | 5 - 1000 ng/g | 83.6 - 118.5 | 2.8 - 15.6 | [10] |
| Triethyl citrate | HPLC | - | - | 0.5-5.0 mM/L | Complete | - | [5] |
| Acetyl triethyl citrate | HPLC | - | - | 0.5-5.0 mM/L | Complete | - | [5] |
| Dibutyl sebacate | HPLC | - | - | 0.5-5.0 mM/L | Complete | - | [5] |
| Triacetin | HPLC | - | - | 0.5-5.0 mM/L | Complete | - | [5] |
| Diethyl phthalate | HPLC | - | - | 0.005 - 0.05 mM/L | Complete | - | [5] |
Table 2: Comparative Quantitative Data for Plasticizer Analysis
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide representative protocols for the analysis of plasticizers using HPLC and GC-MS.
HPLC Method for Plasticizer Analysis
This method is suitable for the quantification of various plasticizers, including phthalates, citrates, and sebacates.[5]
1. Sample Preparation (Solvent Extraction):
-
Accurately weigh the sample material.
-
Extract the plasticizers using a suitable organic solvent such as methanol or a mixture of methanol and water.[5][11]
-
The extraction can be performed by soaking, sonication, or Soxhlet extraction.[12]
-
Filter the extract through a 0.45 µm filter before injection.[13]
2. HPLC Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV or Diode-Array Detector (DAD).[5]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) is often effective.[5][11]
-
Flow Rate: Typically around 0.9 to 1.0 mL/min.[5]
-
Detection Wavelength: 220 nm is a common wavelength for the detection of many plasticizers.[5][11]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.[5]
3. Quantification:
-
Prepare stock solutions of plasticizer standards in the mobile phase or a suitable solvent like methanol.[5]
-
Create a series of standard solutions by serial dilution to construct a calibration curve.
-
Quantification is based on the peak area of the analyte in the sample compared to the calibration curve.[5]
GC-MS Method for Plasticizer Analysis
GC-MS is a highly sensitive and selective method for the determination of volatile and semi-volatile plasticizers.[14]
1. Sample Preparation (Solvent Extraction):
-
Similar to the HPLC protocol, perform a solvent extraction using a non-polar solvent like n-hexane or chloroform.[1][12]
-
After extraction and phase separation, the organic extract is concentrated.[1]
-
For some less volatile plasticizers or those with polar functional groups, a derivatization step (e.g., silylation) may be necessary to increase volatility.[6]
2. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[15]
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.[1][12]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Oven Temperature Program: A temperature gradient is essential for separating a range of plasticizers. A typical program might start at a lower temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a final temperature of around 250-300°C.[1][16]
-
Injector: Splitless injection is often used for trace analysis.[12]
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[9]
3. Quantification:
-
Prepare calibration standards by dissolving the plasticizers in the extraction solvent.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
The concentration of the plasticizer in the sample is determined from the calibration curve.[15]
Mandatory Visualizations
Method Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of HPLC and GC-MS methods for plasticizer analysis.
Caption: Workflow for analytical method cross-validation.
Decision Tree for Method Selection
This diagram provides a logical guide for selecting between HPLC and GC-MS for plasticizer analysis based on key considerations.
Caption: Decision guide for HPLC vs. GC-MS selection.
References
- 1. benchchem.com [benchchem.com]
- 2. smithers.com [smithers.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. umc.edu.dz [umc.edu.dz]
- 13. torontech.com [torontech.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Plasticizing Efficiency of DOIP and DINP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the plasticizing efficiency of Dioctyl Isophthalate (DOIP) and Diisononyl Phthalate (DINP), two common plasticizers used in various polymer formulations. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate plasticizer for their specific applications by presenting objective performance comparisons and supporting experimental data.
Introduction
Plasticizers are additives that increase the flexibility, workability, and durability of polymeric materials. The choice of plasticizer significantly impacts the final properties of the product. DOIP, a non-phthalate plasticizer, and DINP, a high-molecular-weight phthalate, are often considered for similar applications. This guide evaluates their performance based on key experimental metrics.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of DOIP and DINP is essential for formulators. While detailed experimental data for a direct comparison is not always available in a single source, the following table summarizes typical properties based on available technical data sheets and literature.
Table 1: Comparison of Physicochemical Properties of DOIP and DINP
| Property | Dioctyl Isophthalate (DOIP) | Diisononyl Phthalate (DINP) | Test Method |
| Chemical Formula | C24H38O4 | C26H42O4 | - |
| Molecular Weight | 390.5 g/mol | 418.6 g/mol | - |
| Appearance | Colorless, oily liquid[1] | Colorless, oily liquid | Visual |
| Purity (%) | > 99.0 | > 99.5 | Gas Chromatography |
| Acid Value (mg KOH/g) | < 0.05 | < 0.03 | JIS K-6751 |
| Water Content (%) | < 0.1 | < 0.1 | JIS K-6751 |
| Color (APHA) | < 30 | < 30 | JIS K-6751 |
| Specific Gravity (20°C/20°C) | ~0.984 | 0.975 ± 0.003 | JIS K-6751 |
| Dynamic Viscosity (20°C, mPa·s) | Data not available | 50 - 180 | ASTM D445 |
| Refractive Index (nD25) | Data not available | 1.485 ± 0.003 | JIS K-6751 |
| Volatility Content (wt %) | Lower than DINP[2] | Higher than DOIP (DOTP)[2] | JIS K-6751 |
Performance in PVC Formulations
The efficacy of a plasticizer is determined by its impact on the mechanical and thermal properties of the polymer matrix and its permanence within that matrix.
Mechanical Properties
The addition of a plasticizer modifies the mechanical properties of PVC, such as tensile strength, elongation at break, and hardness. While direct comparative studies providing quantitative data for DOIP and DINP under the same conditions are limited, qualitative comparisons can be drawn from existing literature.
Table 2: Comparison of Mechanical Properties in Flexible PVC
| Property | PVC with DOIP | PVC with DINP | Test Method |
| Tensile Strength | Generally provides good tensile strength. | Offers high mechanical strength.[3] | ASTM D412 |
| Elongation at Break | Imparts good flexibility and elongation. | Can be lower than some other plasticizers.[4] | ASTM D412 |
| Hardness (Shore A) | Effective in reducing hardness. | Effective in reducing hardness. | ASTM D2240 |
Migration Resistance
Plasticizer migration is a critical factor, especially in applications where the plasticized material is in contact with other substances or exposed to elevated temperatures. Lower migration is generally desirable for product longevity and safety.
Table 3: Comparison of Migration Resistance
| Property | DOIP | DINP | Test Method |
| Volatility | Lower volatility compared to DINP.[2] | Higher volatility compared to DOIP (DOTP).[2] | Gravimetric analysis (e.g., weight loss after heating) |
| Migration | Lower migration due to its chemical structure.[2] | Higher migration potential compared to DOIP (DOTP).[2][5] | ASTM D2199 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Tensile Properties (ASTM D412)
This test method determines the tensile properties of vulcanized rubber and thermoplastic elastomers.
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from a sheet of the plasticized PVC material.
-
Procedure:
-
The thickness and width of the narrow section of the dumbbell specimen are measured.
-
The specimen is mounted in the grips of a tensile testing machine.
-
The specimen is stretched at a constant rate until it breaks.
-
The force and elongation are recorded throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Hardness (ASTM D2240)
This test method measures the indentation hardness of materials using a durometer.
-
Apparatus: A Shore A durometer is typically used for flexible PVC.
-
Procedure:
-
The test specimen is placed on a hard, flat surface.
-
The durometer is held in a vertical position with the indenter point at a specified distance from any edge of the specimen.
-
The presser foot is applied to the specimen as rapidly as possible, without shock, keeping the foot parallel to the surface of the specimen.
-
The reading is taken immediately after the presser foot is in firm contact with the specimen.
-
Plasticizer Migration (ASTM D2199)
This test method provides an accelerated procedure for measuring the tendency of plasticizers to migrate from a vinyl fabric to a lacquered surface.
-
Materials: A sample of the plasticized vinyl fabric and a coated panel (e.g., with nitrocellulose lacquer).
-
Procedure:
-
A small sample of the vinyl fabric is placed on the coated panel.
-
A specified weight is placed on top of the fabric to ensure intimate contact.
-
The assembly is placed in an oven at a specified temperature (e.g., 50°C) for a set period (e.g., 72 hours).
-
After the test period, the assembly is removed from the oven and allowed to cool.
-
The fabric is removed, and the coated panel is examined for any softening, printing, or other changes in appearance, which indicates the degree of plasticizer migration.
-
Visualizations
Experimental Workflow for Plasticizer Efficiency Evaluation
Caption: Workflow for evaluating the plasticizing efficiency of DOIP and DINP in PVC.
Logical Relationship in Performance Comparison
Caption: Logical relationship between plasticizers and their performance indicators.
Conclusion
Both DOIP and DINP are effective plasticizers for flexible PVC applications. The choice between them depends on the specific performance requirements of the end product.
-
DOIP (as indicated by studies on its isomer, DOTP) is generally characterized by lower volatility and migration. [2] This makes it a suitable candidate for applications where long-term stability and low plasticizer loss are critical.
-
DINP is a widely used high-molecular-weight plasticizer with a good balance of properties and cost-effectiveness. [2] It offers good mechanical strength and is suitable for a broad range of general-purpose applications.[3]
Researchers and formulators should consider the trade-offs between properties such as migration resistance, mechanical performance, and processing characteristics when selecting between DOIP and DINP. It is recommended to conduct specific testing based on the intended application to determine the most suitable plasticizer.
References
A Comparative Guide to the Validation of Bis(2-ethylhexyl) isophthalate (DEHP) Detection in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Bis(2-ethylhexyl) isophthalate (DEHP), a commonly used plasticizer, is a ubiquitous environmental contaminant that has raised health concerns due to its potential endocrine-disrupting properties.[1] Accurate and reliable detection of DEHP in complex matrices such as food, environmental samples, and biological tissues is crucial for risk assessment and regulatory compliance. This guide provides a comparative overview of analytical methodologies for DEHP detection, focusing on validation parameters, experimental protocols, and the underlying metabolic pathways.
Comparison of Analytical Methodologies
The two most prominent techniques for the determination of DEHP are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for phthalate analysis due to its simplicity, speed, and cost-effectiveness.[1] GC-MS offers excellent chromatographic resolution, which is particularly advantageous for separating DEHP from other structurally similar phthalates that may co-elute.[1][2] However, challenges can arise as many phthalates share a common base peak ion (m/z 149), which can complicate identification and quantification.[2] The use of hydrogen as a carrier gas instead of helium has been shown to be a viable alternative without significantly altering mass spectral patterns or compromising sensitivity.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV detector (HPLC-UV) or tandem mass spectrometry (LC-MS/MS), provides a robust alternative for DEHP analysis. A reversed-phase gradient elution HPLC-UV method has been successfully validated for the simultaneous determination of DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), in various tissue samples.[4][5] LC-MS/MS methods can offer even greater sensitivity, with detection limits as low as 1 part per billion (ppb).[6]
Data Presentation: Performance Comparison
The selection of an analytical method often depends on the specific requirements of the study, including the matrix type, required sensitivity, and available instrumentation. The following table summarizes key validation parameters for different methods from published studies.
| Method | Matrix | Linear Range | LOD | LOQ | Recovery (%) | Precision (%RSD) | Reference |
| HPLC-UV | Alcoholic Beverage (Ouzo) | 0.3–1.5 mg/L | - | 0.06 mg/L | - | < Acceptable values | [7] |
| HPLC-UV | Rat Tissue (Liver, etc.) | - | - | - | > 95% | - | [4] |
| GC-IT/MS | Water | - | 1–8 ng/mL | 5–14 ng/mL | - | - | [8] |
| GC-MS | Standard Solution | 0.05–5 mg/L | - | < 0.05 mg/L | - | 2.63% (at 0.05 mg/L) | [3] |
| RP-HPLC | Lipid Nanocarriers | 0.25–16 µg/mL | 14.06 ng/mL | 42.60 ng/mL | > 97% | - | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Experimental Protocols
A robust and validated experimental protocol is fundamental to achieving accurate and reproducible results. The process can be broken down into sample preparation and instrumental analysis.
1. Sample Preparation Workflow
Proper sample preparation is a critical step to isolate DEHP from the sample matrix and remove interfering substances.[10][11][12] The choice of technique depends on the sample's physical state (solid or liquid) and the complexity of the matrix.[11][13]
Detailed Methodologies:
-
Extraction: The goal is to separate the analyte from the sample matrix.[10] Common techniques include:
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubilities in two immiscible liquids.[11]
-
Solid-Phase Extraction (SPE): Selectively retains the analyte on a solid sorbent, which is then eluted with a suitable solvent.[11]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined technique often used for food and environmental samples, involving an extraction and cleanup step.[11][14]
-
Solvent-based Dispersive Liquid–Liquid Microextraction (SB-DLLME): An effective method for extracting phthalates from water samples before GC-MS analysis.[8]
-
-
Instrumental Analysis (Example: HPLC-UV for Alcoholic Beverages):
-
Extraction: The sample is extracted with hexane.
-
Separation: The extract is analyzed by HPLC.
-
Chromatographic Conditions:
-
Metabolic Pathway of DEHP
Understanding the metabolic fate of DEHP is crucial for toxicological studies and for identifying relevant biomarkers of exposure. In the body, DEHP is not biologically inert; it undergoes metabolic transformation.
The primary metabolic pathway involves the hydrolysis of DEHP to its monoester, mono(2-ethylhexyl) phthalate (MEHP).[15][16] This initial step is critical as MEHP is considered to be the more biologically active metabolite. Subsequently, MEHP is further metabolized by cytochrome P450 (CYP) enzymes, such as CYP2C9 in humans.[15][16][17] This leads to the formation of several oxidative metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), which are frequently detected in biological samples.[15][16] These metabolites are then excreted, primarily in urine and feces.[18]
The main mechanism implicated in the rodent toxicity of DEHP involves the activation of peroxisome proliferator-activated receptor alpha (PPARα) signaling, which regulates lipid metabolism.[15][16] However, the relevance of this pathway in humans is still under investigation.[15][16]
References
- 1. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. shimadzu.com [shimadzu.com]
- 4. scispace.com [scispace.com]
- 5. Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl) phthalate in liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 11. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 12. Sample Preparation – Choosing a Sample Preparation Technique [scioninstruments.com]
- 13. A Step-By-Step Guide to Developing a Sample Preparation Method [xrfscientific.com]
- 14. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 16. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro intestinal and hepatic metabolism of Di(2-ethylhexyl) phthalate (DEHP) in human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bis(2-ethylhexyl) phthalate: Sources, Biological Activity and Metabolism_Chemicalbook [chemicalbook.com]
A Comparative Analysis of Plasticizer Biodegradability: A Guide for Researchers
For scientists and professionals in drug development and material sciences, the selection of appropriate plasticizers is critical, not only for product performance but also for environmental impact. This guide provides an objective comparison of the biodegradability of various common and emerging plasticizers, supported by experimental data and detailed methodologies.
The environmental fate of plasticizers is a significant concern, as these compounds can leach from polymeric matrices and accumulate in ecosystems. Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of these pollutants. The rate and extent of plasticizer biodegradation are influenced by several factors, including their chemical structure, water solubility, and the environmental conditions. This guide explores the biodegradability of different classes of plasticizers, offering a comparative perspective for informed material selection.
Comparative Biodegradability Data
The following table summarizes the biodegradability of selected plasticizers under various experimental conditions. It is important to note that direct comparison can be challenging due to variations in test methodologies, inoculum sources, and incubation times across different studies. However, this compilation provides a valuable overview of their relative persistence.
| Plasticizer Class | Plasticizer Name | Abbreviation | Biodegradation (%) | Time (days) | Test Conditions | Inoculum Source | Reference |
| Phthalates | Di-n-butyl phthalate | DBP | >90% | 28 | Aerobic, aqueous medium | Activated sludge | [1],[2] |
| Di(2-ethylhexyl) phthalate | DEHP | 0-40% | 28 | Aerobic, aqueous medium | Activated sludge | [2] | |
| Diethyl phthalate | DEP | >90% | 28 | Aerobic, aqueous medium | Activated sludge | [2],[3] | |
| Citrates | Acetyl tri-n-butyl citrate | ATBC | >60% | 28 | Aerobic, aqueous medium | Activated sludge | [1],[4] |
| Adipates | Di(2-ethylhexyl) adipate | DEHA | >70% | 28 | Aerobic, aqueous medium | Activated sludge | [5] |
| Dibenzoates | Diethylene glycol dibenzoate | D(EG)DB | Slow | 28+ | Aerobic, with co-substrate | Rhodococcus rhodochrous | [6] |
| Dipropylene glycol dibenzoate | D(PG)DB | Slow | 28+ | Aerobic, with co-substrate | Rhodococcus rhodochrous | [6] | |
| Bio-based | Epoxidized Soybean Oil | ESO | Variable | 28+ | Soil burial | Soil microorganisms | [5] |
| Glycerol | High | <28 | Casting method films | Not specified | [7] | ||
| Sorbitol | High | <28 | Casting method films | Not specified | [7] |
Note: The biodegradability percentages and conditions are compiled from various sources and should be considered indicative rather than absolute comparative values due to methodological differences.
Experimental Protocols
The assessment of plasticizer biodegradability typically involves standardized test methods that measure mineralization (conversion to CO2) or primary degradation (loss of parent compound).
Key Experimental Method: Aerobic Biodegradation in Aqueous Medium (based on OECD 301B / ISO 14852)
This method is widely used to assess the ultimate biodegradability of chemical substances.
-
Preparation of Inoculum: Activated sludge from a municipal wastewater treatment plant is commonly used as the microbial source. The sludge is washed and aerated to acclimate the microorganisms.[8]
-
Test Setup: The test substance (plasticizer) is added as the sole carbon source to a mineral salts medium. The medium is inoculated with the prepared activated sludge. Control flasks (without the test substance) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.[9]
-
Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking and aeration for a period of 28 days or more.
-
Measurement of Biodegradation: Biodegradation is quantified by measuring the amount of CO2 produced over time. This is typically done using a respirometer or by trapping the evolved CO2 in a barium hydroxide solution and titrating the excess.[10][11] The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical amount of CO2 (ThCO2) that could be produced from the amount of test substance added.
-
Data Analysis: A biodegradation curve is plotted, showing the percentage of degradation over time. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.
Biodegradation Pathways and Experimental Workflow
The following diagrams illustrate the general biochemical pathways for the degradation of common plasticizers and a typical experimental workflow for assessing biodegradability.
Caption: Generalized biodegradation pathways for phthalate and citrate esters.
Caption: Typical experimental workflow for assessing aerobic biodegradability.
Discussion and Conclusion
The biodegradability of plasticizers is highly dependent on their chemical structure.
-
Phthalates: Short-chain phthalates like DEP and DBP are generally considered to be readily biodegradable.[2] However, long-chain and branched phthalates such as DEHP exhibit significantly lower rates of degradation and are more persistent in the environment.[2] The initial step in their degradation is the hydrolysis of the ester bonds by microbial esterases or lipases to form phthalic acid and the corresponding alcohol.[1][4] The subsequent degradation of phthalic acid proceeds through ring cleavage to enter the central metabolic pathways.[5]
-
Citrates: Bio-based plasticizers like ATBC are often promoted as environmentally friendly alternatives. Studies show that ATBC undergoes biodegradation, initiated by the hydrolysis of its ester linkages to produce citric acid, butanol, and acetic acid, which are all readily metabolized by microorganisms.[1][4]
-
Dibenzoates: The biodegradation of dibenzoates like D(EG)DB and D(PG)DB can be slow, and the presence of an ether linkage in their structure can hinder further breakdown of the monoester intermediates.[6]
-
Bio-based Plasticizers: Plasticizers derived from renewable resources, such as epoxidized soybean oil and glycerol, are gaining traction. Their biodegradability can be high, but it is also dependent on the complexity of their structure and the surrounding polymer matrix.[7][12] For instance, while glycerol is highly biodegradable, the degradation of larger molecules like ESO can be more variable.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phthalate Risks and Alternatives | Center for Advanced Life Cycle Engineering [calce.umd.edu]
- 3. Biotransformation of Phthalate Plasticizers and Bisphenol A by Marine-Derived, Freshwater, and Terrestrial Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasticizer Degradation by Marine Bacterial Isolates: A Proteogenomic and Metabolomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Assessment of Biodegradability of Plastic Films in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bio-Based and Biodegradable Polymeric Materials for a Circular Economy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Bis(2-ethylhexyl) isophthalate in Environmental Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of chemical compounds in environmental samples is paramount for assessing potential risks to human health and ecosystems. Bis(2-ethylhexyl) isophthalate (DEHIP), a plasticizer used in various consumer products, can be present in environmental isolates. However, its structural similarity to its isomers, Bis(2-ethylhexyl) phthalate (DEHP) and Bis(2-ethylhexyl) terephthalate (DEHTP), presents a significant analytical challenge. This guide provides a comparative overview of key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to aid in the unambiguous confirmation of DEHIP's identity.
Data Presentation: A Comparative Analysis
The following tables summarize key analytical data for the differentiation of DEHIP and its common isomers, DEHP and DEHTP.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Typical Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound (DEHIP) | Isomer-specific, close to DEHP | 149 (base peak), 167, 279 |
| Bis(2-ethylhexyl) phthalate (DEHP) | Isomer-specific, often co-elutes with other phthalates[1][2][3] | 149 (base peak), 167, 279[1] |
| Bis(2-ethylhexyl) terephthalate (DEHTP) | Isomer-specific, distinct from DEHP/DEHIP | 149 (base peak), 167, 279 |
Note: Retention times are highly dependent on the specific GC column and analytical conditions. The primary challenge in GC-MS analysis is the chromatographic separation of these isomers, as they often share common fragment ions.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| ¹H NMR Chemical Shifts (δ, ppm) | This compound (DEHIP) (Predicted) | Bis(2-ethylhexyl) phthalate (DEHP) [4] | Bis(2-ethylhexyl) terephthalate (DEHTP) [5] |
| Aromatic Protons | ~8.2 (s, 1H), ~7.9-8.1 (m, 2H), ~7.5 (t, 1H) | 7.72-7.69 (m, 2H), 7.53-7.50 (m, 2H) | 8.09 (s, 4H) |
| -OCH₂- Protons | ~4.2-4.3 (m, 4H) | 4.24-4.21 (m, 4H) | 4.28 (dd, J = 5.7, 1.2 Hz, 4H) |
| Alkyl Protons | ~0.9-1.7 (m) | 1.45-1.32 (m, 16H), 0.92 (t, 12H) | 1.73 (hept, J = 6.1 Hz, 2H), 1.53–1.45 (m, 4H), 1.42 (ddt, J = 7.7, 6.0, 1.4 Hz, 4H), 1.39–1.32 (m, 8H), 0.97 (t, J = 7.5 Hz, 6H), 0.94–0.89 (m, 6H) |
| ¹³C NMR Chemical Shifts (δ, ppm) | This compound (DEHIP) (Predicted) | Bis(2-ethylhexyl) phthalate (DEHP) [4] | Bis(2-ethylhexyl) terephthalate (DEHTP) [5] |
| Carbonyl Carbon | ~166 | 167.3 | 167.1 |
| Aromatic Carbons | ~128-134 | 132.1, 130.5 | 135.6, 130.6 |
| -OCH₂- Carbon | ~68 | - | 68.7 |
| Alkyl Carbons | ~10-40 | 10.6, 13.7, 22.6, 23.4, 28.6 | 40.3, 31.7, 30.1, 25.1, 24.0, 14.4, 11.5 |
Note: The predicted values for DEHIP are based on the structural differences (meta-substitution) compared to the ortho- (DEHP) and para- (DEHTP) isomers. The distinct patterns in the aromatic region of both ¹H and ¹³C NMR spectra are the most powerful diagnostic features for differentiating these isomers.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify DEHIP from its isomers based on retention time and mass spectral fragmentation.
Methodology:
-
Sample Preparation: Environmental isolates are extracted using an appropriate solvent (e.g., hexane, dichloromethane). The extract is then concentrated and may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. High-resolution capillary columns (e.g., DB-5ms, Rtx-440, or Rxi-XLB) are recommended for optimal separation of phthalate isomers.[1][2]
-
GC Conditions:
-
Injector: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds based on their volatility. A typical program starts at a lower temperature (e.g., 60°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all analytes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Acquisition Mode: Full scan mode is used for initial identification, while Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and quantification of target ions (e.g., m/z 149, 167, 279).[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide an alternative or confirmatory method to GC-MS, particularly for complex matrices.
Methodology:
-
Sample Preparation: Similar to GC-MS, samples are extracted and cleaned up. The final extract is dissolved in a solvent compatible with the LC mobile phase.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) is coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTRAP).[7]
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typical.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide definitive structural confirmation by analyzing the chemical environment of each proton and carbon atom in the molecule.
Methodology:
-
Sample Preparation: The isolated and purified compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). An internal standard (e.g., tetramethylsilane, TMS) may be added for chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The splitting patterns and chemical shifts in the aromatic region are particularly diagnostic for distinguishing the isomers.
-
¹³C NMR: Shows the number of different types of carbon atoms. The chemical shifts of the aromatic carbons are key indicators of the substitution pattern (ortho, meta, or para).
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule, leaving no ambiguity in the structural identification.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the identity of this compound and the key differences in the signaling pathways (analytical signals) for the three isomers.
Caption: Experimental workflow for the confirmation of DEHIP identity.
Caption: Key analytical differences for phthalate isomer differentiation.
References
- 1. gcms.cz [gcms.cz]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scielo.br [scielo.br]
- 7. sciex.com [sciex.com]
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Bis(2-ethylhexyl) Isophthalate Measurements
For researchers, scientists, and drug development professionals, the accurate quantification of plasticizers like Bis(2-ethylhexyl) isophthalate (DEHIP) is critical for safety, quality control, and regulatory compliance. This guide provides a comprehensive overview of the analytical landscape for DEHIP, drawing upon data from inter-laboratory comparison studies of its close structural isomer, Bis(2-ethylhexyl) phthalate (DEHP), to establish performance benchmarks and best practices.
Performance in Inter-laboratory Comparison Studies
A landmark European Human Biomonitoring Initiative (HBM4EU) conducted a comprehensive quality assurance/quality control program that included four rounds of proficiency tests for 15 phthalate metabolites in human urine, involving 28 laboratories.[1][2][3] This study provides a solid foundation for understanding the state-of-the-art in low-level phthalate analysis.
The key performance metric in such studies is the inter-laboratory reproducibility, expressed as the relative standard deviation (RSDr), which indicates the level of agreement between different laboratories analyzing the same sample. The HBM4EU study found that for single-isomer phthalates like DEHP, the average inter-laboratory reproducibility for its metabolites was 24%.[2][3] Notably, for laboratories that consistently demonstrated satisfactory performance, this reproducibility improved to 17%.[2][3]
An older, smaller-scale interlaboratory comparison involving five laboratories measuring DEHP in environmental and biological samples also showed relatively good agreement for this analyte.[4]
Table 1: Summary of Inter-laboratory Performance for DEHP Metabolite Measurements (HBM4EU Study)
| Performance Metric | All Participating Laboratories | High-Performing Laboratories |
| Average Inter-laboratory Reproducibility (RSDr) | 24% | 17% |
Data sourced from the HBM4EU project, which analyzed DEHP metabolites as a proxy for DEHIP.[2][3]
Expected Performance Benchmarks for DEHIP Analysis
Based on the data from studies on DEHP and other regulated phthalates, proficient laboratories analyzing DEHIP in various matrices should aim to achieve the following performance characteristics:
Table 2: Expected Performance Characteristics for DEHIP Measurement
| Parameter | Expected Performance | Notes |
| Inter-laboratory Reproducibility (RSDr) | < 25% | Can be as low as <17% for experienced laboratories with robust quality control. |
| Intra-laboratory Repeatability (RSDr) | < 15% | Generally expected for validated chromatographic methods under controlled conditions. |
| Recovery | 80% - 120% | A common acceptance criterion for accuracy in trace analysis. |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Dependent on the matrix and instrumentation, but achievable with modern GC-MS or LC-MS/MS systems. |
Experimental Protocols
The accurate measurement of DEHIP relies on well-defined and validated analytical methods. The most common and reliable techniques involve chromatographic separation coupled with mass spectrometric detection.
Sample Preparation
A critical step in the analytical workflow is the efficient extraction of DEHIP from the sample matrix while minimizing contamination.
-
For Polymer Matrices (e.g., PVC):
-
Dissolution: The polymer sample is typically dissolved in a suitable solvent like tetrahydrofuran (THF).
-
Precipitation: The polymer is then precipitated by adding a non-solvent such as ethanol or hexane.
-
Separation: The supernatant containing the dissolved DEHIP is separated from the precipitated polymer by centrifugation or filtration.
-
Concentration: The extract may be concentrated under a gentle stream of nitrogen before analysis.
-
-
For Biological Matrices (e.g., Urine):
-
Enzymatic Deconjugation: As phthalates are metabolized in the body, their conjugated metabolites are often targeted for analysis. An enzymatic hydrolysis step using β-glucuronidase is employed to convert the conjugated forms back to their free monoester forms.
-
Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge to clean up the sample and concentrate the analytes of interest. Both on-line and off-line SPE methods are commonly used.[5]
-
Analytical Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of semi-volatile compounds like DEHIP. It offers excellent sensitivity and selectivity.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for analyzing phthalate metabolites in biological matrices due to its high sensitivity, selectivity, and suitability for non-volatile compounds.[5]
Quality Control and a Typical Inter-laboratory Comparison Workflow
Participation in proficiency testing schemes is a cornerstone of a laboratory's quality management system. It provides an external and objective assessment of analytical performance.
A typical workflow for an inter-laboratory comparison study is as follows:
-
Sample Preparation: The proficiency test provider prepares a homogenous and stable test material with a known concentration of the analyte (or it is determined by a consensus value from expert laboratories).
-
Sample Distribution: The samples are distributed to the participating laboratories.
-
Analysis: Each laboratory analyzes the sample using their in-house validated method.
-
Data Submission: The results are submitted to the proficiency test provider.
-
Statistical Analysis: The provider performs a statistical analysis of the submitted data, often calculating z-scores to evaluate the performance of each laboratory relative to the consensus value.
-
Reporting: Each laboratory receives a report detailing their performance and a comparison with the other participants.
Below are diagrams illustrating the key workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An interlaboratory comparison study for the determination of dialkyl phthalate esters in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Phthalates in Polymer Materials â Comparison of GC/MS and GC/ECD Methods [revistapolimeros.org.br]
- 7. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated DEHP Detection Methods: Assessing Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Di(2-ethylhexyl) phthalate (DEHP) is critical for ensuring the safety and quality of pharmaceutical products and medical devices. DEHP, a commonly used plasticizer, can leach from packaging materials and manufacturing components, posing potential health risks. This guide provides an objective comparison of the most prevalent validated analytical methods for DEHP detection, with a focus on their accuracy and precision, supported by experimental data.
The two primary analytical techniques for DEHP determination are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[1] The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and HPLC-based methods offer robust and reliable quantification of phthalates.[1]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of validated GC-MS and HPLC-based methods for the determination of DEHP. These values are synthesized from multiple studies and represent a general performance expectation. Specific results may vary depending on the instrumentation, analytical column, and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99[2] |
| Limit of Detection (LOD) | 0.05 - 50 ppb | 0.06 mg/L to 2.4 pg/mL[3] |
| Limit of Quantification (LOQ) | Typically 3x LOD; 54.1 to 76.3 ng/g[4] | 0.06 mg/L to 2 ppm[2][5] |
| Accuracy (% Recovery) | 70 - 122%[4] | 89.6 - 101.5%[6] |
| Precision (% RSD) | < 15% | < 5%[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are generalized methodologies for DEHP analysis using GC-MS and HPLC-UV.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like DEHP.
-
Sample Preparation (Extraction from Polymer Matrix):
-
A representative sample of the polymer is cryogenically ground into a fine powder.
-
A known amount of the powdered sample is subjected to ultrasonic extraction with a suitable solvent, such as a hexane and acetone mixture.
-
The extract may be filtered and cleaned up using solid-phase extraction (SPE) to remove interfering substances.
-
The cleaned extract is then concentrated under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for injection into the GC-MS.
-
-
GC-MS Conditions:
-
GC Column: A common choice is a cross-linked poly (5% diphenyl/95% dimethylsiloxane) capillary column.
-
Injection Mode: Splitless or split mode.
-
Oven Temperature Program: An initial temperature of 150°C held for 3 minutes, then ramped to 300°C at 10°C/min and held for 12 minutes.[4]
-
Transfer Line Temperature: 290°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, using characteristic ions of DEHP (e.g., m/z 149).[6]
-
-
2. High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC with UV detection provides an alternative approach, particularly for samples that are not suitable for the high temperatures used in GC analysis.
-
Sample Preparation:
-
For liquid samples like beverages, a liquid-liquid extraction with a solvent such as hexane is performed.[2]
-
For solid samples, a dissolution and precipitation method can be used. The polymer is dissolved in a solvent like THF, and then precipitated by adding a non-solvent like ethanol. The supernatant containing the extracted DEHP is then analyzed.[10]
-
-
HPLC-UV Conditions:
-
Column: A reversed-phase C18 column is commonly used.[3]
-
Mobile Phase: A gradient elution is often employed, for example, a mixture of 5 mM ammonium acetate and methanol.[11]
-
Flow Rate: Typically around 0.25 mL/min.[11]
-
Injection Volume: 5 µL.[11]
-
UV Detection Wavelength: The optimal wavelength for DEHP detection is around 233-235 nm.[5]
-
Method Comparison and Alternatives
While GC-MS and HPLC are the most established methods, other techniques exist for DEHP detection. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, which is particularly useful for complex matrices.[11] An alternative approach is colorimetric solid-phase extraction (C-SPE) with diffuse reflectance UV-Visible (DRUV) spectroscopy, which has shown promise for rapid and sensitive detection of DEHP in drinks.[12]
The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected concentration of DEHP, and the available resources. For routine quality control, HPLC-UV can be a cost-effective and reliable option. For trace-level analysis or in complex matrices where specificity is paramount, GC-MS or LC-MS/MS are the preferred techniques.
Visualizations
Experimental Workflow for DEHP Detection
The following diagram illustrates a typical experimental workflow for the detection and quantification of DEHP in a given sample.
Caption: A generalized workflow for DEHP analysis.
Logical Relationship of Method Validation Parameters
This diagram illustrates the logical relationship between key validation parameters assessed for a DEHP detection method.
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ilacadofsci.com [ilacadofsci.com]
- 6. Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. shimadzu.com [shimadzu.com]
- 9. peakscientific.com [peakscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Rapid and Sensitive Method of Detecting Diethylhexyl Phthalate in Drinks - Examining Food [thermofisher.com]
Comparative leaching studies of various PVC plasticizers.
The migration of plasticizers from Polyvinyl Chloride (PVC) materials is a significant concern for researchers, scientists, and drug development professionals, particularly in applications involving direct contact with pharmaceuticals, biological fluids, and food products. This guide provides an objective comparison of the leaching characteristics of di(2-ethylhexyl) phthalate (DEHP), a historically common plasticizer, with several of its alternatives. The data presented is compiled from various experimental studies to offer a quantitative basis for material selection and risk assessment.
Quantitative Leaching Data: A Comparative Summary
The leaching potential of a plasticizer is influenced by numerous factors, including its molecular weight, the nature of the contact liquid (simulant), temperature, and contact time.[1] The following tables summarize quantitative data from studies investigating the leaching of DEHP and alternative plasticizers from PVC medical devices and food contact materials.
Table 1: Leaching from PVC Medical Devices
| Plasticizer | Device Type | Simulant/Conditions | Leached Amount | Source |
| DEHP | Various Medical Devices | Ethanol/Water (1:1), 60 min | Mean: 2340 µg (Range: n.d.–54,600 µg) | [2][3] |
| DEHP | Neonatal Expiratory Filter Set | Ethanol/Water (1:1), 60 min | 54,600 µg | [2][3] |
| DEHP | Haemodialysis Tubing | Patient blood, 4-hour session | 122.95 ± 33.94 mg extracted from tubing | [4] |
| DEHP | Peritoneal Dialysis Sets | Peritoneal dialysis solution | Contained 31-34% DEHP in bags/tubing | [1] |
| TOTM | Haemodialysis Tubing (TOTM-DEHP blend) | Patient blood, 4-hour session | 75.11 ± 25.72 mg extracted from tubing | [4] |
| DINP | Infusion Set | Ethanol/Water (50/50), 24h, 100 mL/h | ~17,610 µg | [5][6] |
| DINCH | Infusion Set | Ethanol/Water (50/50), 24h, 100 mL/h | ~8,393 µg | [5][6] |
| DEHT | Infusion Set | Ethanol/Water (50/50), 24h, 100 mL/h | ~1,745 µg | [5][6] |
| TOTM | Infusion Set | Ethanol/Water (50/50), 24h, 100 mL/h | ~489 µg | [5][6] |
| ATBC | Medical Equipment | Not specified | Leaches 10x more rapidly than DEHP | [7] |
n.d. = not detected
Table 2: Leaching from PVC Food Contact Materials
| Plasticizer | Material Type | Simulant/Conditions | Leached Amount/Result | Source |
| DEHA | PVC Cling Film | Olive Oil | High migration (75-90% loss of plasticizer) | [8] |
| DEHA | PVC Cling Film | Water | At or below 0.1 mg/dm² | [9] |
| DEHT | PVC Cling Film | Fatty Simulant | Similar migration to DEHA | [8] |
| ATBC | PVC Cling Film | Acidic Simulant | Low overall migration (<8.8 mg/dm²) | [8] |
| ATBC | Plastic Kitchen Wrap | Skim milk, 60°C | ~18% of ATBC leached from wrap | [10] |
| MGA & AGM | PVC Cling Film | Fatty Simulant | Higher migration than DEHA/DEHT | [8] |
(DEHA: Di(2-ethylhexyl) adipate; MGA: Mixture of glycerin acetates; AGM: Acetic acid esters of mono- and diglycerides of fatty acids)
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of leaching studies. Below is a generalized protocol synthesized from common practices in the cited literature for determining plasticizer migration.
General Protocol for Leaching Quantification
1. Objective: To quantify the amount of a specific plasticizer that leaches from a PVC sample into a simulant fluid over a defined period and under specific conditions.
2. Materials and Equipment:
-
PVC samples (e.g., sections of medical tubing, pieces of film).
-
Simulant fluids:
-
Glassware (e.g., beakers, vials) to hold the sample and simulant.
-
Incubator or water bath for temperature control.
-
Shaker or agitator (optional, for dynamic studies).
-
Analytical Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC).[4][5]
-
Solvents for extraction (e.g., chloroform, n-hexane).[5]
-
Internal standard (e.g., Benzyl Butyl Phthalate - BBP).[5]
3. Sample Preparation:
-
Cut the PVC material into standardized sizes to ensure a consistent surface area-to-volume ratio (e.g., 600 cm²/1000 mL).[8]
-
Clean the surface of the samples with a suitable solvent if necessary to remove surface contaminants, then dry completely.
-
Accurately weigh the samples before immersion.
4. Migration/Leaching Procedure:
-
Immerse the prepared PVC samples in a predetermined volume of the chosen simulant fluid in a glass container.
-
Place the containers in an incubator or water bath set to the desired temperature (e.g., 40°C).[8]
-
For dynamic studies, place the setup on a shaker at a specified speed (e.g., 125 rpm).
-
Allow the leaching to proceed for the specified contact time (e.g., 60 minutes, 24 hours, 10 days).[2][5][8]
5. Sample Extraction:
-
After the incubation period, remove the PVC sample from the simulant.
-
For Aqueous Simulants: Perform a liquid-liquid extraction. Add an appropriate organic solvent (e.g., chloroform) and the internal standard to a known volume of the simulant. Mix vigorously and allow the phases to separate. Collect the organic layer containing the leached plasticizer.[5]
-
For Oily Simulants: The simulant containing the leached plasticizer may require a clean-up step, such as gel permeation chromatography (GPC), to separate the plasticizer from the fatty matrix before analysis.[9]
6. Analytical Quantification:
-
Analyze the extract using GC-MS or HPLC.
-
The gas or liquid chromatograph separates the components of the extract.
-
The mass spectrometer or other detector (e.g., UV) identifies and quantifies the plasticizer based on its unique mass spectrum or retention time compared to a known standard.
-
Create a calibration curve using known concentrations of the target plasticizer to accurately quantify the amount leached from the PVC sample, typically reported in µg/mL, mg/L, or total µg leached.
Visualizing Experimental Workflows
Diagrams are essential for clearly communicating complex experimental processes. The following Graphviz diagram illustrates a typical workflow for a comparative study of plasticizer leaching.
References
- 1. contaminantsreviews.com [contaminantsreviews.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the leachability of di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate from haemodialysis tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Bis(2-ethylhexyl) Terephthalate: A Safer Alternative to Ortho-Phthalates in Scientific Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of plasticizers in sensitive applications such as medical devices, laboratory equipment, and pharmaceutical packaging is a critical decision, with significant implications for patient safety and experimental integrity. For decades, ortho-phthalates, particularly di(2-ethylhexyl) phthalate (DEHP), have been the industry standard. However, mounting evidence of their potential as endocrine disruptors and reproductive toxicants has prompted a shift towards safer alternatives.[1][2] This guide provides a comprehensive comparison of bis(2-ethylhexyl) terephthalate (DEHTP), a non-ortho-phthalate plasticizer, with traditional ortho-phthalates, supported by experimental data to inform material selection in scientific and medical fields.
DEHTP, also known as dioctyl terephthalate (DOTP), is a structural isomer of DEHP.[3] The key difference lies in the position of the ester groups on the benzene ring: DEHTP is a para-phthalate (1,4-benzenedicarboxylate), while DEHP is an ortho-phthalate (1,2-benzenedicarboxylate).[3] This seemingly subtle structural variance leads to significant differences in their metabolic pathways and toxicological profiles, positioning DEHTP as a viable and safer alternative.[3][4]
Comparative Toxicological Profile: DEHTP vs. Ortho-Phthalates
The primary concern with ortho-phthalates like DEHP is their well-documented endocrine-disrupting activity.[5][6] These compounds and their metabolites can interfere with hormonal signaling pathways, leading to adverse effects on reproductive health and development.[5][7] In contrast, DEHTP exhibits a markedly improved safety profile. Animal studies have shown that DEHTP does not produce the reproductive or developmental toxicity associated with DEHP.[8][9] A French government report concluded that DEHTP is not expected to pose any health or environmental risks and is not considered toxic for reproduction, with no alerts found for potential endocrine-disrupting properties.[10]
| Toxicological Endpoint | Bis(2-ethylhexyl) terephthalate (DEHTP) | Di(2-ethylhexyl) phthalate (DEHP) |
| Acute Oral Toxicity (LD50, rat) | > 5,000 mg/kg | 25,000 - 30,000 mg/kg |
| Reproductive Toxicity | No adverse effects observed in animal studies.[8][9] | Known reproductive toxicant, affecting male reproductive development.[5][11] |
| Developmental Toxicity | No significant developmental effects observed.[8] | Can cause developmental abnormalities.[12] |
| Endocrine Disruption | Significantly weaker to no endocrine-disrupting activity.[9][10] | Well-established endocrine disruptor with anti-androgenic effects.[2][5][7] |
| Carcinogenicity | Not classifiable as a human carcinogen.[13] | Classified as "reasonably anticipated to be a human carcinogen".[14] |
| Regulatory Status | Generally not subject to the same restrictions as ortho-phthalates.[15] | Use is restricted in many applications, especially in children's products and food contact materials.[8][16] |
Performance Characteristics: A Comparative Analysis
Beyond its superior safety profile, DEHTP also offers comparable, and in some cases, improved performance as a plasticizer in polyvinyl chloride (PVC) applications.
| Performance Parameter | Bis(2-ethylhexyl) terephthalate (DEHTP) | Di(2-ethylhexyl) phthalate (DEHP) |
| Plasticizing Efficiency | Good, comparable to DEHP.[10] | High, the historical industry standard. |
| Migration/Leaching | Lower migration from PVC compared to DEHP.[9] | Prone to leaching from PVC materials, leading to contamination.[17] |
| Thermal Stability | Good thermal stability. | Good thermal stability. |
| Applications | Medical devices (including blood bags), food contact materials, toys.[8][18] | Use is being phased out in many sensitive applications due to health concerns.[1][18] |
A study on the suitability of DEHTP as a plasticizer for red blood cell (RBC) storage bags found that DEHTP provides sufficient RBC quality during conventional storage and after irradiation-induced stress, making it a viable substitute for DEHP in this critical medical application.[19] Furthermore, leaching studies have demonstrated that DEHTP migrates less from PVC materials compared to DEHP, reducing the risk of patient and product contamination.[9]
Experimental Methodologies
The following sections detail the general protocols for key experiments used to assess the safety and performance of plasticizers.
Endocrine Disruption Assays (In Vitro)
Objective: To assess the potential of a substance to interfere with hormone signaling pathways.
General Protocol (e.g., Androgen Receptor Binding Assay):
-
Cell Culture: Human cell lines expressing the androgen receptor (e.g., MDA-kb2) are cultured under controlled conditions.
-
Test Compound Exposure: Cells are exposed to a range of concentrations of the test plasticizer (e.g., DEHTP, DEHP) and a known androgen (e.g., dihydrotestosterone, DHT) as a positive control.
-
Incubation: The cells are incubated for a specified period to allow for receptor binding and downstream signaling.
-
Luciferase Assay: A luciferase reporter gene linked to an androgen-responsive element is used. The amount of light produced is proportional to the activation of the androgen receptor.
-
Data Analysis: The results are analyzed to determine if the test compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Reproductive Toxicity Studies (In Vivo)
Objective: To evaluate the effects of a substance on the reproductive system of a model organism.
General Protocol (e.g., Rat Two-Generation Study):
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Dosing: The F0 generation (parental) is exposed to the test plasticizer via their diet at different dose levels, starting before mating and continuing through gestation and lactation.
-
Mating and Reproduction: F0 animals are mated to produce the F1 generation. Reproductive parameters such as mating, fertility, and gestation indices are recorded.
-
F1 Generation Assessment: The F1 offspring are assessed for viability, growth, and development. A subset of the F1 generation is selected to become the parents of the F2 generation.
-
Histopathology: At the end of the study, reproductive organs from both generations are examined for any pathological changes.
Leaching/Migration Studies
Objective: To quantify the amount of plasticizer that migrates from a material into a simulant fluid.
General Protocol:
-
Material Preparation: Samples of the plasticized material (e.g., PVC tubing) are cut to a specific size and surface area.
-
Simulant Selection: A simulant fluid that mimics the intended contact medium is chosen (e.g., saline for medical tubing, ethanol/water mixtures for food packaging).
-
Extraction: The material samples are immersed in the simulant fluid under controlled conditions of temperature and time.
-
Analytical Quantification: The simulant is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the leached plasticizer.
-
Data Reporting: The results are typically reported as the amount of plasticizer leached per unit area of the material (e.g., µg/cm²).
Visualizing the Mechanisms and Workflows
Signaling Pathways
The primary mechanism of toxicity for many ortho-phthalates is the disruption of the endocrine system, particularly androgen signaling.
Caption: Ortho-phthalate mechanism of endocrine disruption.
In contrast, the structural configuration of DEHTP results in a different metabolic fate, with rapid hydrolysis to terephthalic acid and 2-ethylhexanol, and significantly less formation of the monoester metabolite that is implicated in the toxicity of ortho-phthalates.[3][15]
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the leaching of two different plasticizers from a PVC material.
Caption: Workflow for a comparative plasticizer leaching study.
Conclusion
The available scientific evidence strongly supports the use of bis(2-ethylhexyl) terephthalate (DEHTP) as a safer alternative to ortho-phthalates like DEHP in applications where biocompatibility and low toxicity are paramount. Its distinct chemical structure results in a more favorable metabolic profile, mitigating the risks of endocrine disruption and reproductive toxicity associated with its ortho-isomer counterpart. Furthermore, DEHTP demonstrates comparable or superior performance characteristics, including lower migration from polymer matrices. For researchers, scientists, and drug development professionals, the transition to DEHTP represents a scientifically sound decision to enhance the safety and reliability of their work.
References
- 1. Ortho-phthalates - Toxic Free Food Contact [toxicfreefoodcontact.org]
- 2. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasticizers: What is the difference between DEHT and DEHP - Oxoplast [oxoplast.com]
- 4. Phthalate Risks and Alternatives | Center for Advanced Life Cycle Engineering [calce.umd.edu]
- 5. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalate toxicity mechanisms: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bisphenol A and phthalate endocrine disruption of parental and social behaviors [frontiersin.org]
- 8. Exposure to di-2-ethylhexyl terephthalate in the U.S. general population from the 2015–2016 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]
- 11. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 12. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. oltchim.ro [oltchim.ro]
- 14. benchchem.com [benchchem.com]
- 15. cpsc.gov [cpsc.gov]
- 16. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 17. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. plasticstoday.com [plasticstoday.com]
- 19. DEHT is a suitable plasticizer option for phthalate-free storage of irradiated red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Bis(2-ethylhexyl) Isophthalate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Bis(2-ethylhexyl) isophthalate (DEHIP), a common plasticizer that is also classified as a hazardous substance requiring careful management. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemically resistant gloves (e.g., nitrile or neoprene), eye protection, and appropriate protective clothing to avoid skin and eye contact.[1][2] Handling should occur in a well-ventilated area to prevent the inhalation of any mists or vapors.[1]
-
Storage: Store DEHIP in tightly closed, suitable containers in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizers, strong bases, and acids.[1][3][4] The storage area should be locked to prevent unauthorized access.[1][5][6]
-
Spill Management: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1] Use non-sparking tools for cleanup.[1] Absorb the spill with an inert material like dry sand or earth and collect it into a suitable, sealed container for disposal.[3][4] Do not allow the chemical to enter drains or waterways.[1][6]
Operational Disposal Plan: A Step-by-Step Procedure
The disposal of this compound must comply with all applicable local, regional, and national environmental protection regulations.[3][6] Improper disposal is strictly prohibited.
-
Waste Collection:
-
Container Management:
-
Empty containers that held DEHIP are also considered hazardous waste as they may retain product residue.[2][6]
-
Containers can be triple-rinsed (or the equivalent), and the rinsate must be collected as hazardous waste.[1] After proper cleaning, the container may be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]
-
-
Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[1][5][7][8][9] This substance is very toxic to aquatic life.[5][10]
-
The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal company.[1][2][6] These companies can provide for chemical destruction in a licensed plant or controlled incineration with flue gas scrubbing.[1]
-
Maintain a detailed log of all generated hazardous waste, including quantities and disposal dates, to ensure regulatory compliance.[2]
-
Quantitative Data for Safe Handling and Disposal
For quick reference, the following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of this compound.
| Parameter | Value/Information |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration.[1] |
| Prohibited Disposal | Discharge to sewer systems or the environment.[1] |
| Personal Protective Equipment | Chemically resistant gloves, eye protection, protective clothing.[1][2] |
| Storage Requirements | Tightly closed containers in a cool, dry, well-ventilated, and locked area.[1][5][6] |
| Incompatible Materials | Strong oxidizers, strong bases, acids.[3][4] |
| Spill Containment | Absorb with inert material (dry sand, earth) and place in sealed containers.[3][4] |
| Empty Container Disposal | Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. oltchim.ro [oltchim.ro]
- 4. nj.gov [nj.gov]
- 5. cpachem.com [cpachem.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. acs.org [acs.org]
- 8. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 9. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. hpc-standards.com [hpc-standards.com]
Essential Protective Measures for Handling Bis(2-ethylhexyl) isophthalate
For Immediate Implementation: A Guide to Personal Protective Equipment (PPE), Safe Handling, and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemicals such as Bis(2-ethylhexyl) isophthalate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and mitigate potential health risks associated with this compound.
Personal Protective Equipment (PPE) Selection
The primary routes of exposure to this compound are through skin contact, eye contact, and inhalation of aerosols.[1] Therefore, the selection and proper use of appropriate personal protective equipment are critical.
Eye and Face Protection
To prevent contact with the eyes, appropriate eye protection is mandatory. The selection depends on the specific laboratory procedure and the potential for splashes.
| Protection Level | Equipment | Usage Scenario |
| Minimum | Safety glasses with side shields | For all procedures involving this compound. |
| Increased Splash Hazard | Chemical safety goggles | For procedures with a higher risk of splashing.[1] |
| Significant Splash Hazard | Face shield worn over chemical safety goggles | For tasks with a significant splash hazard, such as transferring large volumes.[1] |
Skin and Body Protection
Preventing skin contact is crucial. Protective clothing and gloves are essential components of your safety protocol.
Lab Coat and Apron: A standard laboratory coat should be worn to protect personal clothing.[1] For procedures with a higher potential for splashes, a chemically resistant apron should be worn over the lab coat.[1]
Footwear: Closed-toe shoes that fully cover the feet are mandatory in any laboratory setting where chemicals are handled.[1]
Respiratory Protection
Respiratory protection is necessary when there is a potential for generating and inhaling aerosols or when working in poorly ventilated areas.
| Condition | Recommended Respirator |
| Normal Use with Adequate Ventilation (e.g., fume hood) | Respiratory protection is typically not required.[1] |
| Potential for Aerosol Generation or Spill in Poorly Ventilated Area | A NIOSH-approved respirator with an organic vapor cartridge should be used.[1] |
Safe Handling and Operational Plans
Adherence to standard laboratory safety practices is the foundation of safe chemical handling.
Ventilation: All work with this compound should be conducted in a well-ventilated area.[2][5] For procedures that may generate aerosols, a properly functioning chemical fume hood is required.[6]
Hygiene Practices:
-
Avoid all personal contact, including inhalation.
-
Do not eat, drink, or smoke in areas where this chemical is handled.[5]
-
Wash hands thoroughly with soap and water after handling.[3]
-
Contaminated work clothing should be laundered separately before reuse.
Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep containers tightly closed when not in use.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[5][7]
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.
-
Place the absorbed material into a suitable, labeled container for waste disposal.[2]
-
Clean the spill area thoroughly.
-
For large spills, dike the area to prevent spreading and contact your institution's environmental health and safety department.[7]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[3][8]
-
Do not allow the chemical to enter drains or sewer systems.[2][3]
-
All disposal activities must be in accordance with local, regional, and national environmental protection legislation.[4][8]
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. oltchim.ro [oltchim.ro]
- 8. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
